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  • Product: 5-Bromo-2-iodopyridin-3-yl acetate
  • CAS: 1045858-04-5

Core Science & Biosynthesis

Foundational

5-Bromo-2-iodopyridin-3-yl acetate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 1045858-04-5[1] For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance in Medicinal Chemistry 5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1045858-04-5[1]

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules, particularly in the field of drug discovery. The strategic placement of a bromine atom, an iodine atom, and an acetate group on the pyridine ring offers medicinal chemists a versatile platform for introducing a variety of substituents through selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential and site-specific modifications, making this compound an invaluable intermediate in the construction of novel pharmaceutical agents. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for laboratory implementation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-iodopyridin-3-yl acetate is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1045858-04-5ChemScene[1]
Molecular Formula C₇H₅BrINO₂ChemScene[1]
Molecular Weight 341.93 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
Appearance Not specified, likely a solidInferred from related compounds
Storage Sealed in dry, 2-8°CChemScene[1]

Synthesis Pathway and Experimental Protocols

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a multi-step process that begins with the halogenation of a pyridine precursor, followed by diazotization to introduce the hydroxyl group, and culminating in an acetylation reaction. The following protocols are designed to be self-validating, with explanations for key experimental choices.

Overall Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B Iodination C 5-Bromo-2-iodopyridin-3-ol B->C Diazotization & Hydrolysis D 5-Bromo-2-iodopyridin-3-yl acetate C->D Acetylation Cross_Coupling_Workflow A 5-Bromo-2-iodopyridin-3-yl acetate B Step 1: Suzuki Coupling at C2 (Iodine position) A->B C 5-Bromo-2-aryl/heteroaryl-pyridin-3-yl acetate B->C D Step 2: Suzuki Coupling at C5 (Bromine position) C->D E 5-Aryl'/heteroaryl'-2-aryl/heteroaryl-pyridin-3-yl acetate D->E

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodopyridin-3-yl acetate

This guide provides a comprehensive technical overview of 5-Bromo-2-iodopyridin-3-yl acetate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-iodopyridin-3-yl acetate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights into its application in complex organic synthesis.

Strategic Importance in Synthesis

5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized pyridine derivative of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its strategic value lies in the orthogonal reactivity of its two distinct halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective, stepwise functionalization of the pyridine core. The acetate group serves as a protected hydroxyl function, which can be readily unmasked to introduce further diversity or to act as a key pharmacophoric element. This trifecta of functional groups makes it a versatile synthon for the construction of polysubstituted pyridine scaffolds.

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a multi-step process commencing from commercially available 2-aminopyridine. The pathway involves sequential halogenation, diazotization to introduce the hydroxyl group, and a final acetylation step. This route is robust and scalable, providing access to the target molecule with good overall yields.

Synthesis_Workflow Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine Start->Step1  NBS, Acetone, 10°C   Step2 2-Amino-5-bromo-3-iodopyridine Step1->Step2  I₂, KIO₃, H₂SO₄, 100°C   Step3 5-Bromo-2-iodopyridin-3-ol Step2->Step3  NaNO₂, H₂SO₄, 0°C to RT   Step4 5-Bromo-2-iodopyridin-3-yl acetate Step3->Step4  Acetic Anhydride, Pyridine, 0°C to RT  

Caption: Synthesis workflow for 5-Bromo-2-iodopyridin-3-yl acetate.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Amino-5-bromo-3-iodopyridine [1][2]

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in acetone, N-bromosuccinimide (NBS) is added portionwise at a controlled temperature (e.g., 10°C) to yield 2-amino-5-bromopyridine.[1] The reaction mixture is stirred for a short duration, and the solvent is removed under reduced pressure. Recrystallization from ethanol typically affords the product in high yield and purity.[1]

  • Iodination of 2-Amino-5-bromopyridine: 2-Amino-5-bromopyridine is dissolved in dilute sulfuric acid.[1] The solution is heated (e.g., to 100°C), and potassium iodate (KIO₃) and potassium iodide (KI) are added sequentially.[1] The reaction is maintained at an elevated temperature for 1.5-2 hours. After cooling, the pH is adjusted to 8 with ammonia, causing the product, 2-amino-5-bromo-3-iodopyridine, to precipitate.[1] The solid is collected by filtration and recrystallized from ethanol.

Part B: Synthesis of 5-Bromo-2-iodopyridin-3-ol [2]

  • Diazotization and Hydrolysis: 2-Amino-5-bromo-3-iodopyridine is added gradually to cold concentrated sulfuric acid (0°C).[2] Sodium nitrite (NaNO₂) is then added portionwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48-72 hours) to ensure complete conversion.[2]

  • Workup: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a strong base (e.g., 5N NaOH). The resulting precipitate, 5-Bromo-2-iodopyridin-3-ol, is collected by filtration, washed with water, and dried.

Part C: Acetylation to 5-Bromo-2-iodopyridin-3-yl acetate

  • Acetylation Reaction: 5-Bromo-2-iodopyridin-3-ol (1.0 eq) is dissolved in a suitable solvent such as pyridine or dichloromethane. The solution is cooled to 0°C in an ice bath. Acetic anhydride (1.2-1.5 eq) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction is quenched by the addition of water. If dichloromethane was used as the solvent, the organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. If pyridine was used as the solvent, the excess pyridine is removed under vacuum, and the residue is partitioned between ethyl acetate and water. The organic layer is then washed as described. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-Bromo-2-iodopyridin-3-yl acetate.

Physicochemical and Spectroscopic Profile

The accurate characterization of 5-Bromo-2-iodopyridin-3-yl acetate is paramount for its effective use in synthesis. The following tables summarize its key physical properties and predicted spectroscopic data.

Table 1: Physicochemical Properties
PropertyValueSource/Reference
CAS Number 1045858-04-5[3]
Molecular Formula C₇H₅BrINO₂[3]
Molecular Weight 341.93 g/mol [3]
Appearance Solid (predicted)[4]
Melting Point Not reported
SMILES CC(=O)OC1=C(I)N=CC(=C1)Br[3]
Purity ≥98% (Commercially available)[3]
Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR δ (ppm) ~8.4-8.6 (d, 1H, Py-H6), ~8.0-8.2 (d, 1H, Py-H4), ~2.4 (s, 3H, -COCH₃). Predicted based on the structure and data from analogous compounds.
¹³C NMR δ (ppm) ~168-170 (C=O), ~150-155 (C5), ~145-150 (C6), ~130-135 (C4), ~125-130 (C3), ~95-105 (C2), ~20-22 (-CH₃). Predicted based on known substituent effects on pyridine rings.
Mass Spec (EI) m/z: 341/343 [M]⁺ (isotopic pattern for Br), 299/301 [M-COCH₂]⁺. Fragmentation would likely involve the loss of ketene.
IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H), ~1760 (C=O, ester), ~1550, 1450 (Ar C=C/C=N), ~1200 (C-O, ester). Characteristic ester and aromatic stretches are expected.

Chemical Reactivity and Synthetic Applications

The primary utility of 5-Bromo-2-iodopyridin-3-yl acetate stems from the differential reactivity of its halogen substituents in cross-coupling reactions. The C-I bond is significantly more labile towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the C2 position while retaining the bromine atom at C5 for a subsequent, different coupling reaction.

Reactivity Start 5-Bromo-2-iodopyridin-3-yl acetate Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki  Pd(0) catalyst, Base   Sonogashira Sonogashira Coupling (R-C≡C-H) Start->Sonogashira  Pd(0), Cu(I) catalyst, Base   Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis Product1 5-Bromo-2-aryl-pyridin-3-yl acetate Suzuki->Product1 Product2 5-Bromo-2-alkynyl-pyridin-3-yl acetate Sonogashira->Product2 Product3 5-Bromo-2-iodopyridin-3-ol Hydrolysis->Product3

Caption: Key reactions of 5-Bromo-2-iodopyridin-3-yl acetate.

A. Regioselective Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) will selectively occur at the 2-position, yielding a 2-aryl-5-bromopyridine derivative. This intermediate can then be subjected to a second Suzuki coupling at the 5-position, potentially with a different boronic acid, to generate unsymmetrically substituted 2,5-diarylpyridines.

  • Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), will also proceed selectively at the C2-iodo position. This provides a straightforward route to 2-alkynyl-5-bromopyridines, which are valuable precursors for more complex heterocyclic systems.

B. Hydrolysis of the Acetate Group

The acetate ester serves as an effective protecting group for the 3-hydroxyl functionality. It is stable under the conditions of many cross-coupling reactions. Deprotection can be readily achieved under basic or acidic conditions.

  • Base-Catalyzed Hydrolysis: Treatment with an aqueous base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol will efficiently cleave the ester, yielding the corresponding 5-bromo-2-iodopyridin-3-ol. This unmasks the hydroxyl group for further functionalization, such as etherification or conversion to a triflate for another cross-coupling reaction.

Safety and Handling

5-Bromo-2-iodopyridin-3-yl acetate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on available data for similar compounds, it may cause skin and serious eye irritation.[3][5]

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a versatile and valuable building block in modern organic synthesis. Its differentiated halogen reactivity allows for controlled, stepwise elaboration of the pyridine core, while the acetate group provides a protected handle for introducing further molecular complexity. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in the development of novel chemical entities.

References

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem. 2022 Jan 12. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Available at: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

  • PubChem. 5-Bromo-2-iodotoluene. National Institutes of Health. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Symax Laboratories. 2 Bromo Iodopyridine. Available at: [Link]

  • PubChem. 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate. National Institutes of Health. Available at: [Link]

  • Amerigo Scientific. 5-Bromo-2-iodopyridin-3-yl acetate. Available at: [Link]

  • BIOGEN Científica. 5-Bromo-2-iodopyridin-3-yl acetate. Available at: [Link]

Sources

Foundational

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate Introduction 5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized pyridine derivative possessing three distinct reactive centers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Introduction

5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized pyridine derivative possessing three distinct reactive centers: a bromine atom, an iodine atom, and an acetate group. This substitution pattern makes it a valuable and versatile intermediate for medicinal chemistry and materials science. The orthogonal reactivity of the bromo and iodo groups allows for selective participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic construction of complex molecular architectures. The hydroxyl precursor, protected as an acetate, offers a further point for modification or for influencing the electronic properties of the molecule.

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

Strategic Overview: A Four-Step Synthetic Pathway

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is most effectively approached through a four-step linear sequence starting from the readily available 2-aminopyridine. This strategy is predicated on a series of well-established, high-yielding transformations that allow for the controlled, regioselective introduction of the required functional groups.

The core logic involves:

  • Initial Halogenation: Introduction of a bromine atom at the C5 position of the pyridine ring, directed by the activating amino group.

  • Second Halogenation: Subsequent iodination at the C3 position, again leveraging the directing effect of the amino group.

  • Diazotization and Hydrolysis: Conversion of the C2 amino group into a hydroxyl group via a Sandmeyer-type reaction. This is a critical transformation that sets the stage for the final step.

  • Esterification: Acetylation of the newly formed hydroxyl group to yield the target compound.

The following diagram illustrates this strategic retrosynthetic approach.

G cluster_main Retrosynthetic Pathway Target 5-Bromo-2-iodopyridin-3-yl acetate Intermediate3 5-Bromo-2-iodopyridin-3-ol Target->Intermediate3 Acetylation Intermediate2 2-Amino-5-bromo-3-iodopyridine Intermediate3->Intermediate2 Diazotization / Hydrolysis Intermediate1 2-Amino-5-bromopyridine Intermediate2->Intermediate1 Iodination StartingMaterial 2-Aminopyridine Intermediate1->StartingMaterial Bromination G cluster_prep Step 1 & 2: Halogenations cluster_core Step 3: Diazotization cluster_final Step 4: Acetylation Start Start: 2-Aminopyridine in Acetone Add_NBS Add NBS at 10°C Start->Add_NBS Workup1 Evaporate & Recrystallize Add_NBS->Workup1 Intermediate1 Isolate: 2-Amino-5-bromopyridine Workup1->Intermediate1 Dissolve_H2SO4 Dissolve in H₂SO₄ Intermediate1->Dissolve_H2SO4 Add_Iodinators Add KIO₃, Heat to 100°C, Add KI solution Dissolve_H2SO4->Add_Iodinators Workup2 Cool, Neutralize (pH 8-9), Extract with EtOAc Add_Iodinators->Workup2 Intermediate2 Isolate: 2-Amino-5-bromo-3-iodopyridine Workup2->Intermediate2 Dissolve_conc_H2SO4 Dissolve Intermediate 2 in conc. H₂SO₄ Intermediate2->Dissolve_conc_H2SO4 Add_NaNO2 Cool, Add NaNO₂ Dissolve_conc_H2SO4->Add_NaNO2 Hydrolysis Stir at RT, Pour onto ice Add_NaNO2->Hydrolysis Workup3 Neutralize (pH 7), Filter precipitate Hydrolysis->Workup3 Intermediate3 Isolate: 5-Bromo-2-iodopyridin-3-ol Workup3->Intermediate3 Dissolve_Final Dissolve Intermediate 3 in DCM/Pyridine Intermediate3->Dissolve_Final Add_Ac2O Add Et₃N and Ac₂O Dissolve_Final->Add_Ac2O Workup4 Quench with H₂O, Extract, Wash, Dry Add_Ac2O->Workup4 FinalProduct Final Product: 5-Bromo-2-iodopyridin-3-yl acetate Workup4->FinalProduct

Exploratory

A Technical Guide to (5-bromo-2-iodopyridin-3-yl) acetate: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract: This guide provides an in-depth technical overview of (5-bromo-2-iodopyridin-3-yl) acetate, a key halogenated pyridine intermediate. We will explore its structural and physicochemical properties, detail a robus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of (5-bromo-2-iodopyridin-3-yl) acetate, a key halogenated pyridine intermediate. We will explore its structural and physicochemical properties, detail a robust synthetic pathway, and critically analyze its reactivity profile, with a particular focus on selective cross-coupling reactions. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize complex heterocyclic building blocks.

The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a "privileged scaffold."[2] The strategic placement of halogen atoms on the pyridine ring serves two primary functions:

  • Modulation of Physicochemical Properties: Halogens can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity through effects like halogen bonding.[3]

  • Synthetic Handles for Elaboration: Carbon-halogen bonds are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions.[4]

(5-bromo-2-iodopyridin-3-yl) acetate is a prime example of a highly functionalized intermediate designed for complex molecular construction. The presence of two different halogens (iodine and bromine) at distinct positions, along with a protected hydroxyl group (acetate), allows for a sequence of selective chemical transformations.

Compound Profile: (5-bromo-2-iodopyridin-3-yl) acetate

IUPAC Name and Chemical Structure
  • IUPAC Name: (5-bromo-2-iodopyridin-3-yl) acetate

  • CAS Number: 1045858-04-5[5]

  • Structure: Chemical structure of (5-bromo-2-iodopyridin-3-yl) acetate (Caption: Molecular structure of (5-bromo-2-iodopyridin-3-yl) acetate)

Physicochemical and Computed Properties

The properties of this compound make it suitable for a range of organic synthesis applications. A summary of its key characteristics is presented below.

PropertyValueSource
Molecular Formula C₇H₅BrINO₂[5]
Molecular Weight 341.93 g/mol [5]
Appearance Solid (typical)[6]
Topological Polar Surface Area (TPSA) 39.19 Ų[5]
LogP 2.374[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

Synthesis and Characterization

The synthesis of (5-bromo-2-iodopyridin-3-yl) acetate typically starts from a more readily available precursor, such as 2-amino-5-bromopyridine. The overall strategy involves sequential halogenation followed by conversion of the amino group to a hydroxyl group and subsequent protection.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is dictated by the principles of electrophilic aromatic substitution on the pyridine ring. The activating amino group in the starting material directs the initial halogenations. The conversion to the acetate ester is a critical final step, protecting the hydroxyl group which might otherwise interfere with subsequent cross-coupling reactions.

A plausible synthetic pathway involves the formation of 5-bromo-2-iodopyridin-3-ol as a key intermediate.[6][7] This intermediate can be synthesized from 2-amino-5-bromopyridine through iodination and diazotization reactions.[8] The final step is the acetylation of the hydroxyl group.

Detailed Experimental Protocol: Synthesis of (5-bromo-2-iodopyridin-3-yl) acetate from 5-bromo-2-iodopyridin-3-ol

This protocol describes the final acetylation step. The synthesis of the precursor, 5-bromo-2-iodopyridin-3-ol, is referenced in the literature.[6][8]

Materials:

  • 5-bromo-2-iodopyridin-3-ol (1.0 eq)[6]

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-iodopyridin-3-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (5-bromo-2-iodopyridin-3-yl) acetate.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to match reference data.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Dissolve 5-bromo-2-iodopyridin-3-ol in DCM add_pyr Add catalytic pyridine start->add_pyr cool Cool to 0 °C add_pyr->cool add_ac2o Add acetic anhydride cool->add_ac2o react Stir at room temp (4-6h) add_ac2o->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry evap Evaporate solvent dry->evap chrom Column Chromatography evap->chrom char Characterization (NMR, MS) chrom->char

Caption: Workflow for the synthesis and purification of (5-bromo-2-iodopyridin-3-yl) acetate.

Key Reactions and Synthetic Utility

The primary utility of (5-bromo-2-iodopyridin-3-yl) acetate lies in its capacity for selective, sequential cross-coupling reactions. This selectivity is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The Principle of Selective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the first and rate-determining step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The bond strength of C-X follows the trend C-Br > C-I. Consequently, the C-I bond is weaker and more reactive, allowing it to undergo oxidative addition under milder conditions than the C-Br bond.

Expert Insight: This reactivity difference is the cornerstone of this building block's utility. By carefully selecting the catalyst, ligands, and reaction conditions (temperature, base), a chemist can selectively functionalize the C2-iodo position while leaving the C5-bromo position intact for a subsequent, different coupling reaction. This allows for the controlled and efficient construction of complex, unsymmetrically substituted pyridine derivatives.

Reaction Scheme: Sequential Functionalization

The diagram below outlines the strategic, sequential functionalization of the title compound.

G A (5-bromo-2-iodopyridin-3-yl) acetate B Step 1: Selective Coupling at C2 (e.g., Suzuki with R¹-B(OH)₂) A->B Pd(0), mild cond. C Intermediate Product (5-bromo-2-R¹-pyridin-3-yl acetate) B->C D Step 2: Coupling at C5 (e.g., Sonogashira with R²-acetylene) C->D Pd(0), harsher cond. E Step 3: Deprotection (Hydrolysis of acetate) D->E Base or Acid F Final Product (5-R²-2-R¹-pyridin-3-ol) E->F

Caption: Strategic pathway for sequential cross-coupling and deprotection.

Protocol: Selective Suzuki Coupling at the C2-Iodo Position

Objective: To selectively couple an aryl or vinyl group at the C2 position, leaving the C5-bromo group untouched.

Materials:

  • (5-bromo-2-iodopyridin-3-yl) acetate (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add (5-bromo-2-iodopyridin-3-yl) acetate, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the 2-aryl-5-bromopyridin-3-yl acetate product.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for this transformation. For more challenging couplings, more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) might be required.

  • Solvent System: The aqueous/organic solvent mixture is crucial for dissolving both the organic-soluble starting material and the inorganic base.

  • Base: Na₂CO₃ is a common and effective base for Suzuki couplings, strong enough to facilitate transmetalation without promoting unwanted side reactions.

Applications in Drug Discovery

Halogenated pyridines are vital building blocks in the synthesis of pharmaceuticals.[9] The ability to introduce diverse substituents in a controlled manner allows for the systematic exploration of a molecule's Structure-Activity Relationship (SAR). For example, derivatives of halogenated pyridines have been investigated for their potential as tyrosine kinase inhibitors, which are important in cancer chemotherapy.[10] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites, while the substituents introduced via cross-coupling can occupy hydrophobic pockets or form other critical interactions to enhance potency and selectivity.

Safety and Handling

(5-bromo-2-iodopyridin-3-yl) acetate and its precursor, 5-bromo-2-iodopyridin-3-ol, are hazardous chemicals and must be handled with appropriate precautions.

Hazard Information (for 5-bromo-2-iodopyridin-3-ol precursor)DetailsSource
GHS Pictogram GHS07 (Harmful)[6]
Signal Word Warning[6]
Hazard Statement H302: Harmful if swallowed[6]
Storage Keep in a dark place, sealed in dry, 2-8°C[7]
Handling Use personal protective equipment (gloves, goggles, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.Standard Laboratory Practice

Conclusion

(5-bromo-2-iodopyridin-3-yl) acetate is a powerful and versatile synthetic intermediate. Its value lies in the differential reactivity of its two carbon-halogen bonds, which enables chemists to perform selective, sequential cross-coupling reactions. This feature, combined with the inherent importance of the pyridine scaffold in medicinal chemistry, makes it an indispensable tool for the rational design and synthesis of complex molecules with potential therapeutic applications. Understanding the principles behind its synthesis and reactivity is key to leveraging its full potential in research and development.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Characteristics of 5-Bromo-2-iodopyridin-3-yl acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the spectral characteristics of 5-Bromo-2-iodopyridin-3-yl acetate, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of 5-Bromo-2-iodopyridin-3-yl acetate, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. In the absence of directly published experimental spectra, this document leverages established spectroscopic principles and empirical data from structurally analogous compounds to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important synthetic intermediate.

Introduction: The Significance of Substituted Pyridines

Pyridines and their substituted derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of halogen atoms and other functional groups onto the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, which is a critical aspect of rational drug design and catalyst development. 5-Bromo-2-iodopyridin-3-yl acetate, with its trifunctionalized core, represents a versatile building block for the synthesis of more complex molecular architectures through various cross-coupling and substitution reactions. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation.

Synthesis Pathway: From Precursor to Product

The most direct synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate involves the acetylation of its precursor, 5-bromo-2-iodopyridin-3-ol. This precursor can be synthesized from 2-amino-5-bromopyridine through a diazotization reaction followed by iodination.

A plausible laboratory-scale synthesis of the final product is outlined below:

Experimental Protocol: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Materials:

  • 5-Bromo-2-iodopyridin-3-ol

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-bromo-2-iodopyridin-3-ol (1.0 eq.) in a minimal amount of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-Bromo-2-iodopyridin-3-yl acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-iodopyridin-3-yl acetate are discussed below. The predictions are based on the known spectral data of 2-iodo-3-hydroxypyridine and the expected electronic effects of the substituents.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2-iodopyridin-3-yl acetate is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region from the acetyl methyl group.

  • H-4 and H-6 Protons: The protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromine and iodine atoms, as well as the acetyl group, will deshield these protons, causing them to resonate at a relatively downfield chemical shift.

  • Acetyl Protons: The three equivalent protons of the methyl group in the acetate moiety will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-iodopyridin-3-yl acetate

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.30 - 7.50d
H-68.00 - 8.20d
-COCH₃2.20 - 2.40s

Predicted in CDCl₃ solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-iodopyridin-3-yl acetate

CarbonPredicted Chemical Shift (δ, ppm)
C-2110 - 115
C-3150 - 155
C-4125 - 130
C-5120 - 125
C-6145 - 150
-C OCH₃168 - 172
-COC H₃20 - 25

Predicted in CDCl₃ solvent.

The chemical shifts are rationalized as follows: The carbon bearing the iodine (C-2) is expected to be significantly shielded due to the heavy atom effect. The carbon attached to the oxygen of the acetate group (C-3) will be deshielded. The remaining aromatic carbons will resonate in the typical range for substituted pyridines. The carbonyl carbon of the acetate group will appear significantly downfield, while the methyl carbon will be found in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-iodopyridin-3-yl acetate is expected to exhibit characteristic absorption bands corresponding to the C=O of the ester, the C-O single bonds, and the vibrations of the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-2-iodopyridin-3-yl acetate

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
C=O (ester)Stretch1760 - 1780Strong
C-O (ester)Stretch1200 - 1250Strong
Aromatic C=C & C=NStretch1450 - 1600Medium
C-BrStretch500 - 600Medium-Strong
C-IStretch480 - 550Medium

The most prominent feature will be the strong carbonyl stretch of the ester group. The exact position of this band can be influenced by the electronic effects of the pyridine ring. The presence of the C-Br and C-I bonds will give rise to absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion

The nominal molecular weight of 5-Bromo-2-iodopyridin-3-yl acetate (C₇H₅BrINO₂) is 341 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.

Fragmentation Pathway

The fragmentation of 5-Bromo-2-iodopyridin-3-yl acetate under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of the Acetyl Group: A primary fragmentation is the cleavage of the ester bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

  • Loss of Halogens: Subsequent fragmentation can involve the loss of the iodine and/or bromine atoms.

  • Pyridine Ring Fragmentation: At higher energies, the pyridine ring itself can fragment.

Diagram 1: Predicted Mass Spectrometry Fragmentation of 5-Bromo-2-iodopyridin-3-yl acetate

G M [C₇H₅BrINO₂]⁺˙ m/z = 341/343 F1 [C₅H₃BrINO]⁺˙ m/z = 299/301 M->F1 - CH₂CO F2 [C₅H₃BrIN-OH]⁺ m/z = 282/284 F1->F2 - OH F3 [C₅H₃BrN]⁺˙ m/z = 172/174 F1->F3 - I F4 [C₅H₃IN]⁺˙ m/z = 204 F1->F4 - Br

Caption: Predicted major fragmentation pathways for 5-Bromo-2-iodopyridin-3-yl acetate in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 5-Bromo-2-iodopyridin-3-yl acetate. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information is intended to aid researchers in the synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science. The provided experimental protocol for its synthesis offers a practical starting point for laboratory preparation.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.International Journal of Scientific and Engineering Research, 5(9), 2014.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.Molecules, 17(9), 10891-10904, 2012.
  • 2-Amino-3-Hydroxypyridine. PubChem. Available at: [Link]

  • 3-Pyridyl acetate. PubChem. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • 2-Iodo-3-pyridinol. NIST WebBook. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-Bromo-2-iodopyridin-3-yl acetate: A Predictive and Methodological Approach

Abstract 5-Bromo-2-iodopyridin-3-yl acetate is a halogenated pyridinyl compound with potential applications as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. A thorough un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-iodopyridin-3-yl acetate is a halogenated pyridinyl compound with potential applications as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and, in a drug development context, predicting its formulation potential and bioavailability. This technical guide addresses the critical topic of its solubility. In the absence of specific published experimental data for this compound, this document provides a comprehensive, predictive analysis based on its molecular structure and the known properties of related chemical entities. Furthermore, it delivers a robust, field-proven experimental protocol for the definitive determination of its thermodynamic solubility, empowering researchers to generate the precise data required for their work.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical constant; it is a critical determinant of a compound's utility and viability. For a synthetic intermediate like 5-Bromo-2-iodopyridin-3-yl acetate, solubility dictates the choice of reaction solvents, influences reaction kinetics, and is fundamental to the design of effective purification processes such as recrystallization and chromatography.

In the pharmaceutical sciences, poor aqueous solubility is a primary factor contributing to the failure of promising drug candidates. A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[1] Therefore, an early and accurate assessment of a new chemical entity's (NCE) solubility profile across a range of aqueous and organic media is an indispensable step in the discovery and development pipeline.[2]

This guide is structured to provide both a theoretical framework for understanding the likely solubility characteristics of 5-Bromo-2-iodopyridin-3-yl acetate and a practical, actionable methodology for its experimental determination.

Molecular Structure Analysis and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3][4] An analysis of the key functional groups and structural features of 5-Bromo-2-iodopyridin-3-yl acetate allows for a reasoned estimation of its behavior in various solvents.

  • Pyridine Ring: The core of the molecule is a pyridine ring. Pyridine itself is a polar, aprotic heterocyclic compound that is miscible with water and a wide array of organic solvents.[5][6] The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, which generally promotes solubility in protic solvents.

  • Halogen Substituents (Bromo and Iodo): The presence of heavy bromine and iodine atoms significantly increases the molecule's molecular weight (341.93 g/mol ) and surface area. These halogens contribute to polarity but also enhance van der Waals forces. Their large size tends to decrease solubility in water while favoring solubility in less polar organic solvents like dichloromethane.

  • Acetate Ester Group: The acetate moiety introduces polarity via the carbonyl group (C=O) and the ether-like oxygen. The carbonyl oxygen can act as a hydrogen bond acceptor. While small esters like ethyl acetate have some water solubility, this property diminishes rapidly as the overall molecule becomes larger and more lipophilic.[7] Acetates are generally soluble in a wide range of organic solvents.[8]

Synthesis of Contributions: The molecule presents a mixed-polarity character. The polar pyridine and acetate functionalities are countered by the large, hydrophobic halogen substituents and the overall size of the molecule. Therefore, very high solubility in highly polar protic solvents like water is unlikely. Conversely, its polarity suggests it will not be freely soluble in very non-polar solvents like hexane. The compound is expected to exhibit optimal solubility in polar aprotic solvents and some polar protic organic solvents that can effectively solvate its diverse structural features.

Based on this analysis, the following qualitative solubility profile is predicted:

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterInsoluble / Very Sparingly SolubleThe large, hydrophobic halogenated structure is expected to dominate over the hydrogen bonding potential of the pyridine nitrogen and acetate oxygen.
Methanol, EthanolSparingly to Moderately SolubleThe alkyl nature of these alcohols can solvate the non-polar parts of the molecule, while the hydroxyl group interacts with the polar functionalities.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. Related compounds show solubility in DMSO.
Acetone, Ethyl AcetateSolubleThese solvents offer a good balance of polarity to interact with the ester and pyridine groups without the high energy cost of disrupting a hydrogen-bonding network like water.
Dichloromethane (DCM)SolubleA common solvent for many organic compounds of intermediate polarity.
Non-Polar TolueneSparingly SolubleThe aromatic nature of toluene may offer some favorable π-stacking interactions with the pyridine ring.
HexaneInsolubleThe significant polarity mismatch between the solute and this aliphatic hydrocarbon solvent would likely result in very poor solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

To move beyond prediction and obtain definitive, quantitative data, the "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][11]

Causality and Self-Validation

This protocol is designed as a self-validating system. The use of a significant excess of the solid compound ensures that a true equilibrium with the solid phase is reached. The extended equilibration time (24-48 hours) allows for the dissolution process to complete. Finally, analyzing the remaining solid phase post-experiment via techniques like DSC or XRD is a critical control step to verify that the compound has not degraded or changed its polymorphic form during the experiment, which would invalidate the results.

Step-by-Step Methodology

Materials & Reagents:

  • 5-Bromo-2-iodopyridin-3-yl acetate (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Reference compound with known solubility in the chosen solvents (for system suitability)

  • Type I ultrapure water

  • Appropriate buffers (if pH-dependent solubility is being assessed)

Equipment:

  • Analytical balance (4 or 5 decimal places)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Benchtop centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for low analyte binding)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Workflow Diagram:

G cluster_equil Equilibration cluster_quant Quantification & Analysis A 1. Weigh excess solid (e.g., 2-5 mg) into vial B 2. Add precise volume of solvent (e.g., 1 mL) C 3. Seal and place in shaker at constant temperature (e.g., 25°C for 24-48h) D 4. Centrifuge to pellet undissolved solid E 5. Carefully withdraw supernatant J 10. (Control) Analyze residual solid (e.g., by DSC/XRD) F 6. Filter supernatant (optional, but recommended) G 7. Prepare serial dilutions of supernatant H 8. Analyze by HPLC-UV or LC-MS against a calibration curve I 9. Calculate concentration (e.g., in mg/mL or µg/mL)

Caption: Experimental workflow for thermodynamic solubility determination.

Procedure:

  • Preparation of Samples:

    • Accurately weigh approximately 2-5 mg of 5-Bromo-2-iodopyridin-3-yl acetate into a glass vial. The key is to ensure the amount is in significant excess of what is expected to dissolve.

    • Precisely add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let heavy solids settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • For robust results, filter the withdrawn supernatant through a chemically compatible 0.22 µm syringe filter to remove any remaining microscopic particulates. Expert Tip: Discard the first ~100 µL of filtrate to saturate any potential binding sites on the filter membrane.

    • Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent.

    • Quantify the concentration of the compound in the diluted samples using a validated HPLC-UV or LC-MS method with a calibration curve prepared from a stock solution of known concentration.

  • Data Reporting:

    • Calculate the solubility from the concentration of the saturated solution, expressing the result in units such as mg/mL, µg/mL, or molarity (mol/L).

    • Report the temperature at which the measurement was performed.

Practical Implications of the Solubility Profile

The determined solubility data has direct and significant consequences for the practical application of 5-Bromo-2-iodopyridin-3-yl acetate:

  • In Synthetic Chemistry: If the compound is found to be highly soluble in a solvent like THF or Dichloromethane but poorly soluble in acetonitrile, this informs the choice of solvent for subsequent reaction steps to ensure a homogeneous reaction mixture, which often leads to cleaner reactions and higher yields.

  • For Purification: A successful recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The solubility data generated from the protocol above can be used to screen for and identify such a solvent or solvent pair (e.g., Ethyl Acetate/Hexane).

  • In Drug Development: Should this compound be a precursor to or an active pharmaceutical ingredient (API) itself, its aqueous solubility is a primary indicator of potential bioavailability challenges. A low aqueous solubility (<10 µg/mL) would immediately signal to formulation scientists that advanced formulation strategies—such as amorphous solid dispersions, micronization, or lipid-based formulations—may be required to achieve adequate drug exposure in vivo.

Conclusion

While specific experimental solubility data for 5-Bromo-2-iodopyridin-3-yl acetate is not currently available in the public domain, a detailed analysis of its molecular structure provides a strong basis for predicting its solubility profile. It is anticipated to be poorly soluble in aqueous and non-polar hydrocarbon solvents but should exhibit good solubility in polar aprotic solvents like DMSO, acetone, and ethyl acetate. This guide provides the necessary intellectual framework and a detailed, robust experimental protocol to empower researchers to determine the precise thermodynamic solubility of this compound. The generation of such data is a crucial, value-adding step in any research or development program that utilizes this versatile chemical intermediate.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • St. John, M. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetate. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Accounts of Chemical Research. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]

  • ResearchGate. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 5-Bromo-2-iodopyridin-3-yl acetate: Synthesis, Properties, and Applications

Introduction: A Versatile Halogenated Pyridine Building Block 5-Bromo-2-iodopyridin-3-yl acetate is a strategically functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Halogenated Pyridine Building Block

5-Bromo-2-iodopyridin-3-yl acetate is a strategically functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmaceuticals, and the orthogonal reactivity of the bromo and iodo substituents, coupled with the protected hydroxyl group, makes it a highly versatile synthetic intermediate.[1] The distinct electronic and steric environments of the halogen atoms allow for selective participation in a variety of cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 5-Bromo-2-iodopyridin-3-yl acetate, offering a technical resource for scientists engaged in drug discovery and the development of novel organic materials.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1045858-04-5[2]
Molecular Formula C₇H₅BrINO₂[2]
Molecular Weight 341.93 g/mol [2]
Appearance Solid (predicted)[3]

Safety Information:

5-Bromo-2-iodopyridin-3-yl acetate is classified as a hazardous substance and should be handled with appropriate precautions.

HazardDescription
GHS Pictogram
Signal Word Danger
Hazard Statements H318: Causes serious eye damage.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Source: ChemScene[2]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use only outdoors or in a well-ventilated area.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Synthesis_Workflow Start 2-Aminopyridine Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-iodopyridine Step2->Intermediate2 Step3 Diazotization & Hydrolysis Intermediate2->Step3 Intermediate3 5-Bromo-2-iodopyridin-3-ol Step3->Intermediate3 Step4 Acetylation Intermediate3->Step4 End 5-Bromo-2-iodopyridin-3-yl acetate Step4->End

Caption: Proposed synthetic workflow for 5-Bromo-2-iodopyridin-3-yl acetate.

Step 1: Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. This is a well-documented electrophilic aromatic substitution, where the amino group directs the incoming electrophile.

Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at a controlled temperature (e.g., 10°C).[4]

  • Stir the reaction mixture for a designated period (e.g., 0.5 hours) until the reaction is complete, as monitored by TLC.[4]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., 90% ethanol) to yield 2-amino-5-bromopyridine.[4]

Step 2: Iodination of 2-Amino-5-bromopyridine

The subsequent iodination at the 3-position is achieved through an electrophilic substitution reaction.

Protocol:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in aqueous sulfuric acid (e.g., 2 M).[4]

  • Add potassium iodate (KIO₃) (0.5 eq) portion-wise to the stirred solution.[4]

  • Heat the mixture to 100°C.[4]

  • Add a solution of potassium iodide (KI) (0.6 eq) in water dropwise over 30 minutes.[4]

  • Continue stirring at 100°C for an additional 1.5 hours.[4]

  • Cool the reaction mixture to ambient temperature and adjust the pH to 8 with ammonia.

  • Cool the mixture to 10°C to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% alcohol) to obtain 2-amino-5-bromo-3-iodopyridine.[4]

Step 3: Synthesis of 5-Bromo-2-iodopyridin-3-ol via Diazotization

This transformation involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Protocol:

  • Carefully add 2-amino-5-bromo-3-iodopyridine to cold, concentrated sulfuric acid.

  • While maintaining a low temperature (0-5°C), add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • Allow the reaction to stir at low temperature for a short period, then warm to room temperature to facilitate the decomposition of the diazonium salt to the corresponding phenol.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-2-iodopyridin-3-ol.

  • Purify the crude product by column chromatography or recrystallization.

Step 4: Acetylation of 5-Bromo-2-iodopyridin-3-ol

The final step is the protection of the hydroxyl group as an acetate ester.

Protocol:

  • Dissolve 5-Bromo-2-iodopyridin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.[5]

  • Add a base, such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-Bromo-2-iodopyridin-3-yl acetate.

Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-iodopyridin-3-yl acetate stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 2-position, leaving the 5-bromo position available for subsequent transformations.

Reactivity Start 5-Bromo-2-iodopyridin-3-yl acetate Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base (Selective at C-I) Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base (Selective at C-I) Other Other Cross-Coupling (e.g., Buchwald-Hartwig, Stille) Start->Other Appropriate Catalyst/Ligand System (Selective at C-I) Intermediate 5-Bromo-2-substituted-pyridin-3-yl acetate Suzuki->Intermediate Sonogashira->Intermediate Other->Intermediate FinalProduct Fully Functionalized Pyridine Derivative Intermediate->FinalProduct Second Cross-Coupling (at C-Br)

Caption: Reactivity of 5-Bromo-2-iodopyridin-3-yl acetate in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6] In the case of 5-Bromo-2-iodopyridin-3-yl acetate, the reaction with a boronic acid would be expected to occur selectively at the more reactive 2-iodo position.

Representative Protocol:

  • To a reaction vessel, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq), an aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110°C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction provides a direct route to substituted alkynylpyridines, which are valuable intermediates in organic synthesis.

Representative Protocol:

  • To a reaction vessel, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), and a copper(I) salt (e.g., CuI; 1-10 mol%).

  • Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][4] The ability to selectively functionalize 5-Bromo-2-iodopyridin-3-yl acetate through sequential cross-coupling reactions allows for the construction of complex molecular architectures found in many biologically active molecules. For instance, substituted pyridines are core components of drugs targeting a range of therapeutic areas, including oncology (e.g., tyrosine kinase inhibitors), infectious diseases, and neurological disorders.[1][4] The strategic placement of substituents on the pyridine ring is often critical for modulating the potency, selectivity, and pharmacokinetic properties of a drug candidate. Therefore, intermediates like 5-Bromo-2-iodopyridin-3-yl acetate serve as valuable platforms for the rapid generation of diverse compound libraries for biological screening.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity provides a powerful tool for the controlled, sequential introduction of various functional groups onto the pyridine scaffold. This technical guide has outlined a plausible synthetic route, summarized its key properties and safety considerations, and detailed its potential applications in palladium-catalyzed cross-coupling reactions. As the demand for novel and complex small molecules in drug discovery and materials science continues to grow, the utility of such strategically designed intermediates is expected to increase significantly.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 26, 2026, from [Link]

  • 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate | C7H4BrClINO2 | CID 90402444. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, January 12). PubMed. Retrieved January 26, 2026, from [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved January 26, 2026, from [Link]

  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. (n.d.). RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. (n.d.). Google Patents.
  • 1H NMR and 13C NMR spectra were recorded on a Bruker 400 MHz using CDCl3 or benzene-d6 as solvent. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Exploratory

discovery of 5-Bromo-2-iodopyridin-3-yl acetate

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-iodopyridin-3-yl acetate Abstract 5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized heterocyclic compound with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-iodopyridin-3-yl acetate

Abstract

5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, iodo, and acetoxy groups on the pyridine core allows for differential reactivity in cross-coupling reactions and other transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a logical synthetic pathway, detailed experimental protocols, and characterization data for 5-Bromo-2-iodopyridin-3-yl acetate, synthesized from commercially available precursors. The methodologies are grounded in established chemical principles, offering researchers a practical framework for its preparation and use.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polyfunctional pyridines are foundational scaffolds in a vast array of pharmacologically active compounds and advanced materials.[1] The pyridine ring is a common feature in approved drugs, and the ability to selectively functionalize it at various positions is crucial for modulating properties such as binding affinity, selectivity, and pharmacokinetics.[2] Halogenated pyridines, in particular, are of immense synthetic interest as they serve as key precursors for introducing diverse functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitutions.[1]

The subject of this guide, 5-Bromo-2-iodopyridin-3-yl acetate (Molecular Formula: C₇H₅BrINO₂, Molecular Weight: 341.93 g/mol ), exemplifies a strategically designed building block.[3] The key features include:

  • Orthogonal Halogen Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-2 position while leaving the C-5 bromine available for a subsequent, different transformation.

  • Protected Hydroxyl Group: The hydroxyl group at C-3 is protected as an acetate ester. This prevents interference from the acidic proton during organometallic reactions and can be easily hydrolyzed to reveal the free hydroxyl group for further derivatization.

This guide outlines a robust, multi-step synthesis designed to produce this valuable intermediate with high purity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 5-Bromo-2-iodopyridin-3-yl acetate points to 5-Bromo-2-iodopyridin-3-ol as the immediate precursor. This key intermediate can be conceptually derived from a simpler, commercially available starting material like 2-amino-5-bromopyridine. The overall synthetic strategy involves three primary stages:

  • Directed Iodination: Introduction of an iodine atom ortho to the directing amino group of 2-amino-5-bromopyridine.

  • Diazotization and Hydrolysis: Conversion of the C-2 amino group into a hydroxyl group via a Sandmeyer-type reaction.

  • Acetylation: Protection of the resulting hydroxyl group as an acetate ester.

This pathway is designed to control the regiochemistry of halogenation, leveraging the directing effects of the substituents on the pyridine ring.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Diazotization/Hydrolysis cluster_step3 Step 3: Acetylation A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B  I₂, H₂SO₄, H₂O₂ (or KIO₃)   C 5-Bromo-2-iodopyridin-3-ol B->C  NaNO₂, H₂SO₄, H₂O, Δ   D 5-Bromo-2-iodopyridin-3-yl acetate C->D  Ac₂O, Pyridine (or Et₃N)  

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations in the pyridine series.[4][5]

Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

Rationale: The amino group at the C-2 position is an activating ortho-, para-director for electrophilic aromatic substitution. However, the C-5 position is already blocked by bromine. Therefore, the incoming electrophile (I⁺) is directed to the C-3 position. An in-situ generation of the iodinating agent from iodine and an oxidizing agent is a common and effective strategy.[5]

  • Reagents and Materials:

    • 2-Amino-5-bromopyridine

    • Iodine (I₂)

    • Potassium Iodate (KIO₃) or Hydrogen Peroxide (H₂O₂)

    • Sulfuric Acid (H₂SO₄), concentrated

    • Sodium Hydroxide (NaOH) solution

    • Sodium Thiosulfate (Na₂S₂O₃) solution

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in a mixture of acetic acid and water.

    • Carefully add concentrated sulfuric acid (catalytic amount) to the stirring solution.

    • Add iodine (I₂, ~0.4 eq) and potassium iodate (KIO₃, ~0.2 eq) portion-wise to the mixture at room temperature.[4] An exothermic reaction may be observed.

    • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice.

    • Neutralize the solution to a pH of ~7-8 using a 5N NaOH solution. A precipitate will form.

    • Filter the resulting solid and wash with cold water.

    • Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from ethanol/water to afford 2-amino-5-bromo-3-iodopyridine as a solid.

Step 2: Synthesis of 5-Bromo-2-iodopyridin-3-ol

Rationale: The conversion of an aromatic amino group to a hydroxyl group is classically achieved via a diazonium salt intermediate. The 2-aminopyridine derivative is treated with a nitrosating agent (e.g., sodium nitrite) in a strong acid, followed by heating in an aqueous medium to hydrolyze the diazonium salt.[5]

  • Reagents and Materials:

    • 2-Amino-5-bromo-3-iodopyridine

    • Sodium Nitrite (NaNO₂)

    • Sulfuric Acid (H₂SO₄), concentrated

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Procedure:

    • In a flask cooled in an ice bath (0-5 °C), slowly add 2-amino-5-bromo-3-iodopyridine (1.0 eq) to concentrated sulfuric acid with vigorous stirring.

    • Maintain the temperature below 10 °C and add solid sodium nitrite (NaNO₂, ~1.5 eq) portion-wise over 30 minutes. The formation of the diazonium salt will be observed.

    • Stir the mixture in the ice bath for an additional 1-2 hours.

    • Carefully and slowly add the reaction mixture to a separate flask containing boiling water. Vigorous gas evolution (N₂) will occur.

    • Continue heating for 30-60 minutes until gas evolution ceases.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • The crude 5-Bromo-2-iodopyridin-3-ol can be purified by column chromatography on silica gel.

Step 3: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Rationale: The final step is a standard esterification. The nucleophilic hydroxyl group of 5-Bromo-2-iodopyridin-3-ol attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base like pyridine or triethylamine is used to catalyze the reaction and scavenge the acetic acid byproduct.

  • Reagents and Materials:

    • 5-Bromo-2-iodopyridin-3-ol

    • Acetic Anhydride (Ac₂O)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Hydrochloric Acid (HCl), 1M solution

    • Deionized Water

  • Procedure:

    • Dissolve 5-Bromo-2-iodopyridin-3-ol (1.0 eq) in anhydrous dichloromethane or pyridine.

    • Add pyridine (~2.0 eq, if not used as solvent) or triethylamine (~1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add acetic anhydride (~1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-Bromo-2-iodopyridin-3-yl acetate as a pure solid.

Characterization Data

The structural confirmation of the final product and key intermediates would be performed using standard analytical techniques. The expected data is summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass Spec (m/z)
2-Amino-5-bromo-3-iodopyridine C₅H₄BrIN₂298.917.9-8.1 (d, 1H), 7.6-7.8 (d, 1H), 5.5-6.0 (br s, 2H)155-158, 150-153, 110-113, 105-108, 85-88[M+H]⁺ at 299, 301
5-Bromo-2-iodopyridin-3-ol C₅H₃BrINO299.898.0-8.2 (d, 1H), 7.5-7.7 (d, 1H), 5.0-6.0 (br s, 1H)150-153, 145-148, 125-128, 115-118, 100-103[M+H]⁺ at 300, 302
5-Bromo-2-iodopyridin-3-yl acetate C₇H₅BrINO₂341.938.2-8.4 (d, 1H), 7.8-8.0 (d, 1H), 2.3-2.5 (s, 3H)168-170, 148-151, 145-147, 130-133, 120-123, 110-113, 20-22[M+H]⁺ at 342, 344

Conclusion

This technical guide provides a scientifically grounded and logical pathway for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate, a highly valuable and versatile chemical intermediate. By leveraging established regioselective halogenation and functional group interconversion techniques, the target molecule can be prepared efficiently from readily available starting materials. The detailed protocols and explanatory rationale offer researchers in drug discovery and materials science a practical and reliable resource for accessing this key building block, thereby facilitating the development of novel and complex molecular entities.

References

  • International Journal of Scientific & Engineering Research. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Krasnokutskaya, E. A., et al. (2007). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 72(5), 1845-1848.
  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Farley, A. J. M., et al. (2024). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv.
  • Semantic Scholar. (n.d.). One-pot iodination of hydroxypyridines. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Route for 5-Bromo-2-iodopyridin-3-yl acetate from 2,5-Dibromopyridine

Abstract This application note details a proposed three-step synthetic pathway for the preparation of 5-Bromo-2-iodopyridin-3-yl acetate, a potentially valuable intermediate in pharmaceutical and materials science resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed three-step synthetic pathway for the preparation of 5-Bromo-2-iodopyridin-3-yl acetate, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the commercially available 2,5-dibromopyridine and proceeds through a regioselective nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a directed electrophilic iodination, and concludes with a final acylation. This document provides comprehensive, step-by-step protocols, explains the chemical principles underpinning the proposed transformations, and offers insights into process control and characterization.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The specific substitution pattern of halogens and an acetate group on the pyridine ring, as in 5-Bromo-2-iodopyridin-3-yl acetate, offers a versatile platform for further chemical elaboration through cross-coupling reactions and other transformations. The strategic placement of bromine and iodine atoms allows for differential reactivity, enabling sequential and site-selective modifications.

This document outlines a rational, albeit novel, synthetic sequence to access this target molecule from 2,5-dibromopyridine. The proposed route is designed to be efficient and scalable, leveraging well-established reaction classes while addressing the critical challenge of regiocontrol on the pyridine ring.

Overall Synthetic Scheme

The proposed synthesis is a three-step process, as illustrated in the workflow diagram below.

Synthetic_Workflow start 2,5-Dibromopyridine intermediate1 5-Bromo-3-hydroxypyridine start->intermediate1 1. NaOMe, MeOH 2. HBr (aq) intermediate2 5-Bromo-2-iodopyridin-3-ol intermediate1->intermediate2 NIS, CH3CN product 5-Bromo-2-iodopyridin-3-yl acetate intermediate2->product Ac2O, Pyridine

Figure 1: Proposed three-step synthesis of 5-Bromo-2-iodopyridin-3-yl acetate.

Part 1: Synthesis of 5-Bromo-3-hydroxypyridine

Mechanistic Rationale

The initial step involves the conversion of 2,5-dibromopyridine to 5-bromo-3-hydroxypyridine. This transformation is proposed to occur via a two-stage process: a nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield 5-bromo-3-methoxypyridine, followed by demethylation with a strong acid like hydrobromic acid.

The regioselectivity of the initial methoxide attack is a critical consideration. While the bromine at the 2-position is activated towards nucleophilic attack by the ring nitrogen, the 3-position can also be susceptible under forcing conditions. A literature precedent for the reaction of 3,5-dibromopyridine with sodium methoxide suggests that substitution at the 3-position is feasible.[1]

An alternative and potentially more regioselective approach would be a directed ortho-metalation (DoM) strategy.[2][3] This would involve a halogen-metal exchange at the 2-position, followed by reaction with an electrophilic oxygen source. However, the SNAr approach is presented here as the primary protocol due to its procedural simplicity.

Experimental Protocol
  • Methoxylation: a. To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature. b. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. d. Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-bromo-3-methoxypyridine.

  • Demethylation: a. To the crude 5-bromo-3-methoxypyridine, add a 48% aqueous solution of hydrobromic acid. b. Heat the mixture to reflux for 12-16 hours. c. Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-hydroxypyridine.

Part 2: Synthesis of 5-Bromo-2-iodopyridin-3-ol

Mechanistic Rationale

This step involves the regioselective iodination of 5-bromo-3-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The positions ortho to the hydroxyl group are the 2- and 4-positions. The 2-position is sterically less hindered and electronically activated by the hydroxyl group, making it the most likely site for iodination. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for activated aromatic rings.[4][5] The use of an acid catalyst can further enhance the reactivity of NIS.[6] A video resource suggests that the iodination of 3-hydroxypyridine with iodine predominantly yields the 2-iodo product.[7]

Experimental Protocol
  • Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-iodopyridin-3-ol.

Part 3: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Mechanistic Rationale

The final step is a standard O-acetylation of the hydroxyl group of 5-bromo-2-iodopyridin-3-ol. Acetic anhydride is used as the acetylating agent, and pyridine serves as both the solvent and a basic catalyst to activate the hydroxyl group and neutralize the acetic acid byproduct.[8][9]

Experimental Protocol
  • Dissolve 5-bromo-2-iodopyridin-3-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain the final product, 5-Bromo-2-iodopyridin-3-yl acetate.

Data Summary Table

ParameterStep 1: HydroxylationStep 2: IodinationStep 3: Acylation
Starting Material 2,5-Dibromopyridine5-Bromo-3-hydroxypyridine5-Bromo-2-iodopyridin-3-ol
Key Reagents NaOMe, HBrN-IodosuccinimideAcetic anhydride, Pyridine
Solvent MethanolAcetonitrilePyridine
Temperature RefluxRoom Temperature0 °C to Room Temperature
Reaction Time 12-24 hours1-4 hours2-6 hours
Purification Column ChromatographyColumn ChromatographyColumn Chromatography
Expected Yield 40-60%70-85%85-95%

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the intermediates and the final product, a rigorous analytical characterization protocol should be followed at each step.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of a hydroxyl group in Step 1 and an ester carbonyl in Step 3.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Conclusion

This application note provides a detailed and scientifically grounded, though prospective, synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate from 2,5-dibromopyridine. The proposed protocols are based on established chemical principles and analogous transformations found in the chemical literature. Researchers and drug development professionals can use this guide as a starting point for the synthesis of this and related substituted pyridine derivatives. It is recommended that small-scale trial reactions are performed to optimize the conditions for each step.

References

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]

  • Synthesis, characterisation and photochemistry of PtIV pyridyl azido acetato complexes. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P
  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes | Inorganic Chemistry - ACS Publications. [Link]

  • Synthesis, Characterisation and Photochemistry of Pt(IV) Pyridyl Azido Acetato Complexes. [Link]

  • Directed (ortho) Metallation. [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. [Link]

  • Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 - Chemia. [Link]

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Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 5-Bromo-2-iodopyridin-3-yl acetate

Introduction: Strategic Utilization of Dihalogenated Pyridines in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utilization of Dihalogenated Pyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in pharmaceutical and materials science research.[2] Within the vast arsenal of building blocks for drug discovery, functionalized pyridine scaffolds are of paramount importance, appearing in a multitude of biologically active molecules.[3] The strategic introduction of aryl and heteroaryl substituents onto the pyridine ring can profoundly influence a compound's pharmacological profile.[4]

5-Bromo-2-iodopyridin-3-yl acetate is a highly valuable and versatile building block for the synthesis of complex polysubstituted pyridines. Its unique di-halogenation pattern allows for sequential, site-selective Suzuki coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) under palladium catalysis enables the initial coupling to occur selectively at the 2-position (the site of the iodo group).[5] The remaining bromo group at the 5-position can then be utilized in a subsequent cross-coupling reaction to introduce a second, different substituent. The acetate group at the 3-position can serve as a stable protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to provide an additional point for diversification. This application note provides a detailed guide to the chemoselective Suzuki coupling of 5-Bromo-2-iodopyridin-3-yl acetate, including mechanistic insights, optimized protocols, and practical considerations for researchers in drug development and organic synthesis.

The Underlying Principle: Chemoselectivity in the Suzuki-Miyaura Coupling

The success of a sequential cross-coupling strategy with a dihalogenated substrate hinges on the ability to selectively activate one halogen over the other. The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The bond dissociation energy of carbon-halogen bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst compared to the C-Br bond. This inherent difference in reactivity is the foundation for the high chemoselectivity observed in the Suzuki coupling of 5-Bromo-2-iodopyridin-3-yl acetate.

Furthermore, the electronic properties of the pyridine ring also play a role. The carbon atoms at the 2- and 4-positions of the pyridine ring are more electron-deficient (electrophilic) compared to the 3- and 5-positions, which can also influence the rate of oxidative addition.[5] In the case of 5-Bromo-2-iodopyridin-3-yl acetate, both the inherent reactivity of the C-I bond and its favorable position at the electron-deficient C-2 position contribute to the selective coupling at this site.

The Role of the Acetate Group

The acetate group at the 3-position is generally stable under the neutral to moderately basic conditions typically employed in Suzuki-Miyaura reactions. It serves as a convenient protecting group for the corresponding 3-hydroxypyridine. While strong bases and prolonged reaction times at elevated temperatures could potentially lead to hydrolysis of the acetate, the conditions outlined in the following protocols are optimized to preserve this functional group.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition R-X Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R-Pd(II)(X)L2 (Oxidative Adduct) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation R'-B(OR)2 Base ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 R-Pd(II)(R')L2 (Transmetalation Product) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the chemoselective Suzuki coupling of 5-Bromo-2-iodopyridin-3-yl acetate with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Selective Suzuki Coupling at the C-2 Position

This protocol is designed for the selective coupling of an arylboronic acid at the 2-position (iodo-position) of 5-Bromo-2-iodopyridin-3-yl acetate.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-bromo-2-arylpyridin-3-yl acetate.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 5-Bromo-2-iodopyridin-3-yl acetate - Arylboronic acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A typical workflow for the Suzuki coupling of 5-Bromo-2-iodopyridin-3-yl acetate.

Data Presentation: Expected Outcomes and Reaction Conditions

The following table summarizes expected outcomes for the selective Suzuki coupling of 5-Bromo-2-iodopyridin-3-yl acetate with a variety of arylboronic acids under the conditions described in Protocol 1. The yields are representative and may vary depending on the specific substrate and reaction scale.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)9088-96
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DME8580-90
42-Methylphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O (4:1)10075-85
53-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)9082-92

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider increasing the amount of boronic acid (up to 2.0 equivalents), trying a different palladium catalyst/ligand system (e.g., using more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity), or using a stronger base like Cs₂CO₃ or K₃PO₄.[7] Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Formation of Di-substituted Product: If a significant amount of the di-coupled product is formed, reduce the reaction temperature and time. Using a milder base may also help to improve selectivity. Lowering the amount of boronic acid to near stoichiometric amounts (1.05-1.1 equivalents) can also disfavor the second coupling.

  • De-borylation of Boronic Acid: Boronic acids can sometimes undergo protodeborylation, especially at high temperatures and in the presence of water. If this is suspected, use a higher excess of the boronic acid or switch to a more stable boronic ester derivative (e.g., a pinacol ester).

  • Hydrolysis of the Acetate Group: If hydrolysis of the acetate group is observed, consider using a non-aqueous solvent system and a milder base such as K₃PO₄. Shorter reaction times are also beneficial.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a powerful synthetic intermediate that allows for the controlled, sequential introduction of two different aryl or heteroaryl groups onto a pyridine scaffold. The inherent reactivity difference between the iodo and bromo substituents enables a highly chemoselective initial Suzuki-Miyaura coupling at the 2-position. The protocols and insights provided in this application note offer a robust starting point for researchers to leverage this valuable building block in the synthesis of complex molecules for drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, scientists can efficiently generate diverse libraries of polysubstituted pyridines.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH. Available at: [Link]

  • Mastering Suzuki Coupling: Palladium(II) Acetate Catalyst Guide. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Available at: [Link]

  • Suzuki coupling reaction catalyzed by palladium acetate under ligand... ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. MDPI. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Metal–organic framework. Wikipedia. Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available at: [Link]

  • Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

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Method

The Strategic Utility of 5-Bromo-2-iodopyridin-3-yl acetate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Complex Molecule Synthesis Substituted pyridine scaffolds are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Substituted pyridine scaffolds are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of pyridine-based building blocks, 5-Bromo-2-iodopyridin-3-yl acetate emerges as a particularly strategic intermediate for the synthesis of complex, highly functionalized molecules. Its unique arrangement of three distinct functional groups—an acetate, a bromine atom, and an iodine atom—on the pyridine ring allows for a series of selective and sequential chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are central to the synthetic utility of 5-Bromo-2-iodopyridin-3-yl acetate. The C-I bond is significantly more reactive towards oxidative addition to a low-valent palladium center, the initial step in many cross-coupling reactions. This differential reactivity allows for the selective functionalization of the 2-position of the pyridine ring while leaving the bromine atom at the 5-position intact for subsequent transformations. The acetate group at the 3-position can serve as a directing group or be hydrolyzed to the corresponding pyridinol, offering another point for diversification.

Physicochemical Properties and Safety Considerations

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₇H₅BrINO₂
Molecular Weight341.93 g/mol
AppearanceSolid (predicted)-
SMILESCC(=O)OC1=C(I)N=CC(=C1)Br
CAS Number1045858-04-5

Safety and Handling

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical advice.

Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

The target compound can be synthesized in a multi-step sequence starting from readily available 2-aminopyridine. The key steps involve selective halogenation and subsequent functional group manipulation. A plausible synthetic route is outlined below, based on established procedures for analogous compounds.[2]

Workflow for the Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

cluster_0 Synthesis Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS, Acetone 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-iodopyridine I₂, H₂SO₄, KIO₃ 5-Bromo-3-iodo-pyridin-2-ol 5-Bromo-3-iodo-pyridin-2-ol 2-Amino-5-bromo-3-iodopyridine->5-Bromo-3-iodo-pyridin-2-ol NaNO₂, H₂SO₄ 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-3-iodo-pyridin-2-ol->5-Bromo-2-iodopyridin-3-yl acetate Acetic Anhydride, Pyridine

Caption: Proposed synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate.

Protocol 1: Synthesis of 5-Bromo-2-iodopyridin-3-ol

This protocol is adapted from the synthesis of 2-amino-5-bromo-3-iodopyridine and its subsequent diazotization.[2]

Step 1: Bromination of 2-Aminopyridine

  • To a solution of 2-aminopyridine in acetone, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until completion (monitor by TLC).

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Dissolve 2-amino-5-bromopyridine in a mixture of acetic acid and water.

  • Carefully add concentrated sulfuric acid with cooling.

  • Add iodine and an oxidizing agent (e.g., periodic acid or potassium iodate) and heat the mixture (e.g., 80 °C) for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Collect the precipitate by filtration and purify to yield 2-amino-5-bromo-3-iodopyridine.

Step 3: Diazotization and Hydrolysis

  • Carefully add 2-amino-5-bromo-3-iodopyridine to concentrated sulfuric acid at low temperature (e.g., 0 °C).

  • Add sodium nitrite portion-wise, maintaining the low temperature.

  • Allow the reaction to proceed at room temperature for an extended period.

  • Carefully quench the reaction by pouring it onto ice, which will lead to the formation of 5-bromo-3-iodo-pyridin-2-ol.

  • Isolate and purify the product.

Protocol 2: Acetylation of 5-Bromo-2-iodopyridin-3-ol
  • Dissolve 5-bromo-2-iodopyridin-3-ol in a suitable solvent such as pyridine or dichloromethane.

  • Add acetic anhydride and a catalytic amount of a base (if not using pyridine as the solvent, e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-iodopyridin-3-yl acetate.

Site-Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 5-Bromo-2-iodopyridin-3-yl acetate. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which allows for selective functionalization at the 2-position.

Workflow for Sequential Cross-Coupling

cluster_1 Sequential Functionalization Start 5-Bromo-2-iodopyridin-3-yl acetate Step1 Selective reaction at C-I bond (Suzuki, Sonogashira, etc.) Start->Step1 Intermediate 5-Bromo-2-substituted-pyridin-3-yl acetate Step1->Intermediate Step2 Reaction at C-Br bond (Suzuki, Buchwald-Hartwig, etc.) Intermediate->Step2 Product 2,5-Disubstituted-pyridin-3-yl acetate Step2->Product

Caption: General strategy for the sequential functionalization of 5-Bromo-2-iodopyridin-3-yl acetate.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following is a general protocol for the selective coupling of an arylboronic acid at the 2-position of 5-Bromo-2-iodopyridin-3-yl acetate.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Bromo-2-iodopyridin-3-yl acetate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9012Est. >80
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1008Est. >85
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF8516Est. >75
Estimated yields are based on similar reactions with related substrates.
Protocol 4: Selective Sonogashira Coupling at the C-2 Position

The Sonogashira reaction enables the formation of a C-C triple bond, a valuable functional group in medicinal chemistry and materials science.[3]

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (a tertiary amine, e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Bromo-2-iodopyridin-3-yl acetate, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination at the C-5 Position (of the C-2 functionalized product)

After selective functionalization at the C-2 position, the remaining C-Br bond at the 5-position can be targeted for C-N bond formation via the Buchwald-Hartwig amination.[4][5]

Materials:

  • 5-Bromo-2-substituted-pyridin-3-yl acetate

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill with inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the 5-Bromo-2-substituted-pyridin-3-yl acetate, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11018Est. 40-51[6]
2Pd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuDioxane10012Est. >70
3Pd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene11016Est. >65
Estimated yields and conditions are based on similar reactions with related substrates.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a highly valuable and versatile building block in organic synthesis. The predictable and selective reactivity of its carbon-halogen bonds under palladium catalysis allows for the orchestrated introduction of diverse functionalities onto the pyridine core. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel compounds for drug discovery and materials science. The ability to perform sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions in a controlled manner opens up a vast chemical space for the generation of complex and valuable molecules.

References

  • PubChem. 5-Bromo-2-iodopyridine. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gupta, A. K., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues Via Buchwald-Hartwig C-N Coupling Reaction. Letters in Organic Chemistry, 10(2), 123-128.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6760-6784. [Link]

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Application

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-iodopyridin-3-yl acetate

Abstract This application note provides a comprehensive technical guide and a detailed protocol for the regioselective Sonogashira cross-coupling reaction using 5-Bromo-2-iodopyridin-3-yl acetate. This dihalogenated hete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide and a detailed protocol for the regioselective Sonogashira cross-coupling reaction using 5-Bromo-2-iodopyridin-3-yl acetate. This dihalogenated heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. The protocol leverages the differential reactivity of aryl iodides and bromides in palladium-catalyzed reactions to achieve selective alkynylation at the C-2 position. We will delve into the mechanistic rationale, explain the critical role of each reaction component, provide a step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation, co-catalyzed by palladium and copper complexes, is renowned for its reliability and tolerance of a wide array of functional groups, making it indispensable in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2][3]

The substrate at the heart of this guide, 5-Bromo-2-iodopyridin-3-yl acetate, presents a unique synthetic opportunity. As a dihalogenated pyridine, it contains two potential sites for cross-coupling. The key to its synthetic utility lies in the predictable and high regioselectivity that can be achieved. The carbon-iodine bond is significantly more reactive towards the palladium catalyst than the carbon-bromine bond, allowing for a selective coupling reaction at the C-2 position.[4][5] This leaves the bromine atom at the C-5 position untouched and available for subsequent, different cross-coupling reactions, enabling a divergent and efficient approach to highly functionalized pyridine derivatives.

Mechanistic Rationale and Causality of Component Selection

A successful Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is paramount to rationalizing the protocol and troubleshooting potential issues.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (preferentially the more reactive C-I bond) to a Pd(0) species. This is followed by a crucial transmetalation step, where an alkynyl group is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.

  • The Copper Cycle: The copper(I) co-catalyst plays a vital role in activating the terminal alkyne.[1][6] In the presence of a base, the copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate and allowing for the use of milder conditions (e.g., room temperature).[1][4]

// Edges for Palladium Cycle Pd0 -> Pd_complex [label=" Oxidative\n Addition\n (R¹-X)"]; Pd_complex -> Pd_alkyne [label=" Transmetalation", id="transmetal"]; Pd_alkyne -> Pd0 [label=" Reductive\n Elimination", taillabel=" R¹-C≡CR²\n(Product)"];

// Edges for Copper Cycle CuX -> Cu_acetylide [label=" Alkyne Activation\n (H-C≡CR², Base)"]; Cu_acetylide -> CuX [label=" ", id="cu_regen"];

// Inter-cycle connection Cu_acetylide -> Pd_complex [style=dashed, constraint=false, arrowhead=normal, label=" Transfers Alkynyl Group", color="#EA4335"]; } } Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles.

Key Reagents and Their Functions
  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): These are stable Pd(II) or Pd(0) complexes that serve as the source for the active Pd(0) catalyst.[4] Pd(PPh₃)₂Cl₂ is often preferred for its higher stability and solubility, and it is readily reduced in situ to the active Pd(0) species.[1][4] The triphenylphosphine (PPh₃) ligands stabilize the palladium center.

  • Copper(I) Iodide (CuI): The essential co-catalyst for activating the alkyne. Its presence is critical for achieving high yields under mild conditions.[2] However, it also promotes the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[1] This necessitates the rigorous exclusion of oxygen.

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)): The base serves two purposes. First, it neutralizes the hydrogen halide (HI) that is formed as a byproduct of the reaction.[1] Second, it facilitates the deprotonation of the terminal alkyne, which is a prerequisite for the formation of the copper acetylide.[1][5] Amine bases often double as the solvent or a co-solvent.

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)): An anhydrous, degassed solvent is required to dissolve the reactants and facilitate the reaction.[1] The choice of solvent can influence reaction rates and solubility.[7] THF is a common and effective choice for many Sonogashira couplings.

Experimental Protocol: Selective Alkynylation at C-2

This protocol details the procedure for coupling 5-Bromo-2-iodopyridin-3-yl acetate with a terminal alkyne. An inert atmosphere is critical for success.

Materials and Equipment
  • Reactants: 5-Bromo-2-iodopyridin-3-yl acetate, Terminal Alkyne (e.g., Trimethylsilylacetylene)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide [CuI]

  • Solvent/Base: Anhydrous Tetrahydrofuran (THF), Triethylamine (TEA)

  • Glassware: Schlenk flask or round-bottom flask with a septum, magnetic stir bar, syringes, needles

  • Equipment: Magnetic stirrer, inert gas line (Argon or Nitrogen) with manifold, vacuum pump, TLC plates, standard work-up and column chromatography equipment.

Pre-Reaction Setup and Degassing

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Substrate, PdCl₂(PPh₃)₂, CuI in Schlenk flask B Seal & Purge: 3x Vacuum/Inert Gas Cycles A->B C Add Anhydrous Solvent (THF) & Base (TEA) via Syringe B->C Under Inert Atmosphere D Add Terminal Alkyne Dropwise at RT C->D E Stir at RT Monitor by TLC/LC-MS D->E F Dilute with Ether Filter through Celite E->F Upon Completion G Wash Filtrate: sat. aq. NH₄Cl, Brine F->G H Dry (Na₂SO₄), Concentrate G->H I Purify by Flash Column Chromatography H->I Product Product I->Product

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution based on the substrate) and anhydrous TEA (2.0 eq) via syringe. Stir the mixture for 5 minutes at room temperature; the solution should become a yellowish suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe over 2-3 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove the catalyst residues.[5] Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2x) to remove the bulk of the amine base, and then with brine (1x).[5][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-alkynyl-5-bromopyridin-3-yl acetate product.[8]

Recommended Parameters and Troubleshooting

The following table summarizes the key quantitative parameters for this protocol.

ParameterRecommended ValueRationale & Expert Insight
Substrate Concentration ~0.1 MBalances reaction rate and solubility. Higher concentrations can sometimes lead to faster reactions but may increase side products.
PdCl₂(PPh₃)₂ Loading 2-5 mol%Sufficient for catalytic turnover. Higher loadings may be needed for less reactive alkynes but increase cost and waste.
CuI Loading 4-10 mol%Typically 1.5-2x the palladium loading. Ensures efficient formation of the copper acetylide.
Base (TEA) Equiv. 2.0 - 3.0 eqEnsures the reaction medium remains basic to neutralize the generated HI and drive the reaction to completion.
Alkyne Equiv. 1.1 - 1.5 eqA slight excess of the alkyne ensures complete consumption of the more valuable dihalopyridine substrate.
Temperature Room TemperatureThe high reactivity of the C-I bond allows for mild conditions, preserving the acetate group and maximizing selectivity.[1][5]
Reaction Time 2 - 8 hoursHighly dependent on the specific alkyne used. Monitor by TLC or LC-MS for optimal results.
Troubleshooting Common Issues
  • Issue: No reaction or sluggish conversion.

    • Cause: Inactive catalyst due to oxygen exposure; wet reagents or solvent.

    • Solution: Ensure the degassing procedure is thorough. Use freshly opened or properly stored anhydrous solvents and bases.

  • Issue: Significant alkyne homocoupling (Glaser product) observed.

    • Cause: Presence of oxygen in the reaction flask.

    • Solution: Improve the degassing technique. Ensure a positive pressure of inert gas is maintained throughout. If the problem persists, a copper-free Sonogashira protocol can be explored, although this may require higher temperatures or different ligands.[1]

  • Issue: Dark black precipitate (Palladium black).

    • Cause: Catalyst decomposition.

    • Solution: This again points to oxygen contamination or impurities in the reagents. Ensure high-purity materials are used.

Conclusion

This application note details a robust and highly regioselective protocol for the Sonogashira coupling of 5-Bromo-2-iodopyridin-3-yl acetate. By exploiting the inherent differential reactivity of the carbon-halogen bonds, this method provides a reliable and efficient route to 2-alkynyl-5-bromopyridine derivatives. These products are valuable intermediates, poised for further functionalization at the C-5 position, thereby offering a powerful strategy for the rapid assembly of complex, multi-substituted heterocyclic molecules for drug discovery and materials science applications.

References

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. [Link]

  • Jyothi, C., & Pillai, P. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Molbank, 2020(2), M1127. [Link]

  • Sonogashira Coupling - NROChemistry. [Link]

  • Zhang, L., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific and innovative Research, 5(3), 23-26. [Link]

  • Arundhathi, K. V., & Vaishnavi, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . RSC Advances, 13(7), 4583-4603. [Link]

  • Reddy, B. V. S., et al. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans . Synfacts, 2011(03), 0275. [Link]

  • Tollefson, E. J., et al. (2020). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction . Organometallics, 39(15), 2864–2872. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . (2023). B P International. [Link]

  • Kumar, A., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines . Organic Chemistry Frontiers, 5(2), 218-222. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Al-Tel, T. H., et al. (2011). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines . Tetrahedron, 67(35), 6543-6550. [Link]

  • Kumar, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine . Heterocyclic Letters, 11(3), 447-452. [Link]

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Method

The Strategic Application of 5-Bromo-2-iodopyridin-3-yl Acetate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Dihalogenated Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Dihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The strategic functionalization of this core with multiple, orthogonally reactive handles exponentially increases its value in drug discovery campaigns. 5-Bromo-2-iodopyridin-3-yl acetate emerges as a highly versatile and strategically valuable building block, offering medicinal chemists a platform for the efficient and controlled synthesis of complex molecular architectures.

The key to the utility of 5-Bromo-2-iodopyridin-3-yl acetate lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more labile towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine bond. This reactivity differential allows for selective functionalization at the 2-position via palladium-catalyzed cross-coupling reactions, leaving the 5-bromo position untouched for subsequent transformations. This sequential, site-selective approach is paramount for the construction of intricate drug candidates, enabling the systematic exploration of structure-activity relationships (SAR).

Furthermore, the 3-acetoxy group serves as a masked phenol. This protecting group can be readily cleaved under basic or acidic conditions to reveal the corresponding pyridin-3-ol, providing an additional point for diversification or a crucial hydrogen bond donor for target engagement. This guide will provide an in-depth exploration of the applications of 5-Bromo-2-iodopyridin-3-yl acetate, with a focus on its role in the synthesis of kinase and PARP inhibitors, supported by detailed experimental protocols for key synthetic transformations.

Synthesis of the Core Scaffold

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate typically begins with the commercially available 2-aminopyridine. A common synthetic route involves a three-step sequence: bromination, iodination, and a diazotization-acetylation sequence. The initial bromination of 2-aminopyridine, often with N-bromosuccinimide (NBS), yields 2-amino-5-bromopyridine[1]. Subsequent iodination at the 3-position can be achieved using various iodinating agents to afford 2-amino-5-bromo-3-iodopyridine[1]. The amino group can then be converted to a hydroxyl group via a diazotization reaction, followed by acetylation to yield the title compound[2].

Strategic Application in Kinase Inhibitor Synthesis

Kinase inhibitors represent a major class of targeted therapeutics in oncology and immunology. The pyridine core is a common feature in many kinase inhibitors, often serving as a scaffold that orients key pharmacophoric elements within the ATP-binding pocket of the kinase. 2-Amino-5-bromo-3-iodopyridine is a known important intermediate in the synthesis of tyrosine kinase inhibitors[1]. By extension, 5-Bromo-2-iodopyridin-3-yl acetate and its corresponding alcohol are invaluable precursors for generating libraries of kinase inhibitors for SAR studies.

The general strategy involves an initial cross-coupling reaction at the more reactive 2-iodo position, followed by a second coupling at the 5-bromo position. This allows for the introduction of two different substituents in a controlled manner.

Workflow for Sequential Cross-Coupling in Kinase Inhibitor Synthesis

G A 5-Bromo-2-iodopyridin-3-yl acetate B Suzuki or Sonogashira Coupling (at C2-Iodo position) A->B Pd Catalyst, Base, Boronic Acid or Alkyne C 5-Bromo-2-(Aryl/Alkynyl)pyridin-3-yl acetate B->C D Suzuki or Buchwald-Hartwig Coupling (at C5-Bromo position) C->D Pd Catalyst, Base, Boronic Acid or Amine E 5-(Aryl/Amino)-2-(Aryl/Alkynyl)pyridin-3-yl acetate D->E F Hydrolysis (optional) E->F Base or Acid G Kinase Inhibitor Scaffold F->G

Caption: Sequential cross-coupling strategy for kinase inhibitor synthesis.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways[3]. The core structures of many PARP inhibitors feature complex heterocyclic systems. The versatility of 5-Bromo-2-iodopyridin-3-yl acetate makes it an attractive starting material for the synthesis of novel PARP inhibitor scaffolds. The ability to introduce diverse substituents through sequential cross-coupling reactions allows for the fine-tuning of physicochemical properties and biological activity.

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions involving 5-Bromo-2-iodopyridin-3-yl acetate or its hydrolyzed form, 5-Bromo-2-iodopyridin-3-ol. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

Objective: To selectively introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.

Rationale: The greater reactivity of the C-I bond compared to the C-Br bond allows for selective palladium-catalyzed cross-coupling at the 2-position under carefully controlled conditions[4].

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry reaction vessel, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst to the vessel.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Acetonitrile/H₂O3785-95
2Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O9070-90
3PdCl₂(dppf)-K₃PO₄DMF10075-92

Note: Yields are typical ranges and will vary depending on the specific substrates used.

Protocol 2: Sonogashira Coupling at the 2-Iodo Position

Objective: To introduce an alkynyl substituent at the 2-position.

Rationale: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons[5]. Similar to the Suzuki coupling, the reaction can be performed selectively at the iodo position.

G cluster_0 Sonogashira Coupling Workflow A Reactants: 5-Bromo-2-iodopyridin-3-yl acetate Terminal Alkyne C Reaction Setup: Inert Atmosphere (Ar/N₂) Anhydrous Solvent (e.g., THF, DMF) A->C B Catalyst System: Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) B->C D Workup & Purification: Quenching Aqueous Extraction Column Chromatography C->D Reaction Monitoring (TLC/LC-MS) E Product: 5-Bromo-2-(alkynyl)pyridin-3-yl acetate D->E

Caption: General workflow for Sonogashira coupling.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert gas-flushed reaction vessel, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq.), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the 5-Bromo Position

Objective: To introduce a primary or secondary amine at the 5-position of a 2-substituted-5-bromopyridine intermediate.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[6]. After functionalization at the 2-position, the remaining bromo group can be targeted for amination.

Materials:

  • 2-Substituted-5-bromopyridin-3-yl acetate (from Protocol 1 or 2)

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the 2-substituted-5-bromopyridin-3-yl acetate (1.0 eq.) and the anhydrous solvent.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

5-Bromo-2-iodopyridin-3-yl acetate represents a strategically designed building block that offers significant advantages in medicinal chemistry. Its differential halogen reactivity allows for a controlled and sequential introduction of various substituents, making it an ideal platform for the rapid generation of compound libraries for SAR exploration. The protocols outlined in this guide provide a solid foundation for leveraging this versatile intermediate in the synthesis of novel kinase inhibitors, PARP inhibitors, and other complex, biologically active molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-defined and versatile chemical tools will undoubtedly increase, further cementing the role of functionalized pyridine scaffolds in the future of drug discovery.

References

  • Zhang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research (IJSETR). Available at: [Link]

  • Butt, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Semantic Scholar. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-2-iodopyridin-3-yl Acetate as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 5-Bromo-2-iodopyridin-3-yl acetate, a highly functionalized heterocyclic building block pivotal in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-iodopyridin-3-yl acetate, a highly functionalized heterocyclic building block pivotal in modern medicinal chemistry. We will elucidate its synthesis, underscore its strategic importance, and provide detailed protocols for its application in the synthesis of complex active pharmaceutical ingredients (APIs). The unique disposition of iodo, bromo, and acetate functionalities on the pyridine core allows for regioselective, sequential cross-coupling reactions, making it an invaluable intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, with a particular focus on kinase inhibitors.

Introduction: The Strategic Value of 5-Bromo-2-iodopyridin-3-yl Acetate

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. 5-Bromo-2-iodopyridin-3-yl acetate (MW: 341.93 g/mol , CAS: 1045858-04-5) has emerged as a critical intermediate due to its pre-installed functional handles, which offer a distinct reactivity differential.[1]

The primary strategic advantage lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will selectively undergo coupling under conditions that leave the C-Br bond intact. This allows for a stepwise and controlled introduction of different substituents onto the pyridine ring, a crucial capability in the convergent synthesis of complex APIs like tyrosine kinase inhibitors.[2][3]

This guide will first detail a reliable synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate and then demonstrate its application in a representative API synthesis, highlighting the principles of chemoselective coupling.

Synthesis of the Intermediate: A Multi-Step Protocol

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a multi-step process that begins with readily available starting materials. The following protocol is a composite of established methodologies, optimized for yield and purity.[2][4]

Workflow for Synthesis of 5-Bromo-2-iodopyridin-3-yl Acetate

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1: Bromination (NBS, Acetone) C 2-Amino-5-bromo-3-iodopyridine B->C Step 2: Iodination (KIO3, KI, H2SO4) D 5-Bromo-3-iodo-pyridin-2-ol C->D Step 3: Diazotization/Hydrolysis (NaNO2, H2SO4) E 5-Bromo-2-iodopyridin-3-yl acetate D->E Step 4: Acetylation (Acetic Anhydride)

Caption: Synthetic pathway from 2-Aminopyridine to the target intermediate.

Protocol 2.1: Step 1 - Synthesis of 2-Amino-5-bromopyridine
  • Causality: This step introduces the bromine atom at the 5-position. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, easier to handle than liquid bromine, and provides good regioselectivity in this electrophilic aromatic substitution. Acetone is a suitable polar aprotic solvent for this reaction.[2]

  • Procedure:

    • To a stirred solution of 2-aminopyridine (1 equivalent) in acetone, cool the mixture to 10 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 10 °C.

    • Stir the reaction mixture for an additional 30 minutes at 10 °C.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Remove the solvent by evaporation under reduced pressure.

    • Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.

Protocol 2.2: Step 2 - Synthesis of 2-Amino-5-bromo-3-iodopyridine
  • Causality: This iodination reaction proceeds via an in-situ generation of iodine. Potassium iodate (KIO₃) and potassium iodide (KI) react under strong acidic conditions (H₂SO₄) to produce I₂, which then acts as the electrophile to iodinate the electron-rich pyridine ring at the 3-position.[2]

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid.

    • Add potassium iodate (0.5 equivalents) portion-wise to the stirred solution.

    • Heat the mixture to 100 °C.

    • Add a solution of potassium iodide (0.6 equivalents) in water dropwise over 30 minutes.

    • Stir the reaction for an additional 1.5 hours at 100 °C.

    • Cool the mixture to room temperature and then further to 10 °C in an ice bath.

    • Adjust the pH to ~8 using aqueous ammonia to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine.[2]

Protocol 2.3: Step 3 - Synthesis of 5-Bromo-3-iodo-pyridin-2-ol
  • Causality: This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. Sodium nitrite in the presence of a strong acid (sulfuric acid) generates nitrous acid, which reacts with the primary amine to form the diazonium salt. This salt is unstable and readily decomposes in the aqueous solution to form the corresponding pyridin-2-ol.[4]

  • Procedure:

    • Gradually add 2-amino-5-bromo-3-iodopyridine (1 equivalent) to concentrated sulfuric acid under ice cooling.

    • Stir the mixture at room temperature for 2 hours, then re-cool in an ice bath.

    • Add sodium nitrite (1.5 equivalents) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to stir at room temperature for an extended period (e.g., overnight) until the reaction is complete (monitored by TLC/HPLC).[4]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution to pH 7 with a 5N NaOH solution to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 5-Bromo-3-iodo-pyridin-2-ol.

Protocol 2.4: Step 4 - Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate
  • Causality: This is a standard acetylation of a hydroxyl group. Acetic anhydride is used as the acetylating agent, often in the presence of a base catalyst or simply with heating, to form the ester product. The acetate group can serve as a protecting group or a synthetic handle in subsequent steps.

  • Procedure:

    • Suspend 5-Bromo-3-iodo-pyridin-2-ol (1 equivalent) in acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water and stir vigorously until the excess acetic anhydride is hydrolyzed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 5-Bromo-2-iodopyridin-3-yl acetate.

Data Summary: Synthesis of the Intermediate
StepProductTypical YieldPurity (HPLC)
12-Amino-5-bromopyridine~95%[2]>97%
22-Amino-5-bromo-3-iodopyridine~74%[2]>98%
35-Bromo-3-iodo-pyridin-2-ol~70-80%>95%
45-Bromo-2-iodopyridin-3-yl acetate>90%>98%

Application in API Synthesis: Case Study of a Bruton's Tyrosine Kinase (BTK) Inhibitor

The true utility of 5-Bromo-2-iodopyridin-3-yl acetate is realized in its application for building complex molecules. It is a known intermediate in the synthesis of Ibrutinib, an oral inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers.[5]

The core of the strategy relies on sequential, palladium-catalyzed Suzuki cross-coupling reactions. The C-I bond is first coupled with one partner, followed by a second coupling at the C-Br position with a different partner.

Workflow for Sequential Suzuki Cross-Coupling

A 5-Bromo-2-iodopyridin-3-yl acetate C Intermediate Product (Coupling at C-I) A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Selective Coupling at Iodine B Partner 1 (Boronic Acid/Ester) B->C E Final API Scaffold (Coupling at C-Br) C->E Pd Catalyst Base Coupling at Bromine D Partner 2 (Boronic Acid/Ester) D->E

Caption: Regioselective sequential Suzuki cross-coupling strategy.

Protocol 3.1: First Suzuki Coupling (at the C-I position)
  • Causality: The C(sp²)-I bond has a lower dissociation energy than the C(sp²)-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst. This kinetic difference allows for high selectivity under carefully controlled conditions. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.[3][6]

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2-iodopyridin-3-yl acetate (1 equivalent), the first boronic acid or ester partner (e.g., 4-phenoxyphenylboronic acid) (1.2 equivalents), and a suitable base such as potassium carbonate or potassium phosphate (3 equivalents).[6]

    • Add a solvent mixture, such as toluene/water or dioxane/water.

    • Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to isolate the mono-coupled product.

Protocol 3.2: Second Suzuki Coupling (at the C-Br position)
  • Causality: With the more reactive iodo position now functionalized, the C-Br bond can be targeted for the second coupling. Often, slightly more forcing conditions or a different ligand/catalyst system may be employed to ensure efficient reaction.

  • Procedure:

    • Using the product from Protocol 3.1 (1 equivalent), repeat the Suzuki coupling procedure with the second boronic acid partner (1.2 equivalents).

    • The same catalyst and base system can often be used, though optimization may be required. Heat the reaction to 90-110 °C.

    • Monitor the reaction for the disappearance of the starting material and the appearance of the di-substituted product.

    • Perform an aqueous work-up as described in Protocol 3.1.

    • Purify the final product via recrystallization or column chromatography to yield the core structure of the target API.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a testament to the power of strategic design in chemical synthesis. Its differentiated halogen functionalities provide a reliable platform for constructing complex, multi-substituted pyridine rings through selective, sequential cross-coupling reactions. The protocols outlined herein offer a robust foundation for the laboratory-scale synthesis of this intermediate and its application in the development of high-value pharmaceutical agents. Mastery of these techniques enables medicinal chemists to efficiently navigate the synthesis of novel molecular entities, accelerating the drug discovery process.

References

  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific and Innovative Technology URL: [Link]

  • Title: Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Source: Google Patents (WO2017017619A1)
  • Source: Google Patents (CN105820168A)
  • Source: Google Patents (US10023542B2)
  • Title: 3-Amino-5-bromo-2-iodopyridine Source: ResearchGate URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

  • Title: 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses Source: Sci-hub.st URL: [Link]

  • Title: Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–4 Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Method

Protocol for the Regioselective Stille Cross-Coupling of 5-Bromo-2-iodopyridin-3-yl acetate

An Application Note for Drug Development Professionals and Organic Chemists Introduction and Strategic Overview The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction and Strategic Overview

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] This palladium-catalyzed transformation is renowned for its exceptional functional group tolerance, accommodating sensitive moieties such as esters, amides, and ketones, which makes it invaluable in the synthesis of complex pharmaceutical intermediates and natural products.[2][3] The organotin reagents used are typically stable to air and moisture, offering significant practical advantages over other organometallic reagents.[1][4]

This application note provides a detailed protocol for the Stille coupling of 5-Bromo-2-iodopyridin-3-yl acetate. This substrate is of particular interest due to the presence of two different halogen atoms on the pyridine ring: iodine and bromine. This differential reactivity allows for highly regioselective functionalization. The C–I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C–Br bond, enabling selective coupling at the 2-position of the pyridine ring while leaving the bromine atom at the 5-position intact for subsequent transformations.[5] This stepwise functionalization is a powerful strategy in the synthesis of highly substituted, polyspecific drug candidates.

This document will detail the underlying mechanism, provide a robust experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

Mechanism and Basis for Regioselectivity

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile. For 5-Bromo-2-iodopyridin-3-yl acetate, this step is the key to regioselectivity. The order of reactivity for halogens in oxidative addition is I > Br > Cl.[5] Therefore, the Pd(0) complex will selectively react with the more labile carbon-iodine bond at the C2 position, forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the halide on the palladium center.[5] This step is often the rate-determining step and can be accelerated by the use of additives like lithium chloride (LiCl) or copper(I) iodide (CuI).[1]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The entire process is illustrated in the catalytic cycle diagram below.

Stille_Coupling_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(I) (Pyridyl Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation output1 I-SnBu₃ (Tin Byproduct) pd_intermediate->output1 I⁻ displaced trans_intermediate Ar-Pd(II)L₂(R) transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product center_point input1 Ar-I (Substrate) 5-Bromo-2-iodopyridin-3-yl acetate input1->oxidative_addition Selective C-I insertion input2 R-SnBu₃ (Organostannane) input2->transmetalation

Caption: Catalytic cycle for the regioselective Stille coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an organostannane with 5-Bromo-2-iodopyridin-3-yl acetate. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountEquivalents
5-Bromo-2-iodopyridin-3-yl acetateC₇H₅BrINO₂341.93-342 mg1.0
Organostannane (e.g., Phenyl-SnBu₃)VariesVaries-Varies1.1 - 1.2
Pd(PPh₃)₄ (Catalyst)C₇₂H₆₀P₄Pd1155.56-29 - 58 mg0.025 - 0.05
Anhydrous, Degassed TolueneC₇H₈92.14-10 mL-
Saturated aqueous KF solutionKF58.10Sat.~20 mL-
Ethyl Acetate (for extraction)C₄H₈O₂88.11-~50 mL-
BrineNaCl58.44Sat.~20 mL-
Anhydrous Na₂SO₄ or MgSO₄---As needed-
Schlenk flask / Round-bottom flask---25 or 50 mL-
Inert gas supply (Ar or N₂)-----

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask under a positive pressure of argon, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq, 342 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025-0.05 eq, 29-58 mg).

    • Scientist's Note: The use of a Pd(0) source like Pd(PPh₃)₄ is direct. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with added phosphine ligands, as it will be reduced in situ to the active Pd(0) species.[1] The catalyst loading is typically between 1-5 mol%.[6]

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene (10 mL) via syringe to dissolve the solids. The solvent must be thoroughly deoxygenated (e.g., by sparging with argon for 30 minutes) to protect the catalyst.[7]

    • Add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 eq) to the stirred mixture via syringe.[6]

    • Scientist's Note: A slight excess of the organostannane is used to ensure complete consumption of the limiting electrophile.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C in a pre-heated oil bath.[8]

    • Stir the reaction vigorously for 4-16 hours.

    • Scientist's Note: Reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or GC-MS to determine the point of completion.[6]

  • Work-up Procedure:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (~20 mL) and stir the resulting biphasic mixture vigorously for at least 1-2 hours.[4][6]

    • Scientist's Note: The fluoride ions react with the tin byproducts (e.g., Bu₃SnI) to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF), which is a critical step for purification.[6]

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the pad with ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a yellow or brown oil/solid. Purify the material by flash column chromatography on silica gel.

    • Scientist's Note: The choice of eluent will depend on the polarity of the product. A gradient of hexane/ethyl acetate is often effective. To remove any final traces of tin byproducts, it can be beneficial to use an eluent system containing a small amount (~2-5%) of triethylamine.[4][7]

Safety and Handling Precautions

  • Organotin Toxicity: Organostannane reagents, particularly volatile ones like trimethyl and tributyl derivatives, are highly toxic.[1][2] They should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere to prevent catalyst decomposition and ensure reproducibility.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or slow reaction Inactive catalyst (oxidized); Insufficient temperature; Sterically hindered substrates.Ensure solvent is properly degassed and all equipment is dry. Increase reaction temperature in 10°C increments. Consider adding a co-catalyst like CuI to accelerate transmetalation.[1]
Formation of homocoupled byproduct (R-R) Oxygen contamination; High temperatures.Improve inert atmosphere technique. Run the reaction at the lowest effective temperature.
Low Yield Incomplete reaction; Difficult purification.Increase reaction time or temperature. Optimize the workup procedure; ensure vigorous stirring with KF solution for an adequate time to precipitate all tin salts.
Dehalogenation (loss of Br) Side reaction with catalyst or impurities.This is less common but can occur. Try using a different ligand or catalyst system. Ensure the organostannane reagent is pure.

References

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • International Journal of Scientific Study. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Gupta, A., et al. (2013). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A facile and scalable synthesis of 2,5-dibromopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Bromo-2-iodopyridin-3-yl acetate

Introduction: Strategic Functionalization of a Privileged Heterocycle The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding. Functionalized pyridines are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. 5-Bromo-2-iodopyridin-3-yl acetate is a highly versatile building block, offering multiple reaction sites for the strategic introduction of molecular complexity. The presence of two distinct halogen atoms—iodine and bromine—at the 2- and 5-positions, respectively, allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its synthetic utility, enabling the construction of complex molecules in a controlled and efficient manner.

This technical guide provides a comprehensive overview of the principles and protocols for the selective functionalization of 5-Bromo-2-iodopyridin-3-yl acetate. We will delve into the mechanistic underpinnings of chemoselective cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, we will address the stability of the acetate protecting group under various reaction conditions and offer insights into a sequential functionalization strategy.

Chemoselectivity in the Functionalization of 5-Bromo-2-iodopyridin-3-yl acetate: The "Why" Behind Orthogonal Reactivity

The ability to selectively functionalize one halogen position over the other in 5-Bromo-2-iodopyridin-3-yl acetate is governed by the relative reactivity of the carbon-halogen bonds in the key step of many palladium-catalyzed cross-coupling reactions: oxidative addition. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl > F. This trend is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group, making the C-I bond easier to break and thus more susceptible to oxidative addition by a palladium(0) catalyst.

In the case of 5-Bromo-2-iodopyridin-3-yl acetate, the C-I bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position. This allows for a highly selective reaction at the 2-position under carefully controlled conditions, leaving the bromo group untouched for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the divergent synthesis of a variety of pyridine derivatives from a single, readily available starting material.

It is also important to consider the electronic nature of the pyridine ring itself. The nitrogen atom renders the ring electron-deficient, which can influence the reactivity of the different positions. However, in the case of dihalogenated pyridines with different halogens, the inherent reactivity difference between the halogens is the dominant factor in determining the site of the initial cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties at the 2-Position

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of 5-Bromo-2-iodopyridin-3-yl acetate, this reaction can be employed to selectively introduce an alkynyl substituent at the 2-position.

Mechanistic Rationale

The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] The higher reactivity of the C-I bond ensures that the oxidative addition of the palladium catalyst occurs preferentially at the 2-position of the pyridine ring.

Experimental Protocol: Selective Sonogashira Coupling at the 2-Iodo Position

This protocol describes the coupling of 5-Bromo-2-iodopyridin-3-yl acetate with a generic terminal alkyne.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry, nitrogen-flushed flask, add 5-Bromo-2-iodopyridin-3-yl acetate, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPEAActs as a scavenger for the hydrohalic acid formed and deprotonates the alkyne.
Solvent THF or DMFAprotic solvents that are suitable for dissolving the reactants and catalyst.
Temperature Room temperature to 60 °CMild conditions are generally sufficient for the reaction at the iodo position.

Visualization of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry, N2-flushed flask Reagents Add 5-Bromo-2-iodopyridin-3-yl acetate, terminal alkyne, Pd(PPh3)2Cl2, CuI Start->Reagents Solvent Add anhydrous solvent (THF or DMF) Reagents->Solvent Base Add base (Et3N or DIPEA) Solvent->Base Stir Stir at RT - 60 °C under N2 Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool and dilute with organic solvent Monitor->Quench Wash Wash with H2O and brine Quench->Wash Dry Dry and concentrate Wash->Dry Purify Column chromatography Dry->Purify Product 5-Bromo-2-alkynylpyridin-3-yl acetate Purify->Product

Caption: Workflow for the selective Sonogashira coupling at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3] This reaction can be applied to 5-Bromo-2-iodopyridin-3-yl acetate to selectively introduce aryl or vinyl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step occurs with high selectivity at the 2-position. The subsequent transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, followed by reductive elimination, yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-iodopyridin-3-yl acetate with an arylboronic acid.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

Procedure:

  • In a flask, dissolve 5-Bromo-2-iodopyridin-3-yl acetate, the arylboronic acid, and the base in the chosen solvent system.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary Table:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Highly effective catalysts for a broad range of Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OA mixture of an organic solvent and water is often optimal.
Temperature 80-110 °CHigher temperatures are generally required compared to Sonogashira coupling.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Pd(0)L2_regen Pd(0)L2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2_regen Reductive Elimination Ar-Ar' Product Pd(0)L2_regen->Ar-Ar' Ar-I 5-Bromo-2-iodopyridin-3-yl acetate Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[5] This reaction can be utilized to introduce primary or secondary amines at the halogenated positions of the pyridine ring.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The selectivity for the iodo- versus the bromo-position would again be dictated by the ease of oxidative addition. However, for subsequent functionalization of the bromo position, this reaction is highly valuable.

Experimental Protocol: Buchwald-Hartwig Amination at the 5-Bromo Position

This protocol describes the amination of a 2-substituted-5-bromopyridin-3-yl acetate, the product of a prior selective coupling at the 2-iodo position.

Materials:

  • 2-Substituted-5-bromopyridin-3-yl acetate

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂)) with a suitable phosphine ligand (e.g., BINAP, Xantphos) or a pre-catalyst (e.g., G3-XPhos) (1-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a glovebox or a flask under an inert atmosphere, add the 2-substituted-5-bromopyridin-3-yl acetate, the palladium catalyst/pre-catalyst, the ligand (if not using a pre-catalyst), and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C) for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table:

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd(OAc)₂ with bulky phosphine ligands or a pre-catalystBulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary for this reaction.
Temperature 80-120 °CElevated temperatures are often needed to drive the reaction to completion.

Stability of the Acetate Group

A critical consideration in the functionalization of 5-Bromo-2-iodopyridin-3-yl acetate is the stability of the acetate protecting group under the reaction conditions. Acetates are generally stable to the neutral or mildly basic conditions often employed in cross-coupling reactions. However, the use of strong bases, particularly in Buchwald-Hartwig amination (e.g., NaOtBu) or in some Suzuki-Miyaura protocols (e.g., K₃PO₄ in the presence of water at high temperatures), can lead to the hydrolysis of the acetate group, yielding the corresponding pyridin-3-ol.

For Suzuki-Miyaura reactions, using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can help preserve the acetate group.[3] In Sonogashira couplings, the commonly used amine bases (Et₃N or DIPEA) are generally not strong enough to cause significant hydrolysis at moderate temperatures. If hydrolysis is observed, it is advisable to perform the coupling on the corresponding pyridinol and acetylate the product in a subsequent step, or to choose a more robust protecting group if necessary.

Sequential Functionalization Strategy

The differential reactivity of the iodo and bromo substituents allows for a powerful sequential functionalization strategy. This approach enables the synthesis of diverse, highly substituted pyridine derivatives from a single starting material.

Visualization of the Sequential Functionalization Workflow:

Sequential_Functionalization cluster_step1 Step 1: Selective Coupling at C2 (Iodo) cluster_step2 Step 2: Coupling at C5 (Bromo) Start 5-Bromo-2-iodopyridin-3-yl acetate Reaction1 Sonogashira or Suzuki-Miyaura Coupling Start->Reaction1 Intermediate 5-Bromo-2-substituted-pyridin-3-yl acetate Reaction1->Intermediate Reaction2 Suzuki-Miyaura or Buchwald-Hartwig Amination Intermediate->Reaction2 Product 2,5-Disubstituted-pyridin-3-yl acetate Reaction2->Product

Caption: Stepwise functionalization of 5-Bromo-2-iodopyridin-3-yl acetate.

This strategy involves first performing a selective cross-coupling reaction at the more reactive 2-iodo position, such as a Sonogashira or Suzuki-Miyaura coupling. The resulting 5-bromo-2-substituted-pyridin-3-yl acetate can then be subjected to a second cross-coupling reaction at the 5-bromo position. For this second step, a Suzuki-Miyaura coupling can be used to introduce a different aryl or vinyl group, or a Buchwald-Hartwig amination can be employed to install an amine functionality. This stepwise approach provides a high degree of control and flexibility in the synthesis of complex pyridine derivatives.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The key to its utility lies in the differential reactivity of the iodo and bromo substituents, which allows for selective and sequential functionalization. By carefully choosing the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve a high degree of control over the introduction of various substituents onto the pyridine ring. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important synthetic intermediate in drug discovery and materials science research.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-catalyzed amination of aryl halides and sulfonates. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Levin, V. V.; Dilman, A. D. Orthogonal sequential palladium-catalyzed cross-coupling reactions. Russian Chemical Reviews, 2017 , 86(1), 1. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Gupta, A.; et al. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Letters in Organic Chemistry, 2013 , 10(2), 123-128. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]

  • Goodby, J. W.; Hird, M.; Lewis, R. A.; Toyne, K. J. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, 1996 , (24), 2719-2720. [Link]

  • Scientific Journal of Elites, S. S. S. T. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study, 2016 , 4(7), 229-232. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support center for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.

Introduction

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a critical step in the development of various pharmaceutical compounds. Achieving a high yield of this intermediate is often hampered by challenges in the multi-step synthesis and purification processes. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a robust troubleshooting section to address common issues encountered in the laboratory.

Synthetic Pathway Overview

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is typically a two-step process starting from 2-Amino-5-bromopyridine. The first step involves the diazotization of the amino group, followed by iodination and hydrolysis to yield 5-Bromo-2-iodopyridin-3-ol. The subsequent step is the acetylation of the hydroxyl group to afford the final product.

Synthetic_Pathway 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 5-Bromo-2-iodopyridin-3-ol 5-Bromo-2-iodopyridin-3-ol 2-Amino-5-bromopyridine->5-Bromo-2-iodopyridin-3-ol 1. NaNO2, H2SO4 2. KI, H2O 3. Hydrolysis 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-2-iodopyridin-3-ol->5-Bromo-2-iodopyridin-3-yl acetate Acetic Anhydride (Ac2O) Pyridine, DMAP (cat.)

Caption: Overall synthetic scheme for 5-Bromo-2-iodopyridin-3-yl acetate.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of 5-Bromo-2-iodopyridin-3-ol is low after the diazotization and iodination step. What are the likely causes and how can I improve it?

Answer:

Low yields in this step often stem from several critical factors related to the instability of the diazonium salt and competing side reactions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Decomposition of Diazonium Salt Pyridyl diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition leads to the formation of undesired byproducts and a reduction in the desired product.Maintain a low reaction temperature (0-5 °C) throughout the diazotization process. Ensure the dropwise addition of sodium nitrite solution to control the exothermic reaction.
Incomplete Diazotization Insufficient acid or sodium nitrite can lead to unreacted starting material, 2-Amino-5-bromopyridine, which will be carried through the workup, reducing the overall yield.Use a sufficient excess of sulfuric acid to ensure the complete protonation of the amino group. The molar ratio of starting material to sodium nitrite should be optimized, typically starting with a slight excess of NaNO2.
Side Reactions during Iodination The introduction of the iodide ion can lead to the formation of various side products if not controlled properly. Premature decomposition of the diazonium salt before the addition of iodide is a common issue.Add the potassium iodide solution slowly to the freshly prepared diazonium salt solution while maintaining the low temperature. Ensure vigorous stirring to promote efficient mixing.
Losses during Workup and Purification The product, 5-Bromo-2-iodopyridin-3-ol, has some solubility in aqueous media, leading to losses during extraction. Improper pH adjustment can also affect product recovery.Carefully neutralize the reaction mixture to the isoelectric point of the product to minimize its solubility in the aqueous phase. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery.

Question 2: The acetylation of 5-Bromo-2-iodopyridin-3-ol to the final acetate product is sluggish or incomplete. How can I drive the reaction to completion?

Answer:

Incomplete acetylation is a common hurdle, often due to the reduced nucleophilicity of the hydroxyl group on the electron-deficient pyridine ring.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Insufficient Reagent Activity Acetic anhydride alone may not be sufficiently reactive to acetylate the hindered and electronically deactivated hydroxyl group of the substrate.Use a combination of acetic anhydride and a base catalyst. Pyridine is commonly used as both a solvent and a catalyst. For more challenging acetylations, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[1][2]
Presence of Moisture Water in the reaction mixture will readily react with acetic anhydride, quenching the acetylating agent and reducing its effective concentration.Ensure all glassware is thoroughly dried before use. Use anhydrous pyridine and fresh, high-purity acetic anhydride. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[3]
Suboptimal Reaction Temperature The reaction may be too slow at room temperature to go to completion within a reasonable timeframe.Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Steric Hindrance The iodine atom at the 2-position can sterically hinder the approach of the acetylating agent to the hydroxyl group at the 3-position.While reagent choice is the primary solution, ensuring adequate reaction time is also crucial. Allow the reaction to stir for a sufficient period, monitoring by TLC until the starting material is no longer visible.

Question 3: I am observing significant hydrolysis of my final product, 5-Bromo-2-iodopyridin-3-yl acetate, during the workup. How can I prevent this?

Answer:

Aryl acetates, particularly those on electron-deficient rings, can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Basic Workup Conditions The use of strong bases like sodium hydroxide to neutralize excess acid or wash the organic layer can promote the hydrolysis of the ester back to the alcohol.During the workup, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization.[3] Work quickly and at lower temperatures (e.g., using an ice bath) during the extraction and washing steps to minimize the contact time with the aqueous base.
Residual Acid from the Reaction If the reaction mixture is not properly neutralized, residual acid can catalyze hydrolysis during subsequent steps, especially if water is present.Ensure complete neutralization with sodium bicarbonate. Washing the organic layer with brine can help remove residual water and water-soluble acids.
Prolonged Exposure to Aqueous Phases The longer the organic layer containing the product is in contact with an aqueous phase, the greater the risk of hydrolysis.Minimize the time spent on extractions and washes. After the final wash, promptly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the acetylation reaction?

Pyridine serves a dual purpose in this reaction. It acts as a solvent to dissolve the starting material and reagents. More importantly, it functions as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride.[4]

Q2: Can I use a different acetylating agent instead of acetic anhydride?

Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is generally more reactive and corrosive, and the reaction can be more difficult to control. Acetic anhydride is often preferred for its moderate reactivity and ease of handling.

Q3: What is the best method to purify the final product?

Column chromatography on silica gel is the most common and effective method for purifying 5-Bromo-2-iodopyridin-3-yl acetate. A solvent system of ethyl acetate and hexanes is typically used as the eluent. The polarity of the solvent system can be adjusted to achieve optimal separation of the product from any unreacted starting material or byproducts.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of 5-Bromo-2-iodopyridin-3-yl acetate can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the presence of the desired product.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and purification.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Work in a well-ventilated fume hood , especially when handling pyridine, acetic anhydride, and organic solvents.

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle sodium nitrite with care , as it is a strong oxidizing agent.

  • Be cautious with sulfuric acid , as it is highly corrosive.

  • The diazotization reaction can be exothermic and potentially explosive if not controlled properly. Always maintain low temperatures and add reagents slowly.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-iodopyridin-3-ol

This protocol is adapted from procedures for similar transformations.[1]

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. A precipitate should form.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-iodopyridin-3-ol.

Protocol 2: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

This protocol is a standard procedure for the acetylation of hydroxypyridines.[1]

  • Dissolve 5-Bromo-2-iodopyridin-3-ol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Remove the pyridine and excess reagents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-iodopyridin-3-yl acetate.

Troubleshooting_Workflow cluster_synthesis Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate cluster_troubleshooting Troubleshooting cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Hydrolysis start Start Synthesis step1 Step 1: Diazotization & Iodination start->step1 step2 Step 2: Acetylation step1->step2 low_yield_step1 Low Yield in Step 1? step1->low_yield_step1 end_product Final Product step2->end_product incomplete_step2 Incomplete Reaction in Step 2? step2->incomplete_step2 hydrolysis Product Hydrolysis? end_product->hydrolysis solution1a Control Temperature (0-5 °C) low_yield_step1->solution1a Yes solution1b Optimize Reagent Stoichiometry low_yield_step1->solution1b Yes solution1c Slow Reagent Addition low_yield_step1->solution1c Yes solution2a Use DMAP Catalyst incomplete_step2->solution2a Yes solution2b Ensure Anhydrous Conditions incomplete_step2->solution2b Yes solution2c Optimize Temperature & Time incomplete_step2->solution2c Yes solution3a Use Mild Base (NaHCO3) hydrolysis->solution3a Yes solution3b Minimize Aqueous Contact Time hydrolysis->solution3b Yes solution3c Work at Low Temperature hydrolysis->solution3c Yes

Caption: A troubleshooting workflow for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate.

References

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-iodopyridin-3-yl acetate

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-iodopyridin-3-yl acetate (CAS No. 1045858-04-5).[1][2] The purification of this poly-halogenated pyridine intermediate presents unique challenges due to its potential sensitivity to hydrolysis and the presence of structurally similar impurities. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Core Purification Principles

The two primary methods for purifying 5-Bromo-2-iodopyridin-3-yl acetate are flash column chromatography and recrystallization. The choice between them, or their sequential use, depends on the impurity profile of the crude material.

  • Flash Column Chromatography: Ideal for separating the target compound from impurities with different polarities, such as starting materials or side-products like di-halogenated pyridines.[3][4]

  • Recrystallization: An excellent final purification step to remove minor impurities and obtain a highly crystalline product, provided a suitable solvent system can be identified.[5]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Question 1: My initial TLC analysis of the crude product shows multiple spots. What are they and how do I proceed?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds, which is common. The likely identities of these spots are:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 2-amino-5-bromopyridine or 5-bromo-pyridin-3-ol.

  • Over-Halogenated Byproducts: The formation of di-brominated or other poly-halogenated species is a common side reaction in pyridine synthesis.[6][7]

  • Hydrolyzed Product: The acetate ester is susceptible to hydrolysis under acidic or basic conditions, which may occur during the reaction or aqueous workup, yielding 5-Bromo-2-iodopyridin-3-ol.[8]

  • Desired Product: 5-Bromo-2-iodopyridin-3-yl acetate.

Recommended Action: Proceed with flash column chromatography. This technique is designed to separate compounds based on polarity differences, which are expected to be significant between the starting materials, the product, and potential byproducts. Use the initial TLC to determine an optimal solvent system for separation.

Question 2: I'm experiencing low yield and streaking on the column during flash chromatography. What is causing this?

Answer: Low recovery and poor separation (streaking) during silica gel chromatography of halogenated pyridines can often be attributed to the compound's interaction with the stationary phase.

  • Causality—Acidity of Silica Gel: Standard silica gel is slightly acidic. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, tailing of spots, and in some cases, degradation of the target molecule. For this specific compound, the acidic environment can also catalyze the hydrolysis of the acetate group.[9]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the chosen eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, minimizing unwanted interactions.[9]

  • Optimize the Solvent System: A shallow gradient elution is often more effective than an isocratic (single solvent mixture) one for separating closely related impurities. A good starting point is a gradient of ethyl acetate in hexanes.[9]

  • Consider an Alternative Stationary Phase: If issues persist, using a less acidic stationary phase like neutral alumina can be a viable alternative.

Table 1: Recommended Solvent Systems for Chromatography
ApplicationSolvent System (v/v)Notes
TLC Analysis 10-30% Ethyl Acetate in HexanesProvides good initial separation to assess purity.
Column Chromatography Gradient: 5% to 40% Ethyl Acetate in HexanesA shallow gradient is crucial for separating closely eluting impurities.[9]
Alternative System Gradient: 10% to 50% Dichloromethane in HexanesUseful if co-elution is observed with the Ethyl Acetate system.[9]
Question 3: My final product is a yellowish or brownish solid, not the expected off-white color. How can I fix this?

Answer: A persistent color in the purified product often indicates the presence of trace amounts of oxidized impurities or residual iodine from the synthesis.

Troubleshooting Steps:

  • Aqueous Wash with a Reducing Agent: During the initial workup (before chromatography), wash the organic layer containing the crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench and remove any residual elemental iodine (I₂), which is a common colored impurity.[10]

  • Charcoal Treatment during Recrystallization: If the color persists after chromatography, dissolve the product in a suitable hot solvent for recrystallization and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

  • Recrystallization: A final recrystallization step is often the most effective method for removing baseline impurities and improving the product's color and crystalline form.[11]

Question 4: I'm struggling to find a good single solvent for recrystallization. What should I do?

Answer: It is common for a single solvent to be unsuitable for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. If such a solvent cannot be found, a two-solvent system is the best approach.

Systematic Approach to Solvent Selection:

  • Test Solubility in Polar Solvents: Start with solvents like ethanol, methanol, or isopropanol. Add a small amount of the crude product to a test tube with the solvent. If it dissolves at room temperature, the solvent is too good. If it dissolves upon heating and precipitates upon cooling, it's a good candidate.

  • Test Solubility in Non-Polar Solvents: Use solvents like hexanes, heptane, or toluene. The compound is likely to be poorly soluble in these at all temperatures.

  • Develop a Two-Solvent System: Find a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent," e.g., ethyl acetate, dichloromethane) and poorly soluble in the other ("anti-solvent," e.g., hexanes, heptane).

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolve the crude 5-Bromo-2-iodopyridin-3-yl acetate in the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate).

  • While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[11][12]

Purification Workflow Visualization

The following diagrams illustrate the decision-making process and the general experimental workflow for purifying 5-Bromo-2-iodopyridin-3-yl acetate.

G cluster_0 Purification Decision Workflow start Crude Product Analysis (TLC) multi_spots Multiple Spots or Streaking? start->multi_spots single_spot Single Major Spot? multi_spots->single_spot No chromatography Perform Flash Column Chromatography (Deactivated Silica) multi_spots->chromatography Yes single_spot->chromatography No (if baseline impurities) recrystallize_direct Proceed Directly to Recrystallization single_spot->recrystallize_direct Yes post_chrom_analysis Analyze Fractions (TLC) chromatography->post_chrom_analysis final_purity_check Final Purity Check (NMR, HPLC, MP) recrystallize_direct->final_purity_check combine Combine Pure Fractions & Evaporate post_chrom_analysis->combine combine->recrystallize_direct final_product Pure Product final_purity_check->final_product

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically involves the electrophilic iodination of 5-bromopyridin-3-yl acetate.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?

A: Probable Causes & Recommended Solutions

An incomplete reaction is often due to insufficient reactivity of the iodinating agent or suboptimal reaction conditions.

  • Cause 1: Insufficiently Activated Iodinating Species. Molecular iodine (I₂) is a relatively weak electrophile and often requires an activator or oxidizing agent to facilitate the iodination of moderately activated rings like a pyridine derivative.[1] Similarly, N-Iodosuccinimide (NIS) may require activation for efficient reaction.

    • Solution: If using NIS, the addition of an acid co-reagent can significantly enhance the reaction rate. Acetic acid, which can also serve as the solvent, is known to activate NIS, potentially by forming a more reactive intermediate like acetyl hypoiodite.[2][3] If using I₂, an oxidizing agent such as iodic acid or hydrogen peroxide can be employed to generate a more potent electrophilic iodine species in situ.[4]

  • Cause 2: Suboptimal Temperature or Reaction Time. Electrophilic aromatic substitutions can be slow, especially on deactivated or moderately activated heterocyclic systems.

    • Solution: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. For instance, if the reaction is sluggish at room temperature, consider heating to 40-60 °C. Similarly, extending the reaction time may be necessary to drive the reaction to completion.

  • Cause 3: Moisture in the Reaction. Water can compete with the substrate and react with the iodinating agent, reducing its effectiveness.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: I'm observing multiple spots on my TLC plate, even after the starting material is consumed. What are these likely impurities?

A: Probable Causes & Recommended Solutions

The formation of multiple products points towards side reactions, most commonly related to a lack of regioselectivity or over-reaction.

  • Cause 1: Formation of Regioisomers. The starting material, 5-bromopyridin-3-yl acetate, has several positions susceptible to electrophilic attack. The acetate group at C3 is activating and directs ortho/para (to C2, C4, and C6). The bromine at C5 is deactivating but also directs ortho/para (to C4 and C6). The pyridine nitrogen itself is deactivating. While the C2 position is electronically favored and sterically accessible, iodination can sometimes occur at the C4 or C6 positions, leading to isomeric byproducts.

    • Solution: To improve regioselectivity, use the mildest effective reaction conditions.[1] Avoid high temperatures and large excesses of the iodinating agent. Purification via column chromatography is typically required to separate the desired 2-iodo isomer from other regioisomers.

  • Cause 2: Di-iodination. If a significant excess of the iodinating agent is used or the reaction conditions are too harsh, a second iodine atom may be added to the ring, forming a di-iodo-bromo-pyridine derivative.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the iodinating agent. Add the reagent portion-wise or as a solution via a syringe pump to maintain a low concentration and minimize over-iodination.

  • Cause 3: Hydrolysis of the Acetate Group. As detailed in the next question, the presence of the hydrolyzed byproduct (5-Bromo-2-iodopyridin-3-ol) is a common impurity.

    • Solution: See Q3 for mitigation strategies. If both the desired product and the hydrolyzed impurity are present, they will need to be separated by chromatography.

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway and the potential side reactions that can lead to common impurities.

reaction_pathway cluster_impurities Common Impurities SM 5-Bromopyridin-3-yl acetate (Starting Material) Product 5-Bromo-2-iodopyridin-3-yl acetate (Desired Product) SM->Product Iodination (NIS/AcOH) [Main Reaction] Iso_4 4-Iodo Isomer SM->Iso_4 Side Reaction (Lack of Regioselectivity) Iso_6 6-Iodo Isomer SM->Iso_6 Side Reaction (Lack of Regioselectivity) Hydrolysis 5-Bromo-2-iodopyridin-3-ol (Hydrolysis Product) Product->Hydrolysis Side Reaction (Hydrolysis)

Caption: Main reaction pathway and potential side reactions.

Q3: My final product's characterization (NMR, MS) suggests I've made 5-Bromo-2-iodopyridin-3-ol instead of the acetate. Why did this happen?

A: Probable Cause & Recommended Solutions

This is a classic case of unintended deacetylation, or hydrolysis, of the ester functional group.

  • Cause: Hydrolysis During Reaction or Workup. The acetate group is an ester, which is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.[5][6]

    • Acidic Conditions: Many iodination protocols use acidic media (e.g., acetic acid, sulfuric acid). If water is present, acid-catalyzed hydrolysis can occur, especially if the reaction is heated for an extended period.

    • Basic Conditions: A basic aqueous workup (e.g., using sodium bicarbonate or sodium hydroxide to neutralize acid or quench the reaction) can rapidly saponify the acetate ester.

    • Solution:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent acid-catalyzed hydrolysis.

      • Neutral Workup: Modify the workup procedure to be non-hydrolytic. After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with a mild quenching agent like aqueous sodium thiosulfate (to remove excess iodine), followed by water and then brine. Avoid strong bases.

      • Re-acetylation: If hydrolysis is unavoidable or has already occurred, the resulting 5-Bromo-2-iodopyridin-3-ol can be easily re-acetylated. A standard protocol involves treating the crude product with acetic anhydride in the presence of a base like pyridine or triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable iodinating agent for this synthesis?

A: N-Iodosuccinimide (NIS) is often the preferred reagent for this type of transformation. It is a crystalline solid that is easier and safer to handle than molecular iodine or iodine monochloride (ICl). Its reactivity can be effectively tuned by the choice of solvent and additives.[3] For substrates like this, using NIS in acetic acid or another polar aprotic solvent like acetonitrile (MeCN) is a robust starting point.[2]

Q2: How do I effectively purify the final product?

A: Flash column chromatography is the most effective method for purifying 5-Bromo-2-iodopyridin-3-yl acetate from unreacted starting material and isomeric byproducts.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The product is more polar than the starting material due to the iodine atom but isomers may have very similar polarities, requiring careful selection of the eluent composition for optimal separation.

Q3: What are the key analytical markers to confirm the correct product structure and distinguish it from isomers?

A: ¹H NMR spectroscopy is the most powerful tool for this. The substitution pattern on the pyridine ring results in a unique set of proton signals. For the desired 2-iodo product, you would expect to see two distinct doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The 4-iodo and 6-iodo isomers would show different splitting patterns and chemical shifts. 2D NMR techniques like COSY and NOESY can provide definitive structural confirmation. Mass spectrometry will confirm the correct mass for the product (C₇H₅BrINO₂: 341.93 g/mol ).[7]

Impurity Profile Summary

The table below summarizes the key characteristics of potential impurities. Rf values are relative and will vary based on the exact TLC system used.

CompoundStructureM.W.Expected Relative Rf (vs. Product)Key ¹H NMR Feature
Starting Material 5-Bromopyridin-3-yl acetate216.03HigherThree distinct aromatic protons.
Desired Product 5-Bromo-2-iodopyridin-3-yl acetate341.931.00Two aromatic doublets (H-4, H-6).
4-Iodo Isomer 5-Bromo-4-iodopyridin-3-yl acetate341.93SimilarTwo aromatic singlets (H-2, H-6).
Hydrolysis Product 5-Bromo-2-iodopyridin-3-ol299.92LowerTwo aromatic doublets + broad OH signal.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-iodopyridin-3-yl acetate

This protocol is a representative procedure and should be adapted and optimized based on laboratory results.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromopyridin-3-yl acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in glacial acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40 °C.

  • Quenching: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and a 10% aqueous solution of sodium thiosulfate. Shake until the organic layer is colorless.

  • Workup: Separate the layers. Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

troubleshooting_workflow cluster_analysis Analysis of Results cluster_solutions Potential Solutions Start Problem Observed During Synthesis TLC_Check Analyze Reaction by TLC/LC-MS Start->TLC_Check High_SM High Amount of Starting Material (SM) TLC_Check->High_SM Incomplete Reaction Multi_Spots Multiple New Spots Formed TLC_Check->Multi_Spots Impure Product Wrong_Product Product Mass Correct, but NMR Incorrect (Hydrolysis) TLC_Check->Wrong_Product Incorrect Product Sol_High_SM 1. Increase Temperature 2. Extend Reaction Time 3. Add Activator (e.g., Acid) 4. Check Reagent Stoichiometry High_SM->Sol_High_SM Sol_Multi_Spots 1. Lower Temperature 2. Control Stoichiometry (1.05 eq NIS) 3. Optimize Purification Method Multi_Spots->Sol_Multi_Spots Sol_Wrong_Product 1. Use Anhydrous Solvents 2. Perform Neutral Workup 3. Re-acetylate Product Wrong_Product->Sol_Wrong_Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. [Link]

  • Iodination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Sonavane, S. et al. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July 2021. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. [Link]

  • Yao, M. et al. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Synlett, 2020, 31, 1102-1106. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Fersht, A. R., & Jencks, W. P. Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 1970, 92(18), 5432–5442. [Link]

  • Process for the production of 2-amino-3-hydroxypyridines.
  • Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Process For The Iodination Of Aromatic Compounds.
  • Solvent Free Stereoselective Iodoacetoxylation of Alkenes and Glycals using N-Iodosuccinimide and Acetic Acid. Chemical Methodologies. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Process for the preparation of 2,5-disubstitued pyridines.
  • The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry. [Link]

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Royal Society of Chemistry. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. [Link]

  • Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. ResearchGate. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Institutes of Health. [Link]

  • Iodination - Common Conditions. Organic Chemistry Data. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. AIR Unimi. [Link]

  • 3-Bromo-5-iodopyridine. PubChem. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • N-Iodosuccinimide. ChemBK. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. National Institutes of Health. [Link]

  • Preparation method of 3-pyridineacetic acid hydrochloride.
  • HYDROLYSIS OF ACETIC ANHYDRIDE IN THE PRESENCE OF ACETATE BUFFER AND PYRIDINE. ACS Publications. [Link]

  • Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

Sources

Optimization

optimizing Suzuki coupling conditions for 5-Bromo-2-iodopyridin-3-yl acetate

An Application Scientist's Guide to Suzuki Coupling of 5-Bromo-2-iodopyridin-3-yl acetate Introduction: Navigating the Challenge of Selective Cross-Coupling Welcome to the technical support center for the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Suzuki Coupling of 5-Bromo-2-iodopyridin-3-yl acetate

Introduction: Navigating the Challenge of Selective Cross-Coupling

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-iodopyridin-3-yl acetate. This substrate is a valuable building block in medicinal chemistry and materials science, but its structure presents a classic synthetic challenge: achieving chemoselective C-C bond formation at one of two potential reactive sites. The presence of both an iodo and a bromo substituent on the pyridine ring requires a carefully optimized protocol to ensure the reaction proceeds exclusively at the desired position.

This guide is designed to provide you, the research scientist, with a deep understanding of the reaction's principles, a detailed starting protocol, and a comprehensive troubleshooting framework to address common issues encountered in the lab.

Core Principles & Mechanistic Insights

A solid grasp of the underlying mechanism is crucial for effective troubleshooting and optimization.

Q: Why is selective coupling at the C-2 (iodo) position the expected outcome?

The selectivity of this reaction is governed by the first and typically rate-determining step of the catalytic cycle: oxidative addition.[1] During this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more reactive, allowing for oxidative addition to occur at a much faster rate under milder conditions than at the more robust C-Br bond.[2][3] This difference in reactivity is the cornerstone of achieving high selectivity. By carefully controlling reaction conditions, particularly temperature, we can exploit this kinetic difference to favor exclusive reaction at the C-2 iodo position while leaving the C-5 bromo position intact for subsequent transformations.[4]

Q: What is the catalytic cycle for the Suzuki-Miyaura Coupling?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond (Ar-I), forming a Pd(II) complex.[1][5]

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (+ R'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product_out Ar-R' trans_complex->product_out boronic_acid R'-B(OH)₂ (Boronic Acid) boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q: What is the role of the base, and how does the acetate group on my substrate affect my choice?

The base is critical; it activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[6][7] It does this by coordinating to the boron atom, forming a more reactive "ate" complex.[7]

However, your substrate, 5-Bromo-2-iodopyridin-3-yl acetate, contains an ester functional group which is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is paramount to prevent this unwanted side reaction.

  • Avoid Strong Bases: Steer clear of strong hydroxide bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) as they will readily cleave the acetate ester.

  • Recommended Bases: Opt for milder inorganic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For exceptionally sensitive substrates, potassium fluoride (KF) is an excellent option as it can effectively promote the reaction while being gentle on ester groups.[6]

Experimental Protocol & Parameter Optimization

This section provides a robust starting point for your experiments and guidance on how to optimize key parameters.

Detailed Step-by-Step Methodology

This protocol is a general starting point for a ~0.5 mmol scale reaction.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%) if required. Add this mixture to the reaction vial. A common choice that doesn't require pre-mixing is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, ~0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (start at 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization Q&A

Q: Which Palladium Catalyst and Ligand combination is best?

  • For Simplicity: Pd(PPh₃)₄ is a reliable, all-in-one Pd(0) source and can be effective for many standard couplings.[8]

  • For Higher Activity/Challenging Substrates: For heteroaryl substrates, which can be challenging, a combination of a Pd(II) or Pd(0) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often superior.[6][9] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are specifically designed for high-performance Suzuki couplings of heteroaryl halides and can lead to higher yields and faster reaction times.[10]

Q: How do I choose the right solvent?

Aprotic polar solvents are typically used. A mixture of an organic solvent with water is common, as water can aid in dissolving the base and facilitating the catalytic cycle.

  • Standard Choice: 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) are excellent starting points.

  • Alternative: Dimethylformamide (DMF) can also be used and may be beneficial in some cases.[8]

Q: What is the optimal reaction temperature?

Temperature is a critical lever for controlling selectivity.

  • Start Low: Begin with a moderate temperature (e.g., 60-80 °C). This is often sufficient for the highly reactive C-I bond and will minimize the risk of activating the C-Br bond.

  • Troubleshooting: If the reaction is sluggish, you can incrementally increase the temperature. However, if you observe the formation of the double-coupled or C-Br coupled side product, the temperature should be lowered.

Troubleshooting Guide

Parameter Initial Recommendation Optimization Strategy
Pd Source Pd(PPh₃)₄ (3-5 mol%)For higher reactivity, switch to Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%).
Ligand (none needed for Pd(PPh₃)₄)Use bulky, electron-rich phosphines like SPhos or XPhos with Pd(OAc)₂/Pd₂(dba)₃.
Base K₂CO₃ (2-3 eq.)If ester hydrolysis occurs, switch to KF (3 eq.). For difficult couplings, Cs₂CO₃ (2 eq.) may be more effective.
Solvent 1,4-Dioxane / H₂O (4:1)Try Toluene / H₂O or DMF / H₂O. Ensure solvents are properly degassed.
Temperature 70 °CIncrease to 90-100 °C if reaction is slow. Decrease to 50-60 °C if selectivity is poor or side reactions occur.
Boronic Acid Boronic Acid (1.2 eq.)If protodeboronation is an issue, switch to the corresponding pinacol boronate ester (MIDA boronates also offer high stability).[5]
Frequently Asked Questions (FAQs)

Q: My reaction yield is very low or has failed completely. What are the first things to check?

  • Catalyst Integrity: Ensure your palladium catalyst is active. Pd(0) sources can degrade with improper storage. Consider opening a new bottle.

  • Oxygen Contamination: The reaction is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and a positive pressure of inert gas is maintained throughout the reaction.

  • Water Content: While some water is often beneficial, ensure your organic solvents are anhydrous before preparing the reaction mixture. Reagent-grade boronic acids can also contain varying amounts of water.

Q: I am observing significant dehalogenation (loss of iodine without coupling). What causes this and how can I fix it? Dehalogenation arises from a competing pathway where the Ar-Pd(II)-I intermediate is reduced to Ar-H.[5] This can be exacerbated by impurities in solvents or reagents.

  • Solvent Choice: Some solvents are more prone to this side reaction. Switching from dioxane to toluene can sometimes mitigate the issue.[11]

  • Boronic Acid Quality: A common cause is protodeboronation of the boronic acid before it can transmetalate. Using the more stable pinacol boronate ester version of your coupling partner can significantly reduce this problem.[5]

  • Minimize Water: While catalytic water helps, excess water can promote dehalogenation, especially with sensitive boronic acids.[12]

Q: How can I prevent hydrolysis of the acetate group? This is a critical issue for this specific substrate.

  • Use a Milder Base: This is the most effective solution. Switch from carbonates to potassium fluoride (KF).[6]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Water: Use a lower proportion of water in your solvent system or, if using KF, consider an anhydrous solvent system.

Q: I am getting the desired product, but also the product of coupling at the C-5 (bromo) position. How do I improve selectivity? This indicates your reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.

  • Lower the Temperature: This is the most important parameter for controlling selectivity. Reduce the temperature by 10-20 °C.

  • Use a Less Active Catalyst System: If you are using a highly active ligand like SPhos, consider switching to the less reactive PPh₃ (via Pd(PPh₃)₄).

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University . Harvard University. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . Monatshefte für Chemie - Chemical Monthly, Springer. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki cross-coupling reaction - YouTube . Chem Help ASAP. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn . CovaSyn. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, Royal Society of Chemistry. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]

  • significant dehalogenation in stille coupling . Reddit. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde . National Institutes of Health (NIH). [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid . ResearchGate. [Link]

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Troubleshooting

stability of 5-Bromo-2-iodopyridin-3-yl acetate under different reaction conditions

Technical Support Center: 5-Bromo-2-iodopyridin-3-yl acetate Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 5-Bromo-2-iodopyridin-3-yl acetate (CAS 1045858-04-5). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-iodopyridin-3-yl acetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Bromo-2-iodopyridin-3-yl acetate (CAS 1045858-04-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for the effective use of this versatile chemical intermediate.

Overview and Key Structural Features

5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized heterocyclic compound, valuable for its orthogonally reactive halogen sites. Its structure combines a pyridine core with an iodine atom at the C2 position, a bromine atom at the C5 position, and a labile acetate ester at the C3 position. This arrangement allows for sequential and site-selective modifications, making it a powerful building block in the synthesis of complex molecules.

The key to successfully utilizing this reagent lies in understanding the distinct reactivity and stability of each functional group. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling selective functionalization at the 2-position. However, the acetate ester is susceptible to hydrolysis under both acidic and basic conditions, a critical consideration for reaction and workup design.

Compound Data at a Glance
PropertyValue
Molecular Formula C₇H₅BrINO₂[1]
Molecular Weight 341.93 g/mol [1]
CAS Number 1045858-04-5[1]
Appearance Off-white to pale yellow solid
Storage Conditions Store at 2-8°C, keep in a dark place, sealed in dry conditions, under an inert atmosphere.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of 5-Bromo-2-iodopyridin-3-yl acetate.

Q1: What are the optimal storage and handling conditions for this reagent? A: Due to the presence of a photosensitive carbon-iodine bond and a moisture-sensitive ester, this compound requires careful handling. The analogous compound, 5-Bromo-2-iodopyridine, is known to be light-sensitive.[2]

  • Storage: Store long-term at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. The C-I bond can undergo homolytic cleavage upon exposure to UV light, potentially leading to decomposition and side reactions.[3]

  • Moisture: The acetate group is susceptible to hydrolysis. Store in a desiccator and handle in a dry environment to prevent premature cleavage to 5-bromo-2-iodo-pyridin-3-ol.

Q2: How stable is the acetate ester to hydrolysis? A: The acetate ester is the most labile functional group on the molecule. It is readily cleaved under both strong acidic and strong basic conditions.[4]

  • Basic Conditions: Hydrolysis is rapid in the presence of strong bases like NaOH or KOH. Milder bases such as K₂CO₃ or K₃PO₄, commonly used in cross-coupling reactions, can also induce significant deacetylation, especially at elevated temperatures or with prolonged reaction times.[5]

  • Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) will catalyze hydrolysis. Reactions should ideally be run under neutral or mildly basic conditions if the ester is to be preserved.

  • Workup: Avoid acidic or basic aqueous washes if the acetate group needs to be retained. Use neutral washes like brine or saturated ammonium chloride.

Q3: What is the relative reactivity of the C-I versus the C-Br bond in cross-coupling reactions? A: The C-I bond at the 2-position is substantially more reactive than the C-Br bond at the 5-position in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira. The order of reactivity for oxidative addition to Pd(0) is generally C-I > C-Br > C-Cl. This differential reactivity is the compound's key synthetic advantage, allowing for selective functionalization at the C-2 position while leaving the C-5 bromine available for subsequent transformations.

Q4: Is the compound compatible with organometallic reagents like Grignards or organolithiums? A: No, 5-Bromo-2-iodopyridin-3-yl acetate is generally incompatible with strong, non-selective organometallic reagents such as Grignards (RMgX) and organolithiums (RLi). These reagents are highly basic and nucleophilic and will preferentially attack the electrophilic carbonyl carbon of the acetate ester, leading to deacetylation and/or formation of a tertiary alcohol, rather than reacting at the halogen sites.[6] If a reaction at a halogen site is desired using these reagents, the parent alcohol (5-bromo-2-iodopyridin-3-ol) should be used and the hydroxyl group protected with a more robust protecting group (e.g., silyl ether).

Troubleshooting Guide

This guide provides solutions to common issues encountered during reactions involving 5-Bromo-2-iodopyridin-3-yl acetate.

TroubleshootingWorkflow start Low Yield in Suzuki Coupling? cause1 Deacetylation Observed? start->cause1 cause2 Starting Material Recovered? start->cause2 cause1->cause2 No sol1 Use milder base (K3PO4, KF) Lower temperature Shorter reaction time cause1->sol1 Yes sol2 Check catalyst activity Degas solvents thoroughly Use robust phosphine ligands cause2->sol2 Yes sol3 Increase temperature moderately Screen alternative catalysts/ligands cause2->sol3 No, complex mixture

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Issue 1: Deacetylation (Loss of Acetyl Group) During Reaction
  • Problem: Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows the presence of 5-bromo-2-iodopyridin-3-ol.

  • Primary Cause: The reaction conditions are too basic, leading to saponification of the ester. This is common in reactions requiring a base, such as Suzuki, Heck, or Sonogashira couplings.[5][7]

  • Solutions:

    • Select a Milder Base: Replace strong bases like NaOH or NaOMe with weaker inorganic bases. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective and less harsh than carbonates.[8]

    • Lower the Temperature: If the reaction allows, reducing the temperature can significantly slow the rate of hydrolysis relative to the desired cross-coupling.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure time to basic conditions.

    • Modify Workup: Use a neutral or mildly acidic quench (e.g., saturated aq. NH₄Cl) instead of water or strong acids/bases.

Issue 2: Low Yield in Selective Suzuki-Miyaura Coupling at the C-2 Position
  • Problem: The desired product from coupling at the iodine position is formed in low yield, and a significant amount of starting material is recovered.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The Pd(0) catalyst may have been oxidized or poisoned.

      • Solution: Ensure all solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. Use of robust, electron-rich phosphine ligands can protect the palladium center and promote the catalytic cycle.[9]

    • Insufficient Base Strength: The chosen base may not be sufficient to activate the boronic acid for transmetalation.

      • Solution: While strong bases risk deacetylation, a base is required for the Suzuki reaction.[8] If a mild base like KF is ineffective, consider K₃PO₄ or Cs₂CO₃ before resorting to stronger alternatives.

    • Low Reaction Temperature: The oxidative addition at the C-I bond may be sluggish at lower temperatures.

      • Solution: Gradually increase the reaction temperature (e.g., from 60°C to 80°C) while monitoring for deacetylation. A balance must be struck between reaction rate and stability.[5]

Issue 3: Formation of a Di-substituted Product
  • Problem: Products resulting from cross-coupling at both the C-I and C-Br positions are observed.

  • Primary Cause: The reaction conditions are too harsh (high temperature, long reaction time, highly active catalyst), leading to a loss of selectivity and subsequent reaction at the less reactive C-Br bond.

  • Solutions:

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid or other coupling partner.

    • Reduce Temperature and Time: Perform the reaction at the lowest effective temperature and quench it immediately upon consumption of the starting material to prevent the slower secondary reaction.

    • Choose a Less Reactive Catalyst System: Highly active catalysts may override the intrinsic reactivity difference. A standard catalyst like Pd(PPh₃)₄ may offer better selectivity than more modern, highly active systems, albeit at the cost of reaction speed.[5]

Key Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol is a representative method for selectively coupling an aryl boronic acid at the C-2 (iodo) position while preserving the C-5 (bromo) and C-3 (acetate) functionalities.

SuzukiPathway cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa + R-I pd_complex R-Pd(II)-I(L2) oa->pd_complex tm Transmetalation pd_complex->tm + Ar-B(OR)2 + Base tm_complex R-Pd(II)-Ar(L2) tm->tm_complex re Reductive Elimination tm_complex->re re->pd0 + R-Ar product 5-Bromo-2-arylpyridin-3-yl acetate start 5-Bromo-2-iodopyridin-3-yl acetate + Arylboronic Acid

Caption: Generalized pathway for a Pd-catalyzed Suzuki coupling.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-2-iodopyridin-3-yl acetate, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The total solvent volume should create a ~0.1 M solution with respect to the starting material.

  • Stir the mixture at 80-90°C. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Assessing Stability to Basic Hydrolysis

This protocol provides a method to quickly assess the stability of the acetate group under specific basic conditions before committing to a large-scale reaction.

HydrolysisPathway reactant 5-Bromo-2-iodopyridin-3-yl acetate OAc product 5-Bromo-2-iodopyridin-3-ol OH reactant->product Base (e.g., K2CO3) H2O, Δ

Caption: Primary degradation pathway via base-catalyzed hydrolysis.

Procedure:

  • Prepare three small vials. To each, add a small, known amount of 5-Bromo-2-iodopyridin-3-yl acetate (~5 mg).

  • To Vial 1 (Control), add 1 mL of your reaction solvent (e.g., dioxane/water).

  • To Vial 2 (Test Condition), add 1 mL of the solvent and the proposed base (e.g., K₂CO₃, 3 equiv).

  • To Vial 3 (Harsh Condition), add 1 mL of the solvent and a stronger base (e.g., NaOH, 3 equiv).

  • Stir all three vials at your proposed reaction temperature (e.g., 80°C).

  • After 1 hour, take a small aliquot from each vial, dilute, and analyze by TLC or LC-MS.

  • Compare the chromatograms. The appearance of a new, more polar spot (the alcohol) in Vials 2 and 3, which is absent in Vial 1, will indicate the extent of hydrolysis under your test conditions. This allows you to select conditions that minimize degradation.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Vol. 7, Issue 5, May-2016.

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 2022.

  • 5-Bromo-2-iodopyridin-3-yl acetate | 1045858-04-5. ChemScene.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 2017.

  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 1977.

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 2011.

  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 1991.

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 2016.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 2021.

  • Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. Environmental Science and Pollution Research, 2020.

  • Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides. Chemical Communications, 2018.

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 2024.

  • Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. BenchChem.

  • Thermal decomposition of the bromine containing oxyphenylimides. CORE Repository.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013.

  • Identification of the Major Degradation Pathways of Selumetinib. Molecules, 2022.

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Journal of Hazardous Materials, 2009.

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 2017.

  • HYDROLYSIS OF ACETIC ANHYDRIDE IN THE PRESENCE OF ACETATE BUFFER AND PYRIDINE. The Journal of Physical Chemistry, 1964.

  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Die Pharmazie, 2000.

  • Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 2021.

  • Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 2015.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 2024.

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.

  • 5-Bromo-2-iodopyridine | 223463-13-6. ChemicalBook.

  • Photochemical Properties and Stability of BODIPY Dyes. PubMed, 2021.

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv, 2023.

  • Gliotoxin - Wikipedia. Wikipedia.

  • How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Guidechem.

  • 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5. Ossila.

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot.

  • Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. As a trifunctional molecule, it offers a unique platform for sequential and site-selective functionalization, but its reactivity profile also presents specific challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve your synthetic goals.

Understanding Your Substrate: The Key to Success

5-Bromo-2-iodopyridin-3-yl acetate possesses three key features that dictate its reactivity in cross-coupling reactions:

  • The C-I Bond (Position 2): The carbon-iodine bond is the most labile and reactive site for oxidative addition to a Pd(0) catalyst. Reactions can be performed with high selectivity at this position under milder conditions.[1]

  • The C-Br Bond (Position 5): The carbon-bromine bond is significantly less reactive than the C-I bond. Coupling at this site requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems. This reactivity difference is the foundation for selective, sequential derivatization.

  • The Acetate Ester (Position 3): This group is sensitive to hydrolysis under strongly basic or high-temperature aqueous conditions. Preserving this functionality is a common challenge that requires careful selection of reaction parameters.

The logical workflow below outlines a general approach to troubleshooting failed reactions with this substrate.

G start Reaction Failed (Low/No Yield, Side Products) reagents 1. Verify Reagent Quality - Fresh/pure boronic acid/alkyne? - Anhydrous solvent? - Active catalyst? start->reagents setup 2. Confirm Reaction Setup - Fully inert atmosphere (N2/Ar)? - Effective degassing? - Correct temperature? reagents->setup analysis 3. Analyze Crude Reaction Mixture (LC-MS, 1H NMR) setup->analysis sub_gone Starting Material Consumed? analysis->sub_gone yes_sub_gone Yes sub_gone->yes_sub_gone Yes no_sub_gone No sub_gone->no_sub_gone No decomp Evidence of Decomposition or Unidentifiable Mixture? yes_sub_gone->decomp no_reaction Only Starting Material Remains no_sub_gone->no_reaction dehalo Dehalogenated Starting Material (Bromo-pyridinyl acetate or Iodo-pyridinyl acetate) Present? decomp->dehalo No solve_decomp ACTION: - Lower temperature - Use milder base - Check ligand stability decomp->solve_decomp Yes hydrolysis Acetate Hydrolysis Product (Hydroxy-pyridine) Observed? dehalo->hydrolysis No solve_dehalo ACTION: - Use less reactive H-source (e.g., anhydrous base) - Check for β-hydride elimination sources - Re-evaluate base/solvent combo dehalo->solve_dehalo Yes homocoupling Homocoupling of Coupling Partner Observed? hydrolysis->homocoupling No solve_hydrolysis ACTION: - Use milder, non-aqueous base (e.g., KF, K2CO3) - Reduce reaction time/temperature - See specific FAQ hydrolysis->solve_hydrolysis Yes solve_homo ACTION: - Ensure rigorous degassing - Use a Pd(0) precatalyst - Check boronic acid/alkyne quality homocoupling->solve_homo Yes solve_no_reaction ACTION: - Increase temperature - Screen catalysts/ligands - Check base compatibility - See specific FAQ no_reaction->solve_no_reaction

Caption: A general troubleshooting decision tree for cross-coupling reactions.

FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2][3] However, challenges with 5-bromo-2-iodopyridin-3-yl acetate often relate to selectivity, side reactions, or stability of the ester.

Question 1: My Suzuki reaction is not working. I only recover my starting material. What should I check first?

Answer: When a Suzuki reaction fails to initiate, the issue often lies with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

  • Catalyst Inactivity: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. This process can be inefficient. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(II) precatalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type catalysts) that readily form the active Pd(0) species.[1]

  • Base Incompatibility: The base is critical for activating the boronic acid to facilitate transmetalation.[4] If you are using a mild base like K₂CO₃ and see no reaction, you may need to switch to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be sufficiently strong to form the "ate" complex with the boronic acid.

  • Insufficient Temperature: Oxidative addition to the C-Br bond, or even a sterically hindered C-I bond, can be slow at room temperature. Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C or 100 °C).

  • Pyridine Inhibition: Pyridine substrates are known to sometimes coordinate to the palladium center, potentially inhibiting catalysis.[5] Using a ligand with a larger bite angle or greater steric bulk can often mitigate this issue.

Question 2: I am trying to selectively couple at the 2-iodo position, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?

Answer: This is a classic selectivity challenge. The key is to exploit the differential reactivity of the C-I and C-Br bonds by using milder reaction conditions.

ParameterFor High C-I SelectivityTo Promote C-Br CouplingRationale
Temperature 40–70 °C80–110 °CThe energy barrier for C-Br oxidative addition is higher.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)Standard catalysts are sufficient for the C-I bond; the C-Br bond requires a more active catalytic system.
Base Mild: K₂CO₃, Na₂CO₃, KFStrong: K₃PO₄, Cs₂CO₃A stronger base can accelerate the overall catalytic cycle, potentially leading to C-Br activation.
Reaction Time Monitor closely; stop upon consumption of starting material.Longer reaction times may be necessary.Prolonged reaction at elevated temperatures will inevitably lead to the di-coupled product.

Strategy: Start with a mild catalyst like PdCl₂(dppf) and K₂CO₃ in a solvent system like dioxane/water at 60 °C. Monitor the reaction carefully by LC-MS. Once the starting material is consumed, you should have predominantly the 5-bromo-2-arylpyridin-3-yl acetate.

Question 3: My reaction works, but the acetate group is hydrolyzed to a hydroxyl group. How can I prevent this?

Answer: Acetate hydrolysis is a common side reaction, especially when using strong bases in the presence of water.

  • Switch to a Milder, Anhydrous Base: The most effective solution is to avoid strong hydroxidic bases. Potassium fluoride (KF) is an excellent choice as it is known to activate boronic acids without promoting ester saponification.[4] Alternatively, using anhydrous K₂CO₃ or Cs₂CO₃ in an anhydrous solvent like toluene or dioxane can significantly reduce hydrolysis.

  • Minimize Water Content: While many Suzuki protocols use aqueous solvent mixtures, this can be detrimental. If water is necessary for solubility, use the minimum amount required (e.g., 10:1 organic:water instead of 4:1).

  • Reduce Temperature and Time: Hydrolysis is kinetically slower than the cross-coupling reaction. Using a more active catalyst to reduce the required temperature and reaction time can often yield the desired product before significant hydrolysis occurs.

FAQs: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for installing alkyne moieties.[6] Key challenges often involve the copper co-catalyst and alkyne homocoupling (Glaser coupling).

Question 1: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling product. What is the cause?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always caused by two things: the presence of oxygen and/or issues with the copper(I) co-catalyst.

  • Oxygen Contamination: The Glaser homocoupling is an oxidative process. It is absolutely critical that your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents and amine base are rigorously degassed. Use freeze-pump-thaw cycles or sparge with argon for at least 30 minutes.

  • Copper Catalyst Loading: While copper(I) iodide is the traditional co-catalyst, using too much can favor the homocoupling pathway.[7] Use a truly catalytic amount (1-5 mol %).

  • Consider Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst entirely.[8] These methods typically require a more active palladium/ligand system (e.g., a Pd/NHC catalyst or a bulky phosphine ligand) but completely eliminate the Glaser coupling side reaction.[9] This is often the cleanest approach for complex substrates.

Question 2: I am trying a copper-free Sonogashira, but the reaction is very slow or stalls completely. What should I do?

Answer: Copper-free Sonogashira reactions place a greater demand on the palladium catalyst and the base to facilitate the deprotonation of the terminal alkyne and subsequent steps.[8][10]

  • Base Strength is Key: In the absence of copper, the base alone is responsible for deprotonating the alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be strong enough. Consider switching to a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.

  • Ligand Choice: The standard PPh₃ ligand may not be sufficient. Use a more electron-rich and bulky ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., SPhos) to accelerate the catalytic cycle.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP can sometimes accelerate the reaction compared to less polar solvents like toluene or THF.

FAQs: General & Other Cross-Coupling Reactions

Question 1: I am observing significant amounts of dehalogenated starting material in my crude mixture. Why is this happening?

Answer: Dehalogenation is a common side reaction where the halide (I or Br) is replaced by a hydrogen atom. It can arise from several pathways:

  • From a β-Hydride Source: If any of your reagents can undergo β-hydride elimination, the resulting palladium hydride species (LₙPd-H) can reductively cleave the C-X bond.[11] Common sources include bases with β-hydrogens (e.g., triethylamine) or certain organometallic reagents.

  • From a Proton Source: After oxidative addition, the Ar-Pd(II)-X intermediate can be protonated (protodehalogenation), especially if the reaction medium is acidic or contains adventitious water.

  • Catalytic Dehalogenation: Some palladium/ligand systems in the presence of a base can directly catalyze the reduction of aryl halides.[12][13]

Troubleshooting Steps:

  • Use a base that lacks β-hydrogens, such as DBU or an inorganic base (K₂CO₃, K₃PO₄).

  • Ensure all reagents and solvents are scrupulously dry.

  • If using a boronic acid in a Suzuki coupling, ensure it is pure. Impurities from its synthesis can sometimes act as hydride sources.

Question 2: I want to perform a Buchwald-Hartwig amination. What conditions are recommended for this substrate?

Answer: For a Buchwald-Hartwig C-N coupling, selectivity will again be key. To couple an amine at the 2-iodo position, you will need a highly active catalyst system that can operate at lower temperatures to avoid reacting with the C-Br bond.

  • Recommended Starting Conditions:

    • Catalyst: A G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) is an excellent starting point.

    • Ligand: XPhos or SPhos.

    • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are common choices.

    • Solvent: Anhydrous toluene or dioxane.

    • Temperature: Start at a moderate temperature (e.g., 70-80 °C) and monitor carefully.

  • Key Consideration: Amine coupling partners can be sensitive, and the reaction conditions are strongly basic. Acetate hydrolysis is a significant risk. If preserving the ester is critical, this transformation may be challenging and require extensive optimization.

Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective coupling of an arylboronic acid at the 2-iodo position of 5-Bromo-2-iodopyridin-3-yl acetate.

G cluster_0 Setup Phase (Inert Atmosphere) cluster_1 Reaction Phase cluster_2 Workup & Purification reagents 1. Add to Oven-Dried Flask: - 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq) - Arylboronic acid (1.2 eq) - K2CO3 (2.5 eq, powdered) - PdCl2(dppf) (3 mol%) evacuate 2. Seal flask, evacuate and backfill with Argon (3x) reagents->evacuate solvents 3. Add Degassed Solvents (e.g., Dioxane/H2O 5:1) via syringe evacuate->solvents heat 4. Heat to 70 °C with vigorous stirring solvents->heat monitor 5. Monitor by TLC/LC-MS (every 30-60 min) heat->monitor complete Reaction Complete (Starting material consumed) monitor->complete cool 6. Cool to RT, dilute with EtOAc complete->cool Yes wash 7. Wash with H2O, then brine cool->wash dry 8. Dry (Na2SO4), filter, concentrate wash->dry purify 9. Purify by column chromatography dry->purify

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq), the desired arylboronic acid (1.1–1.3 eq), finely powdered potassium carbonate (2.0–3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v). Degas the solvent mixture thoroughly by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 5-bromo-2-arylpyridin-3-yl acetate.

References
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Taylor, R. D., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(8), 2605-2611. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 635-642. [Link]

  • Patil, S. A., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1606-1632. [Link]

  • Gorgani, M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(21), 7247. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shaikh, A. A., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. Letters in Organic Chemistry, 10(2), 111-117. [Link]

  • Ghaffari, B., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14323-14333. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Watson, D. A., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(4), 2535-2540. [Link]

  • Shaikh, A. A., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science Publishers. [Link]

  • MacMillan, D. W. C., et al. (2018). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 83(15), 7947-7960. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307-10312. [Link]

  • Viciu, M. S., et al. (2004). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 6(14), 2265-2268. [Link]

Sources

Troubleshooting

common impurities in 5-Bromo-2-iodopyridin-3-yl acetate and their removal

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 5-Bromo-2-iodopyridin-3-yl acetate?

The impurity profile of 5-Bromo-2-iodopyridin-3-yl acetate is largely dependent on the synthetic route employed. However, several common impurities can be anticipated:

  • Starting Materials and Precursors: The most common impurities are often unreacted starting materials. In this case, unreacted 5-bromo-2-iodopyridin-3-ol from the acetylation step is a likely candidate. Precursors to this alcohol, such as 2-amino-5-bromopyridine, may also be present in trace amounts depending on the synthetic pathway.[1]

  • Hydrolysis Product: The acetate ester functional group is susceptible to hydrolysis, particularly if exposed to acidic or basic conditions during the workup or purification.[2] This results in the formation of 5-bromo-2-iodopyridin-3-ol.

  • Over-halogenated Byproducts: During the synthesis of halogenated pyridines, over-bromination or over-iodination can occur, leading to di-halogenated species such as 2-amino-3,5-dibromopyridine as an impurity in a precursor.[3][4]

  • Dehalogenated Impurities: Side reactions may lead to the replacement of a halogen atom with a hydrogen atom, a process known as dehalogenation.[5] This would result in impurities like 5-bromopyridin-3-yl acetate or 2-iodopyridin-3-yl acetate.

  • Residual Reagents: Reagents from the acetylation step, such as acetic anhydride or pyridine (if used as a catalyst), may also be present in the crude product.

Potential Impurity Chemical Structure Reason for Presence Relative Polarity
5-Bromo-2-iodopyridin-3-olC₅H₃BrINOHydrolysis of the ester or incomplete acetylationHigher
2-Amino-5-bromopyridineC₅H₅BrN₂Unreacted precursor from an upstream stepVaries, but generally polar
Acetic AnhydrideC₄H₆O₃Excess reagent from acetylationDecomposes on contact with water
PyridineC₅H₅NCatalyst or solvent in acetylationModerate
Dehalogenated Speciese.g., C₇H₆BrNO₂Reductive side reactionsLower

Q2: My purified 5-Bromo-2-iodopyridin-3-yl acetate has a persistent yellow or brownish color. How can I remove it?

A persistent color in the purified product often indicates the presence of trace amounts of residual iodine. This can be addressed during the aqueous workup by washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate ion reduces elemental iodine to colorless iodide ions.

Troubleshooting Guide

Problem 1: Multiple Spots on Thin Layer Chromatography (TLC) after Synthesis

Cause: The presence of multiple spots on a TLC plate indicates an impure sample. The identity of these spots can often be inferred by their relative polarities (retention factor, Rf).

Solution Workflow:

G start Crude Product TLC Analysis spot_above Spot with higher Rf than product (Less Polar) start->spot_above spot_below Spot with lower Rf than product (More Polar) start->spot_below spot_origin Spot at the origin (Very Polar) start->spot_origin impurity_dehalogenated Likely dehalogenated or other non-polar byproducts. spot_above->impurity_dehalogenated impurity_alcohol Likely 5-bromo-2-iodopyridin-3-ol (hydrolysis product). spot_below->impurity_alcohol impurity_salts Likely pyridinium salts or other inorganic impurities. spot_origin->impurity_salts purification_column Purify by column chromatography (see Protocol 1). impurity_dehalogenated->purification_column impurity_alcohol->purification_column impurity_salts->purification_column wash Aqueous wash before chromatography. impurity_salts->wash wash->purification_column

Caption: Troubleshooting multiple spots on TLC.

Detailed Troubleshooting Steps:

  • Identify the Product Spot: If possible, run a co-spot with a known standard of the starting material (5-bromo-2-iodopyridin-3-ol) to identify the spot corresponding to this impurity.

  • Assess Polarity:

    • Spots with a higher Rf (travel further up the plate) are less polar than the desired product. These could be dehalogenated byproducts.

    • Spots with a lower Rf (stay closer to the baseline) are more polar. The most common impurity of this type is the hydrolysis product, 5-bromo-2-iodopyridin-3-ol.

  • Purification: Column chromatography is the most effective method for separating these impurities.

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

Materials:

  • Crude 5-Bromo-2-iodopyridin-3-yl acetate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Triethylamine (optional)

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar impurities, followed by the desired product.

    • The more polar hydrolysis product will elute last.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tip: Halogenated pyridines can sometimes be sensitive to acidic silica gel, leading to degradation on the column. If you observe streaking or product loss, consider deactivating the silica gel by pre-treating it with an eluent containing a small amount of triethylamine (0.1-1%).[6] Alternatively, neutral alumina can be used as the stationary phase.

Problem 2: The Final Product is an Oil or Fails to Crystallize

Cause: The presence of impurities can disrupt the crystal lattice, preventing the product from solidifying. Even small amounts of structurally similar impurities can have a significant impact.

Solution:

  • Re-purify: If the product is an oil after column chromatography, it may still contain impurities. Re-chromatographing with a shallower solvent gradient may be necessary.

  • Recrystallization: If the product is a solid but appears impure, or if it is an amorphous solid, recrystallization is an effective final purification step.

Protocol 2: Recrystallization

Choosing a Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent/System Rationale
EthanolA good general-purpose solvent for many organic compounds.
Ethyl Acetate / HexanesThe product should be soluble in ethyl acetate, and adding hexanes as an anti-solvent will induce crystallization.
IsopropanolAnother common alcohol for recrystallization.

Procedure:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

G start Impure Solid Product dissolve Dissolve in minimum hot solvent. start->dissolve hot_filter Hot filtration (if needed). dissolve->hot_filter cool_slowly Cool slowly to room temperature. hot_filter->cool_slowly crystallization Crystals form? cool_slowly->crystallization induce_crystallization Induce crystallization (scratch, seed crystal). crystallization->induce_crystallization No cool_ice_bath Cool in ice bath. crystallization->cool_ice_bath Yes induce_crystallization->cool_ice_bath collect_crystals Collect crystals by vacuum filtration. cool_ice_bath->collect_crystals dry_crystals Dry under vacuum. collect_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: General workflow for recrystallization.

References

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4.
  • Smith, J. D., et al. (2018). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [https://jcggdb.jp/GlycoPOD/protocolShow.action?node=O-acetylation using acetic anhydride in pyridine]([Link] using acetic anhydride in pyridine)

  • Comins, D. L., & Joseph, S. P. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(2), 835-876.
  • PubMed. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Retrieved from [Link]

  • ResearchGate. (1974). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Retrieved from [Link]

  • YouTube. (2018). Alkyne Synthesis by Double Dehydrohalogenation. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]

  • Protocols.io. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • PubMed. (1974). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support guide for 5-Bromo-2-iodopyridin-3-yl acetate. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on catalyst selection an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-iodopyridin-3-yl acetate. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on catalyst selection and reaction optimization for this versatile building block. Our focus is on leveraging the differential reactivity of the C-I and C-Br bonds to achieve high-yield, selective transformations.

Introduction to the Substrate

5-Bromo-2-iodopyridin-3-yl acetate is a dihalogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility stems from the two distinct halogen atoms, which can be selectively functionalized using palladium-catalyzed cross-coupling reactions. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of these reactions.

The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position towards palladium(0) catalysts. This reactivity difference (C-I >> C-Br) is the cornerstone of selective synthesis, allowing for stepwise functionalization.[1]

G sub 5-Bromo-2-iodopyridin-3-yl acetate chemdraw c2 C2-I Bond (High Reactivity) chemdraw->c2 Faster Oxidative Addition c5 C5-Br Bond (Low Reactivity) chemdraw->c5 Slower Oxidative Addition

Differential reactivity of the C-I and C-Br bonds.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective reaction at the 2-position (C-I). Which reaction type and catalyst should I start with?

A: For selective functionalization at the C-I bond, a Sonogashira or Suzuki-Miyaura coupling under mild conditions is your best choice. The C-I bond's higher reactivity allows for selective oxidative addition to the palladium catalyst at lower temperatures, leaving the C-Br bond untouched.[1]

  • For Sonogashira Coupling: A standard catalyst system like Pd(PPh₃)₄ with a copper(I) co-catalyst (CuI) is highly effective. Running the reaction at or near room temperature is crucial for maintaining selectivity.[1]

  • For Suzuki-Miyaura Coupling: Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are reliable choices. Use a mild base like Na₂CO₃ or K₂CO₃ and keep the temperature low (e.g., 40-60 °C) to prevent reaction at the C-Br bond.

Q2: My Suzuki reaction is showing low yield and some starting material remains. What should I do?

A: Low yield in a Suzuki reaction with this substrate can often be attributed to several factors:

  • Base Strength: The choice of base is critical. If a mild base like Na₂CO₃ is not effective, you might switch to a stronger base like K₃PO₄ or Cs₂CO₃. However, be cautious, as stronger bases and higher temperatures can decrease selectivity.

  • Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the catalyst. A solvent mixture like 1,4-dioxane/water or DME/water is common for Suzuki reactions.[2]

Q3: I'm observing the formation of a di-substituted product, but I want mono-substitution at the C-I position. How can I improve selectivity?

A: Formation of the di-substituted product means the C-Br bond is also reacting. To enhance selectivity for the C-I position:

  • Lower the Temperature: This is the most critical parameter. Start your reaction at room temperature and only increase it gently if the reaction is too slow. High temperatures provide the activation energy needed for the C-Br bond to react.[1]

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of your coupling partner (e.g., boronic acid or alkyne).

  • Choose the Right Ligand: For challenging cases, ligand choice can influence selectivity. Standard phosphine ligands like PPh₃ are generally good for C-I selectivity. More electron-rich or bulky ligands can sometimes promote reactivity at the less reactive C-Br site, so avoid them for this specific goal.

Q4: How can I functionalize the C-Br bond at the 5-position after I've already reacted the C-I bond?

A: This is a common and powerful strategy. Once you have selectively functionalized the 2-position, the remaining C-Br bond can be targeted under more forcing conditions.

  • Increase Temperature: You will typically need to increase the reaction temperature significantly (e.g., >80-100 °C).

  • Use a More Active Catalyst System: For the less reactive C-Br bond, especially on an electron-deficient pyridine ring, a more active catalyst system is often required. This may involve using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the more difficult oxidative addition at the C-Br bond.[3]

  • Stronger Base: A stronger base such as NaOt-Bu or K₃PO₄ is often necessary for activating the C-Br bond for coupling.[3]

Troubleshooting & Optimization Guides

Guide 1: Poor Regioselectivity in Sonogashira Coupling

Problem: You are attempting a selective Sonogashira coupling at the C-I position but observe significant amounts of the di-alkynylated product or reaction at the C-Br position.

Root Cause Analysis & Solution Pathway:

Decision workflow for troubleshooting Sonogashira selectivity.

Detailed Explanation:

The rate of oxidative addition of palladium to a C-I bond is orders of magnitude faster than to a C-Br bond.[1] This kinetic difference is maximized at lower temperatures. As you increase the temperature, you provide the necessary activation energy for the palladium to also react with the more stable C-Br bond, thus eroding selectivity.

Furthermore, the choice of ligand can be crucial. While standard ligands like triphenylphosphine (PPh₃) are generally reliable for C-I selectivity, more sophisticated, electron-rich, and bulky ligands developed for activating challenging C-Br or C-Cl bonds can inadvertently increase the reactivity of the C-Br bond in your substrate, leading to a loss of selectivity.[4]

Guide 2: Failed Buchwald-Hartwig Amination at the C-Br Position

Problem: After successfully functionalizing the C-I position, your subsequent Buchwald-Hartwig amination at the C-Br position fails to proceed or gives very low yields.

Root Cause Analysis & Solution Pathway:

Potential Cause Explanation & Causality Recommended Solution
Insufficient Catalyst Activity The C-Br bond on the now more electron-rich pyridine ring is difficult to activate. The "first-generation" catalysts (e.g., Pd(OAc)₂/PPh₃) are often not potent enough.Upgrade your catalyst system. Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos . These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[3][5]
Incorrect Base A weak base (e.g., Na₂CO₃) is insufficient to deprotonate the amine or facilitate the reductive elimination step effectively. A strong, non-nucleophilic base is required.Use a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[3] These are standard for challenging Buchwald-Hartwig aminations.
Reaction Temperature Too Low Significant thermal energy is required to overcome the activation barrier for C-Br bond cleavage.Increase the reaction temperature. Reactions involving aryl bromides often require temperatures in the range of 80-110 °C . Use a high-boiling point solvent like toluene, xylene, or dioxane.
Inhibited by Acetate Group While less common, the adjacent acetate group could potentially coordinate to the palladium center, inhibiting catalysis. It may also be sensitive to the basic conditions.If other optimizations fail, consider hydrolysis of the acetate group to the corresponding phenol before attempting the amination. The free hydroxyl group is less likely to interfere and can be re-acetylated later if needed.

Validated Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

This protocol details the selective coupling of an arylboronic acid at the C-I position of 5-Bromo-2-iodopyridin-3-yl acetate.

Materials:

  • 5-Bromo-2-iodopyridin-3-yl acetate (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-iodopyridin-3-yl acetate, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromopyridin-3-yl acetate.

Protocol 2: Subsequent Sonogashira Coupling at the C-5 (Bromo) Position

This protocol assumes you are starting with the product from Protocol 1 (2-aryl-5-bromopyridin-3-yl acetate).

Materials:

  • 2-Aryl-5-bromopyridin-3-yl acetate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) and THF (1:2 ratio)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-aryl-5-bromopyridin-3-yl acetate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at 70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired di-substituted pyridine.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health (NIH).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate.
  • Chemoselective Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling of (Diborylmethyl)silanes with Alkenyl Bromides. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Pentafluorohalobenzene (C6F5X) as Iodine or Bromine Transfer Reagents for Synthesis of Disubstituted Pyridines. (2025). American Chemical Society.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Suzuki reaction example. (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (n.d.). Royal Society of Chemistry.

Sources

Troubleshooting

managing regioselectivity in reactions involving 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihalopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihalopyridine building block. Here, we address the critical challenge of managing regioselectivity in cross-coupling and other functionalization reactions. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Foundational Principles: Understanding the Reactivity Landscape

5-Bromo-2-iodopyridin-3-yl acetate presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C-I bond at the 2-position and the C-Br bond at the 5-position. The regiochemical outcome of a reaction is not arbitrary; it is governed by a predictable hierarchy of reactivity rooted in fundamental organometallic principles.

Generally, the C-I bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Therefore, under kinetically controlled conditions—typically milder temperatures and shorter reaction times—reactions will overwhelmingly favor functionalization at the C2-iodo position. Achieving selective reaction at the C5-bromo position requires overcoming this inherent reactivity difference, which often involves completing the C2-iodide coupling first and then employing more forcing conditions for the C5-bromide.

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Caption: Inherent reactivity map of the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common questions and challenges encountered when working with this substrate.

Q1: How can I achieve selective mono-functionalization at the C2-Iodo position in a Suzuki-Miyaura coupling?

Answer: Selective coupling at the C2-iodo position is the most straightforward transformation due to the C-I bond's higher reactivity. The key is to use mild conditions that exploit this kinetic preference.

Causality: The oxidative addition of Pd(0) into the C-I bond has a lower activation energy than its insertion into the C-Br bond. By keeping the reaction temperature low and using an efficient catalyst system, you can ensure the reaction occurs exclusively at the more reactive site before the C-Br bond has a chance to react.

Recommended Protocol: C2-Selective Suzuki-Miyaura Coupling

Parameter Recommended Condition Rationale & Notes
Catalyst Pd(dppf)Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (3-5 mol%) Pd(dppf)Cl₂ is often highly efficient and robust.[1] Pd(PPh₃)₄ is a classic choice that works well under mild conditions.[2]
Ligand (If using Pd source like Pd(OAc)₂) SPhos, XPhos Buchwald ligands can facilitate the reaction at lower temperatures.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) These are sufficiently strong to promote transmetalation without causing significant hydrolysis of the acetate ester.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DME/H₂O Protic co-solvents are often necessary to dissolve the inorganic base and facilitate the reaction.[1]
Temperature 50-80 °C Start on the lower end of this range. Higher temperatures (>90 °C) risk competitive reaction at the C5-bromo site.

| Boronic Acid | 1.1-1.2 equivalents | Using a slight excess ensures complete conversion of the C-I site without driving the reaction further. |

Troubleshooting Guide: Poor C2 Selectivity

  • Problem: I am seeing significant formation of the C5-coupled or di-coupled product.

    • Solution 1: Lower the Temperature. This is the most critical parameter. Reduce the reaction temperature in 5-10 °C increments.

    • Solution 2: Reduce Reaction Time. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent subsequent coupling at the C5 position.

    • Solution 3: Re-evaluate Catalyst Loading. While counterintuitive, sometimes a very high catalyst loading can lead to background reactivity. Ensure you are using the recommended catalytic amount.

Q2: I need to perform a Sonogashira coupling. How do I ensure it occurs only at the C2-Iodo position?

Answer: Similar to the Suzuki coupling, the Sonogashira reaction is highly selective for the C-I bond over the C-Br bond under the right conditions.[3] The copper co-catalyst plays a crucial role and its management is key.

Causality: The standard Sonogashira mechanism involves a palladium cycle for the aryl halide and a copper cycle for the alkyne. The rate-determining oxidative addition step is again much faster for the C-I bond.[4]

Recommended Protocol: C2-Selective Sonogashira Coupling

Parameter Recommended Condition Rationale & Notes
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) A highly reliable and commercially available catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (1-5 mol%) Essential for the formation of the copper(I) acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) Acts as both the base and often as a solvent. Must be anhydrous and deoxygenated.
Solvent THF or DMF (if co-solvent needed) Anhydrous and deoxygenated solvents are critical to prevent side reactions like Glaser coupling.
Temperature Room Temperature to 40 °C Sonogashira couplings are often efficient at or near room temperature, which is ideal for selectivity.

| Alkyne | 1.1-1.2 equivalents | A slight excess is typically sufficient. |

Troubleshooting Guide: Low Yield or Side Products

  • Problem: My reaction is sluggish or I am seeing a lot of alkyne homocoupling (Glaser product).

    • Solution 1: Rigorous Inert Atmosphere. Oxygen promotes Glaser coupling. Ensure your solvent and base are thoroughly degassed and the reaction is run under a positive pressure of nitrogen or argon.

    • Solution 2: Check Reagent Quality. The quality of the amine base is critical. Use freshly distilled base if possible. Ensure the CuI is not old or discolored (should be off-white, not green/brown).

    • Solution 3: Consider Copper-Free Conditions. If homocoupling is persistent, copper-free Sonogashira protocols (using a palladium catalyst and a base like Cs₂CO₃ or TBAF) can be an alternative, though they may require slightly higher temperatures.

Q3: My primary goal is to functionalize the C5-Bromo position. What is the best strategy?

Answer: Direct and selective functionalization of the C5-bromo position in the presence of the C2-iodo position is extremely challenging via standard cross-coupling and generally not feasible in one step. The most reliable strategy is a sequential two-step coupling .

Causality: To overcome the innate reactivity difference, you must first "block" the C2 position. By performing a selective coupling at the C2-iodo site, you can then subject the resulting 5-bromo-2-substituted-pyridin-3-yl acetate to a second, more forcing cross-coupling reaction to functionalize the C5 position.

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Sequential_Coupling_Workflow Start Start: 5-Bromo-2-iodopyridin-3-yl acetate Step1 Step 1: C2-Iodo Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Mild Conditions (RT to 80°C) Intermediate Intermediate: 5-Bromo-2-(R¹)-pyridin-3-yl acetate Step1->Intermediate Isolate & Purify Step2 Step 2: C5-Bromo Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Forcing Conditions (Higher Temp, Stronger Base, Different Ligand) Product Final Product: 5-(R²)-2-(R¹)-pyridin-3-yl acetate Step2->Product

Caption: Workflow for C5-position functionalization.

Recommended Protocol: Step 2 - C5-Bromo Coupling (Example: Suzuki)

Parameter Recommended Condition Rationale & Notes
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ Robust catalysts that can handle the higher temperatures required for C-Br activation.
Ligand SPhos, RuPhos, or other bulky, electron-rich phosphines These ligands are essential for promoting the more difficult oxidative addition into the C-Br bond.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) Stronger bases are often needed to achieve a reasonable reaction rate.
Solvent Toluene, Dioxane, or DMF Higher boiling point solvents are required for the elevated temperatures.

| Temperature | 90-120 °C | Forcing conditions are necessary to activate the less reactive C-Br bond. |

Q4: During my coupling reaction, I'm observing significant hydrolysis of the 3-acetate group to the corresponding phenol. How can I minimize this?

Answer: Acetate hydrolysis is a common side reaction, particularly under basic conditions, which are required for most cross-coupling reactions. Minimizing this side reaction involves careful selection of the base and reaction temperature.

Causality: The acetate is an ester, which is susceptible to base-mediated saponification. Stronger bases (like NaOH, KOH, t-BuOK) and higher temperatures will accelerate this undesired hydrolysis. The use of pyridine as a solvent or catalyst can also accelerate hydrolysis of acyl groups.[5][6]

Troubleshooting Guide: Acetate Hydrolysis

  • Problem: Significant formation of the 3-hydroxy pyridine byproduct.

    • Solution 1: Use a Weaker Base. This is the most effective solution. Switch from strong bases like hydroxides or alkoxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄). These are generally basic enough for the coupling reaction but less aggressive towards the ester.

    • Solution 2: Lower the Temperature. Hydrolysis, like most reactions, is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient coupling will suppress hydrolysis.

    • Solution 3: Minimize Water Content. While some water is often necessary for Suzuki couplings, excess water can promote hydrolysis. Use the minimum amount required for the base to be effective. For other couplings like Sonogashira or Buchwald-Hartwig, ensure you are using anhydrous solvents.

    • Solution 4: Protect as a More Robust Group. If hydrolysis remains a significant issue under all viable coupling conditions, consider protecting the hydroxyl group with a more robust group, such as a silyl ether (TBS, TIPS) or a benzyl ether (Bn), prior to performing the cross-coupling reactions.

Q5: Can I perform a Buchwald-Hartwig amination, and which site will react?

Answer: Yes, a Buchwald-Hartwig amination can be performed, and like other palladium-catalyzed couplings, it will show high selectivity for the C2-iodo position under appropriate conditions.[7]

Causality: The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Therefore, the same C-I > C-Br reactivity trend applies.[8]

Recommended Protocol: C2-Selective Buchwald-Hartwig Amination

Parameter Recommended Condition Rationale & Notes
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ Common and effective palladium sources.
Ligand Xantphos, BINAP, or a Buchwald ligand (e.g., RuPhos) The choice of ligand is critical for C-N bond formation. Bidentate ligands like Xantphos or BINAP are excellent starting points.[8]
Base NaOt-Bu or K₃PO₄ A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ can be a good alternative to minimize acetate hydrolysis.
Solvent Toluene or Dioxane Anhydrous, non-polar aprotic solvents are standard.

| Temperature | 80-110 °C | Aminations often require slightly higher temperatures than Suzuki or Sonogashira couplings. |

Troubleshooting Guide: Amination Issues

  • Problem: The reaction is not going to completion or yields are low.

    • Solution 1: Screen Ligands. This reaction is highly sensitive to the ligand. If one doesn't work, screen a panel of others (e.g., SPhos, XPhos, DavePhos).

    • Solution 2: Base Selection. If using K₃PO₄ yields poor results, carefully try NaOt-Bu or LHMDS, while closely monitoring for acetate cleavage.

    • Solution 3: Rigorous Inert Conditions. The Pd(0) active catalyst and some ligands are oxygen-sensitive. Ensure all reagents and the reaction vessel are properly deoxygenated.

References

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems.
  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Regioselective ortho-Lithiation of Halopyridines.
  • Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science Publishers.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.

Sources

Optimization

Technical Support Center: A Guide to the Scale-Up Synthesis of 5-Bromo-2-iodopyridin-3-yl Acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. We will explore the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate. We will explore the common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis. Our focus is on the practical application of chemical principles to overcome the hurdles of moving from the laboratory bench to larger-scale production.

Section 1: Synthetic Strategy and Precursor Synthesis

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is typically a multi-step process. A common and effective route involves the initial synthesis of a key intermediate, 5-bromo-2-iodopyridin-3-ol, which is then acetylated. The synthesis of this precursor itself presents several challenges that can be magnified during scale-up.

A viable pathway to 5-bromo-2-iodopyridin-3-ol starts from 2-amino-5-bromopyridine, proceeds through an iodination step to form 2-amino-5-bromo-3-iodopyridine, and culminates in a diazotization-hydrolysis reaction.[1]

Overall Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B Iodination (e.g., I2, H2SO4) C 5-Bromo-2-iodopyridin-3-ol B->C Diazotization & Hydrolysis (NaNO2, H2SO4) D 5-Bromo-2-iodopyridin-3-yl acetate C->D Acetylation (Acetic Anhydride, Pyridine)

Caption: Overall synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate.

FAQ: Synthesis of 2-Amino-5-bromo-3-iodopyridine

Question 1: My iodination of 2-amino-5-bromopyridine is sluggish and gives a low yield. What can I do?

Answer: Incomplete iodination is a common issue. Several factors could be at play:

  • Reaction Conditions: This electrophilic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature. Ensure your reaction conditions are optimized. A scalable method involves using potassium iodate and potassium iodide in sulfuric acid at elevated temperatures (e.g., 100°C).[2] The reaction time is also critical; monitor the reaction by HPLC to ensure it has gone to completion.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your iodinating agents. An excess of the iodinating agent may be necessary, but this can lead to di-iodinated byproducts.

  • Side Reactions: A significant side reaction to be aware of is the formation of 2-amino-3,5-dibromopyridine, especially if using brominating agents. Characterizing your impurities is key to controlling these side reactions.

Question 2: I'm observing the formation of significant amounts of 2-amino-3,5-dibromopyridine. How can I avoid this?

Answer: The formation of 2-amino-3,5-dibromopyridine suggests that either your starting material contains impurities or the reaction conditions favor bromination. If you are synthesizing 2-amino-5-bromopyridine from 2-aminopyridine using NBS, for example, over-bromination can occur.[2] To mitigate this:

  • Control NBS addition: Add the N-bromosuccinimide (NBS) solution dropwise at a controlled temperature (e.g., room temperature) to avoid localized high concentrations.[2]

  • Purification of the intermediate: It is crucial to purify the 2-amino-5-bromopyridine before proceeding to the iodination step. Recrystallization from ethanol is a common method.[2]

FAQ: Diazotization to 5-Bromo-2-iodopyridin-3-ol

Question 3: The diazotization of 2-amino-5-bromo-3-iodopyridine is giving me a complex mixture of byproducts. What are the critical parameters to control?

Answer: Diazotization reactions are notoriously sensitive and require strict control, especially during scale-up.[3] The key is to manage the stability of the intermediate diazonium salt.

  • Temperature Control: The diazotization step, involving the addition of sodium nitrite to the amine in concentrated sulfuric acid, is highly exothermic.[1] It is critical to maintain a low temperature (ice cooling) during the addition of sodium nitrite to prevent decomposition of the diazonium salt and unwanted side reactions.[1]

  • Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized hotspots.

  • Quenching: The subsequent hydrolysis of the diazonium salt also requires careful temperature management. The reaction mixture is typically poured onto a large volume of ice to control the exotherm and facilitate the precipitation of the product.[1]

Step Key Parameters Potential Issues on Scale-Up Mitigation Strategies
Iodination Temperature, Reagent Stoichiometry, Reaction TimeIncomplete reaction, Byproduct formation (dibromination)Strict temperature control, HPLC monitoring, Careful control of reagent addition
Diazotization Temperature, Rate of NaNO₂ additionExothermic reaction, Decomposition of diazonium saltEfficient cooling, Slow, sub-surface addition of reagents, Use of flow chemistry for better control
Acetylation Purity of reagents, Temperature, Work-up procedureIncomplete reaction, Hydrolysis of product, Difficulty in removing pyridineUse of freshly distilled reagents, Anhydrous conditions, Acidic work-up to remove pyridine

Section 2: Acetylation and Work-Up Challenges

The final step in the synthesis is the acetylation of the hydroxyl group of 5-bromo-2-iodopyridin-3-ol. While seemingly straightforward, this step has its own set of challenges, particularly concerning the work-up and purification.

Experimental Protocol: Acetylation
  • Dissolve 5-bromo-2-iodopyridin-3-ol (1.0 eq.) in anhydrous pyridine.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 eq.) to the solution.[4]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.[5]

  • Quench the reaction by the slow addition of methanol.[4]

Troubleshooting the Acetylation and Work-Up

Question 4: My acetylation reaction is not going to completion. What could be the issue?

Answer: An incomplete acetylation can often be traced back to a few key factors:

  • Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh bottle or freshly distilled acetic anhydride.[5] Similarly, the pyridine should be anhydrous.

  • Steric Hindrance: While the hydroxyl group at the 3-position is reasonably accessible, steric hindrance can slow down the reaction. You may need to increase the reaction time or slightly elevate the temperature. However, be cautious as higher temperatures can lead to side reactions.

  • Catalyst: Pyridine acts as both the solvent and a basic catalyst.[5] Ensure a sufficient excess is used. For more challenging acetylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, though this can complicate purification.

Question 5: I'm struggling to remove all the pyridine during the work-up. What is the best procedure?

Answer: Removing pyridine, especially on a large scale, can be challenging due to its high boiling point and water solubility.

  • Acidic Wash: The most effective way to remove pyridine is to perform an acidic wash. After diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with a dilute acid solution such as 1 M HCl or a saturated solution of copper sulfate.[4] The pyridine will be protonated and move into the aqueous layer.

  • Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure can help remove the last traces of pyridine.[5]

  • Avoid Emulsions: During the acidic wash, emulsions can form. To combat this, use a brine wash after the acidic wash and ensure slow and steady mixing during the extraction.

Question 6: I'm concerned about the stability of the acetate ester during the acidic work-up. Is hydrolysis a risk?

Answer: Yes, hydrolysis of the acetate ester back to the alcohol is a potential risk, especially in the presence of acid and water.[6] To minimize this:

  • Work Quickly and at Low Temperatures: Perform the acidic wash as quickly as possible and use chilled solutions where feasible.

  • Use a Weaker Acid: Consider using a weaker acid for the wash, such as a saturated solution of ammonium chloride, although this may be less effective at removing all the pyridine.

  • Bicarbonate Wash: After the acidic wash, a wash with a saturated sodium bicarbonate solution is crucial to neutralize any residual acid and prevent hydrolysis during subsequent concentration steps.[6]

Section 3: Scale-Up Synthesis and Safety Considerations

Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces a new set of challenges that go beyond reaction yields.[7]

Logical Flow for Scale-Up Troubleshooting

Scale_Up_Troubleshooting Start Identify Scale-Up Bottleneck Thermal Thermal Management Issue? Start->Thermal Reagent Reagent Handling/Addition Issue? Start->Reagent Purification Purification/Isolation Issue? Start->Purification Consistency Batch-to-Batch Consistency? Start->Consistency Action1 Improve Reactor Cooling/Heating Thermal->Action1 Action2 Implement Dosing Pumps/Flow Chemistry Reagent->Action2 Action3 Develop Crystallization Protocol Purification->Action3 Action4 Define Critical Process Parameters (CPPs) Consistency->Action4

Caption: Troubleshooting workflow for scale-up synthesis challenges.

Frequently Asked Questions on Scale-Up

Question 7: The diazotization step is highly exothermic. How can I manage the thermal risk on a larger scale?

Answer: Thermal management is arguably the most critical safety consideration for scaling up diazotization reactions.

  • Reactor Design: Ensure your reactor has a sufficient surface area-to-volume ratio and an efficient cooling system.

  • Controlled Addition: As mentioned, the rate of addition of sodium nitrite is a critical parameter. Use a dosing pump for precise and controlled addition.

  • Dilution: Increasing the dilution of the reaction mixture can help to dissipate the heat more effectively, although this will impact throughput.

  • Flow Chemistry: For particularly hazardous reactions like this, consider moving to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, minimizing the volume of hazardous intermediates at any given time and significantly improving safety.[3]

Question 8: What are the main safety concerns with the reagents used in this synthesis?

Answer: Several reagents in this synthesis require careful handling:

  • Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Ensure it is handled in a closed system or a well-ventilated area.

  • Sodium Nitrite: A strong oxidizing agent. Do not mix with acidic materials without careful control, as it can release toxic nitrogen oxides.

Question 9: My product purity is inconsistent from batch to batch. How can I improve reproducibility?

Answer: Achieving batch-to-batch consistency requires a thorough understanding of the process and strict control over critical parameters.

  • Raw Material Quality: Ensure the quality and purity of your starting materials are consistent for each batch.

  • Process Parameter Control: Identify and define the Critical Process Parameters (CPPs) for each step. This includes temperatures, addition rates, reaction times, and mixing speeds. Implement strict in-process controls (IPCs) to monitor these parameters.

  • Impurity Profiling: Characterize the impurities in your final product. Understanding their origin will help you to modify the process to minimize their formation.[7]

Section 4: Purification and Product Stability

Question 10: What is the most scalable method for purifying the final product, 5-Bromo-2-iodopyridin-3-yl acetate?

Answer: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying crystalline solids at scale. You will need to perform a solvent screen to identify a suitable solvent or solvent system that provides good recovery and high purity. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.

Question 11: Is 5-Bromo-2-iodopyridin-3-yl acetate sensitive to light or hydrolysis? How should it be stored?

Answer: Halogenated pyridines, particularly iodo-substituted ones, can be light-sensitive.[8] The acetate group also introduces susceptibility to hydrolysis. Therefore, it is recommended to store the final product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

References

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 5-Bromo-2-iodopyridin-3-yl acetate

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable chemical intermediate during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and purity of your material for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 5-Bromo-2-iodopyridin-3-yl acetate?

A1: The decomposition of 5-Bromo-2-iodopyridin-3-yl acetate is primarily influenced by three main factors:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic impurities.[1][2] This will lead to the formation of 5-bromo-2-iodopyridin-3-ol and acetic acid.

  • Photodegradation: The carbon-iodine bond is known to be sensitive to light, particularly UV radiation.[3] Exposure to light can cause the cleavage of this bond, leading to the formation of radical species and subsequent decomposition products.

  • Thermal Stress: Like many complex organic molecules, elevated temperatures can promote decomposition. While specific data for this compound is limited, thermal degradation of halogenated pyridines can occur, especially with prolonged exposure to heat.

Q2: What is the ideal temperature for storing 5-Bromo-2-iodopyridin-3-yl acetate?

A2: For long-term storage, it is recommended to store 5-Bromo-2-iodopyridin-3-yl acetate in a cool environment. A standard laboratory refrigerator at 2-8°C is ideal. For shorter periods, storage at room temperature in a desiccator may be acceptable, provided the material is protected from light and moisture.

Q3: How should I handle the compound to minimize exposure to air and moisture?

A3: It is crucial to handle 5-Bromo-2-iodopyridin-3-yl acetate in a controlled environment to prevent exposure to atmospheric moisture and oxygen. We recommend the following:

  • Work in a glove box or under a stream of an inert gas like nitrogen or argon.

  • Use dry glassware and syringes for all transfers.

  • If a septum-sealed bottle is used, employ proper syringe techniques to withdraw the material while maintaining a positive pressure of inert gas.

Q4: What are the visual signs of decomposition?

A4: While a change in color (e.g., yellowing or darkening) can be an indicator of decomposition, it is not a definitive test. The most reliable way to assess the purity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 5-Bromo-2-iodopyridin-3-yl acetate.

Issue 1: The compound has changed color during storage.
  • Potential Cause A: Photodegradation. Exposure to light, especially UV light, can cause the cleavage of the C-I bond, leading to the formation of colored impurities.

    • Solution: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. If photodegradation is suspected, the material should be re-analyzed for purity before use.

  • Potential Cause B: Oxidation. Although less common for this specific compound, prolonged exposure to air can lead to oxidative degradation of sensitive functional groups.

    • Solution: Ensure the container is properly sealed and has been flushed with an inert gas before storage. If the compound has been opened multiple times, consider re-purging the headspace with nitrogen or argon.

Issue 2: Analytical testing (e.g., HPLC, NMR) shows the presence of impurities not present in the initial analysis.
  • Potential Cause A: Hydrolysis. The appearance of a new peak corresponding to 5-bromo-2-iodopyridin-3-ol in an HPLC or NMR spectrum is a strong indicator of hydrolysis.

    • Solution: This is a clear sign of moisture contamination. Review your storage and handling procedures to ensure the compound is not exposed to humid air. Storing the compound over a desiccant can help mitigate this issue. For future use, ensure all solvents and reagents are anhydrous.

  • Potential Cause B: Residual acidic or basic impurities. Trace amounts of acid or base can catalyze the hydrolysis of the acetate ester.[1][2]

    • Solution: If you suspect the presence of acidic or basic residues from the synthesis, it may be necessary to re-purify the material. For future syntheses, ensure a thorough workup and purification to remove any catalytic impurities.

Troubleshooting Decision Flowchart

troubleshooting_flowchart start Decomposition of 5-Bromo-2-iodopyridin-3-yl acetate Suspected visual_change Is there a visual change (e.g., color)? start->visual_change analytical_check Perform Analytical Check (HPLC/NMR) visual_change->analytical_check Yes visual_change->analytical_check No (but still suspect) hydrolysis_peak Peak corresponding to 5-bromo-2-iodopyridin-3-ol observed? analytical_check->hydrolysis_peak photodegradation_products Unidentified polar impurities or baseline noise increase? hydrolysis_peak->photodegradation_products No moisture_contamination Action: Review storage and handling for moisture control. Use desiccants. hydrolysis_peak->moisture_contamination Yes light_exposure Action: Store in amber vials or protect from light. Re-purify if necessary. photodegradation_products->light_exposure Yes no_change No significant change observed. photodegradation_products->no_change No re_purify Consider re-purification if purity is below acceptable limits. moisture_contamination->re_purify light_exposure->re_purify proceed Compound is likely stable. Proceed with caution and re-analyze before critical experiments. no_change->proceed

Caption: Troubleshooting flowchart for suspected decomposition.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Long-term)Minimizes thermal decomposition and slows down potential hydrolytic reactions.
Room Temperature (Short-term)Acceptable for brief periods if other conditions are met.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and displaces moisture-laden air.[4]
Light Protect from Light (Amber Vial)Prevents photodegradation of the light-sensitive carbon-iodine bond.
Moisture Store in a DesiccatorProtects against hydrolysis of the acetate ester.

Analytical Protocol for Stability Monitoring

This section provides a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for monitoring the purity of 5-Bromo-2-iodopyridin-3-yl acetate and detecting potential degradation products.

Experimental Workflow: HPLC Analysis

hplc_workflow sample_prep Sample Preparation: - Accurately weigh ~1 mg of the compound. - Dissolve in 1 mL of acetonitrile. hplc_system HPLC System Setup: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase A: 0.1% Phosphoric Acid in Water - Mobile Phase B: Acetonitrile - Gradient Elution (see table below) - Flow Rate: 1.0 mL/min - Detection: UV at 255 nm sample_prep->hplc_system injection Injection: Inject 5-10 µL of the sample solution. hplc_system->injection data_analysis Data Analysis: - Integrate peak areas. - Calculate purity based on the area of the main peak. - Identify potential degradation products by comparing retention times with standards (if available). injection->data_analysis

Caption: Workflow for HPLC analysis of 5-Bromo-2-iodopyridin-3-yl acetate.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Note: This is a general method and may require optimization for your specific HPLC system and column.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(7), 2017. [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3745. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. [Link]

  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. Journal of Pharmaceutical Sciences, 100(11), 4846-4856. [Link]

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  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Esters, Acetates. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate. Green Chemistry, 22(12), 3856-3864. [Link]

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 969-976. [Link]

  • Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY NMR spectroscopy. Chemical Communications, 50(79), 11696-11699. [Link]

  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Quarterly Reviews, Chemical Society, 12(3), 265-283. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(16), 2955. [Link]

  • Practical lab tips for avoiding sample loss during storage. YouTube. [Link]

  • Acetic Acid Esters. Organic Chemistry Portal. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 103-108. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Agricultural and Food Chemistry, 53(24), 9550-9554. [Link]

  • Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry, 58(24), 16480-16493. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]

  • ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration Philippines. [Link]

  • Pyridine. SpectraBase. [Link]

  • Solvent. Wikipedia. [Link]

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. ResearchGate. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ChemSusChem, 13(17), 4487-4494. [Link]

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of 5-Bromo-2-iodopyridin-3-yl acetate

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents. 5-Bromo-2-iodopyridin-3-yl acetate is a highly functionalized intermediate where the precise arrangement of substituents dictates its reactivity and potential applications. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for mapping the carbon skeleton of such molecules.

This guide provides an in-depth, experience-driven approach to the ¹³C NMR characterization of 5-Bromo-2-iodopyridin-3-yl acetate. As experimental spectra for this specific compound are not widely published, we will establish a robust framework for its characterization. This involves predicting chemical shifts based on foundational principles and comparing them against empirical data from structurally related analogs. This comparative methodology not only allows for confident spectral assignment but also provides deeper insight into the electronic effects of the substituents on the pyridine ring.

Part 1: The Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any spectral data begins with a meticulously planned and executed experiment. The following protocol is designed not just to acquire a spectrum, but to ensure its quality and validity, particularly for a molecule with multiple quaternary carbons, which are notoriously difficult to observe.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively simple solvent signal (a triplet at ~77.16 ppm) and good solubilizing power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Prepare a solution of 5-Bromo-2-iodopyridin-3-yl acetate at a concentration of 15-25 mg in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good balance between signal-to-noise and potential solubility issues.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the chemical shift at 0.00 ppm.[1]

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale (The "Why")
Experiment Proton-decoupled ¹³C (zgpg30)Acquires a simple spectrum with each unique carbon represented by a single peak.
Spectral Width (SW) 0 to 220 ppmEncompasses the full range of expected chemical shifts for organic molecules, from aliphatic to carbonyl carbons.[2][3]
Acquisition Time (AQ) 1.0 - 1.5 sA longer acquisition time improves digital resolution, allowing for better separation of closely spaced peaks.
Relaxation Delay (D1) 5.0 sCRITICAL: Quaternary carbons (like C2, C3, C5) lack attached protons and thus have very long T1 relaxation times. A short delay will saturate these signals, making them weak or invisible. A 5s delay is essential for their quantitative observation.
Pulse Angle 30-45 degreesUsing a smaller flip angle than the standard 90 degrees also helps in acquiring signal from slowly relaxing quaternary carbons without saturation over many scans.
Number of Scans (NS) 1024 - 4096¹³C has a low natural abundance (~1.1%), requiring a large number of scans to achieve an adequate signal-to-noise ratio.[3]
Temperature 298 K (25 °C)Standard ambient temperature for reproducible results.
Data Processing & Workflow Visualization
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 1.0-2.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is absent, by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

The entire process, from sample to analyzed spectrum, follows a logical progression.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh & Dissolve (15-25 mg in 0.6 mL solvent) B Add TMS Standard A->B C Filter into NMR Tube B->C D Tune & Shim Magnet C->D E Acquire 13C Spectrum (NS=2048, D1=5s) D->E F Acquire DEPT Spectra E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Peak Assignment & Comparison H->I

Caption: Experimental workflow from sample preparation to final spectral analysis.

Part 2: Spectral Prediction and Comparative Analysis

Predicting the ¹³C NMR spectrum of a complex molecule is a process of logical deduction, starting from a simple scaffold and incrementally adding the electronic effects of each substituent.

Foundational Scaffold: Pyridine

The analysis begins with the known ¹³C chemical shifts of unsubstituted pyridine. The nitrogen atom causes a significant deshielding effect, particularly at the alpha (C2/C6) and gamma (C4) positions.[4][5]

  • C2 / C6: ~150 ppm

  • C3 / C5: ~124 ppm

  • C4: ~136 ppm

The Additive Effects of Substituents

We must now consider the influence of the iodo, acetate, and bromo groups. This is where a comparative approach using known data from analogs becomes essential.

  • Iodine at C2: The iodine atom introduces two primary effects. Its electronegativity withdraws electron density, deshielding the attached carbon. More significantly, the "heavy atom effect" induces a strong upfield (shielding) shift on the ipso-carbon. However, in aromatic systems, the deshielding effect often dominates for iodine. For 2-iodopyridine, the C2 signal is found around 161 ppm, a significant downfield shift.

  • Acetate at C3 (-OAc): The oxygen atom is highly electronegative and deshields the ipso-carbon (C3). The carbonyl group of the acetate is electron-withdrawing via resonance. In 3-hydroxypyridine (a close analog), the C3 is shifted downfield to ~140-145 ppm.[6] We expect a similar, perhaps slightly larger, downfield shift for the acetate group.

  • Bromine at C5: Bromine is electronegative, but like iodine, it exhibits a heavy atom effect that can cause a slight upfield shift on the ipso-carbon (C5). In 3-Bromo-5-hydroxypyridine, the carbon bearing the bromine is observed at ~110-120 ppm.[7][8]

Predicted ¹³C Chemical Shifts for 5-Bromo-2-iodopyridin-3-yl acetate

By combining the baseline pyridine values with the anticipated substituent effects, we can predict the chemical shifts for the target molecule. The molecule has 7 unique carbon atoms.

Carbon AtomPredicted Shift (ppm)Rationale
C2 155 - 160Starts at ~150 ppm (pyridine C2). Strongly deshielded by the directly attached iodine.
C3 148 - 153Starts at ~124 ppm (pyridine C3). Strongly deshielded by the electronegative acetate group.
C4 138 - 142Starts at ~136 ppm (pyridine C4). Influenced by the electron-withdrawing acetate (C3) and bromo (C5) groups, causing a moderate downfield shift.
C5 115 - 120Starts at ~124 ppm (pyridine C5). The heavy atom effect of bromine is expected to cause a slight upfield (shielding) shift.
C6 145 - 150Starts at ~150 ppm (pyridine C6). Deshielded by the adjacent nitrogen but may be slightly shielded by the para bromo group.
C=O (acetate)168 - 172Typical range for an ester carbonyl carbon.[3]
CH₃ (acetate)20 - 23Typical range for an ester methyl carbon.[3]
Comparative Data with Key Analogs

To ground our predictions, we compare them with experimental data from simpler, related molecules. This comparison is the core of the guide, demonstrating how known data informs the analysis of an unknown.

CarbonPyridine[4]2-Iodo-3-hydroxypyridine[9]3-Bromo-5-hydroxypyridine[10]Predicted Target Molecule
C2 150.2~158142.1 (CH)155 - 160 (Quat)
C3 123.8~150149.2 (C-OH)148 - 153 (Quat)
C4 136.0~125125.7 (CH)138 - 142 (CH)
C5 123.8~128118.9 (C-Br)115 - 120 (Quat)
C6 150.2~140138.8 (CH)145 - 150 (CH)

Note: Data for analogs is approximated from available sources and serves for comparative purposes.

Part 3: A Self-Validating System: DEPT Spectroscopy

A standard ¹³C NMR spectrum does not distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. To validate our assignments, particularly the crucial distinction between the two CH signals (C4, C6) and the three quaternary signals (C2, C3, C5), running Distortionless Enhancement by Polarization Transfer (DEPT) experiments is non-negotiable.

  • DEPT-90 Protocol: This experiment will selectively show signals only for CH carbons . In our case, we expect to see two peaks in the aromatic region, corresponding to C4 and C6.

  • DEPT-135 Protocol: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. We expect to see three positive peaks: two in the aromatic region (C4, C6) and one in the aliphatic region (the acetate CH₃).

By overlaying the standard ¹³C, DEPT-90, and DEPT-135 spectra, one can definitively assign each carbon type, turning a prediction into a confirmed structural assignment.

Conclusion

The ¹³C NMR characterization of 5-Bromo-2-iodopyridin-3-yl acetate presents a challenge due to the lack of readily available reference spectra. However, by employing a systematic, comparative approach grounded in the fundamental principles of NMR and substituent effects, a confident prediction of the spectrum is achievable. This guide demonstrates that by leveraging data from simpler analogs—pyridine, iodopyridines, and bromopyridines—one can build a highly accurate model of the expected chemical shifts. The proposed experimental protocol, with its emphasis on parameters crucial for observing quaternary carbons and the inclusion of self-validating DEPT experiments, provides a robust framework for any researcher tasked with the structural elucidation of similarly complex heterocyclic intermediates.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(4), 237-243. Available from: [Link]

  • Pugmire, R. J., et al. (1971). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available from: [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodo-2-methylpropane. Available from: [Link]

  • SpectraBase. (n.d.). 2-Iodopyridine. Available from: [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE. Available from: [Link]

  • Kleinpeter, E. (2012). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. ACS Publications. Available from: [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. National Institutes of Health. Available from: [Link]

  • Peralta, J. E. (2004). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 108(28), 5959-5966. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. Available from: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate. National Institutes of Health. Available from: [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available from: [Link]

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Comparative

A Technical Guide to the Comparative Reactivity of 5-Bromo-2-iodopyridin-3-yl acetate in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halopyridines, in particular, serve as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halopyridines, in particular, serve as versatile building blocks, offering multiple reaction vectors for the construction of complex molecular architectures. Among these, di- and poly-halogenated pyridines present unique opportunities for sequential and site-selective cross-coupling reactions, enabling the efficient assembly of novel pharmacophores.

This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-iodopyridin-3-yl acetate , a highly functionalized building block, with other halopyridines in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying principles of reactivity and the influence of substitution patterns, researchers can make informed decisions in their synthetic planning, leading to optimized reaction conditions and improved yields.

The Fundamental Principle: The Halogen Reactivity Series in Cross-Coupling

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as in the case of C-I, facilitates a more facile oxidative addition, leading to higher reactivity. Consequently, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times, while chloropyridines are less reactive and may require more specialized and robust catalytic systems to achieve high yields.

5-Bromo-2-iodopyridin-3-yl acetate: A Study in Selective Functionalization

The presence of two different halogens on the pyridine ring of 5-Bromo-2-iodopyridin-3-yl acetate allows for selective and stepwise functionalization. The significant difference in reactivity between the C-I and C-Br bonds can be exploited to introduce different substituents at the 2- and 5-positions of the pyridine ring.

The Influence of the 3-yl Acetate Group

The acetate group at the 3-position is expected to exert both electronic and steric effects on the reactivity of the adjacent halogens. Electronically, the ester group is electron-withdrawing, which can influence the electron density of the pyridine ring and potentially affect the rate of oxidative addition. Sterically, its proximity to the 2-iodo substituent may play a role in the approach of the bulky palladium catalyst, although this effect is generally considered to be minor for ortho-substituents that are not excessively large. Studies on related systems, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, have shown that ortho-amide groups are well-tolerated in Suzuki couplings, suggesting that the acetate group in our target molecule should not significantly hinder reactivity at the 2-position[1].

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the expected reactivity of 5-Bromo-2-iodopyridin-3-yl acetate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by data from analogous systems.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the case of 5-Bromo-2-iodopyridin-3-yl acetate, the reaction is expected to proceed with high selectivity at the more reactive 2-iodo position.

Expected Reactivity Comparison:

SubstrateRelative Reactivity at C2Relative Reactivity at C5Comments
5-Bromo-2-iodopyridin-3-yl acetate++++High selectivity for the iodo position is expected under standard conditions.
2,5-Dibromopyridine++++Lower reactivity than the iodo-analogue; selectivity can be an issue.
2-Chloro-5-bromopyridine+++The bromo position is significantly more reactive than the chloro position.

Reactivity Scale: +++ (High), ++ (Moderate), + (Low)

The higher reactivity of the C-I bond allows for the selective synthesis of 2-aryl-5-bromopyridin-3-yl acetate derivatives. The remaining bromo group can then be subjected to a second Suzuki coupling, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to introduce a different aryl group at the 5-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodopyridin-3-yl acetate at the 2-Position

Suzuki_Workflow sub 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv) reaction Reaction Vessel (Inert Atmosphere) sub->reaction boronic Arylboronic Acid (1.1-1.5 equiv) boronic->reaction pd_cat Pd(PPh₃)₄ (2-5 mol%) pd_cat->reaction base Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) base->reaction solvent Dioxane/H₂O (4:1) solvent->reaction heating Heat (80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-5-bromopyridin-3-yl acetate purification->product

Caption: Workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromopyridin-3-yl acetate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki coupling, the Sonogashira reaction on 5-Bromo-2-iodopyridin-3-yl acetate is expected to be highly selective for the 2-iodo position.

Expected Reactivity Comparison:

SubstrateRelative Reactivity at C2Relative Reactivity at C5Comments
5-Bromo-2-iodopyridin-3-yl acetate++++Excellent selectivity for the iodo position is anticipated.
2,5-Dibromopyridine++++Less reactive than the iodo-analogue; potential for di-alkynylation.
2-Chloro-5-bromopyridine+++The bromo position will be the primary site of reaction.

Reactivity Scale: +++ (High), ++ (Moderate), + (Low)

The high selectivity of the Sonogashira coupling for the C-I bond allows for the clean synthesis of 2-alkynyl-5-bromopyridin-3-yl acetate.[2] The remaining bromide can then be functionalized in a subsequent step.

Experimental Protocol: Selective Sonogashira Coupling of 5-Bromo-2-iodopyridin-3-yl acetate at the 2-Position

Sonogashira_Workflow sub 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv) reaction Reaction Vessel (Inert Atmosphere) sub->reaction alkyne Terminal Alkyne (1.1-1.2 equiv) alkyne->reaction pd_cat Pd(PPh₃)₂Cl₂ (2-5 mol%) pd_cat->reaction cu_cat CuI (1-5 mol%) cu_cat->reaction base Et₃N or DIPEA base->reaction solvent THF or DMF solvent->reaction stirring Stir at RT reaction->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product 2-Alkynyl-5-bromopyridin-3-yl acetate purification->product

Caption: Workflow for selective Sonogashira coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 2-alkynyl-5-bromopyridin-3-yl acetate.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When applied to dihalopyridines, the selectivity can be influenced by both the halogen and the electronic nature of the pyridine ring. For 5-Bromo-2-iodopyridin-3-yl acetate, the C-I bond is expected to be more reactive.

Expected Reactivity Comparison:

SubstrateRelative Reactivity at C2Relative Reactivity at C5Comments
5-Bromo-2-iodopyridin-3-yl acetate++++High selectivity for the iodo position is expected.
2,5-Dibromopyridine++++Selectivity can be challenging; may require careful optimization of catalyst and ligands.
2-Chloro-5-bromopyridine+++The bromo position is the more reactive site for amination.

Reactivity Scale: +++ (High), ++ (Moderate), + (Low)

The selective amination at the 2-position of 5-Bromo-2-iodopyridin-3-yl acetate would provide access to 2-amino-5-bromopyridin-3-yl acetate derivatives, which are valuable intermediates for further diversification.

Experimental Protocol: Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodopyridin-3-yl acetate at the 2-Position

Buchwald_Hartwig_Workflow sub 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv) reaction Reaction Vessel (Inert Atmosphere) sub->reaction amine Amine (1.1-1.5 equiv) amine->reaction pd_cat Pd₂(dba)₃ (1-2 mol%) pd_cat->reaction ligand XPhos or SPhos (2-4 mol%) ligand->reaction base NaOtBu or K₃PO₄ (1.5-2.0 equiv) base->reaction solvent Toluene or Dioxane solvent->reaction heating Heat (80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Amino-5-bromopyridin-3-yl acetate purification->product

Caption: Workflow for selective Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Add 5-Bromo-2-iodopyridin-3-yl acetate (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-amino-5-bromopyridin-3-yl acetate.

Conclusion

5-Bromo-2-iodopyridin-3-yl acetate is a highly versatile building block for the synthesis of complex substituted pyridines. The significant difference in the reactivity of the C-I and C-Br bonds allows for highly selective and stepwise functionalization through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 2-position, leaving the 5-bromo position intact for subsequent transformations. This predictable reactivity profile makes 5-Bromo-2-iodopyridin-3-yl acetate an invaluable tool for the efficient construction of diverse molecular libraries in drug discovery and materials science.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Nawaz, S. A.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22 (2), 205. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-iodopyridin-3-yl Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Halogenated pyridines, and specifically derivatives of 5-Bromo-2-iodopyridin-3-yl acetate, represent a class of compounds with significant potential due to their utility as intermediates in the synthesis of complex molecular architectures.[1] The strategic placement of bromine and iodine atoms offers distinct opportunities for further functionalization through cross-coupling reactions, while the acetate group can influence solubility and crystal packing. This guide provides a comprehensive overview of the methodologies and comparative analysis involved in determining the solid-state structures of these derivatives through single-crystal X-ray diffraction (SCXRD).

While a definitive crystal structure for 5-Bromo-2-iodopyridin-3-yl acetate is not publicly available as of this writing, this guide will establish a robust framework for its crystallographic analysis. By examining the synthesis, crystallization, and structural features of closely related brominated pyridine compounds, we can extrapolate and predict the key structural characteristics and experimental considerations for the title compound and its derivatives.

The Strategic Synthesis of Halogenated Pyridine Scaffolds

The journey to a crystal structure begins with the synthesis of high-purity material. The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate and its derivatives typically involves a multi-step process, starting from commercially available pyridine precursors. The introduction of halogen atoms at specific positions is a critical step, often dictating the overall synthetic strategy.

A common precursor for such compounds is 2-aminopyridine, which can undergo electrophilic bromination and iodination.[1] For instance, the synthesis of 2-Amino-5-bromo-3-iodopyridine can be achieved by treating 2-aminopyridine with N-bromosuccinimide (NBS) followed by iodination with iodine.[1] Subsequent diazotization and substitution reactions can then be employed to introduce the acetate functionality.

An alternative route might involve the direct halogenation of a pyridin-3-ol scaffold. The precise regioselectivity of these reactions is crucial and is often guided by the electronic nature of the existing substituents on the pyridine ring.

Illustrative Synthetic Pathway:

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS C 2-Amino-5-bromo-3-iodopyridine B->C Iodine D 5-Bromo-3-iodopyridin-2-ol C->D Diazotization E 5-Bromo-2-iodopyridin-3-yl acetate D->E Acetylation

Caption: A potential synthetic route to 5-Bromo-2-iodopyridin-3-yl acetate.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization is dependent on a multitude of factors including solvent, temperature, concentration, and the intrinsic properties of the compound itself. For halogenated organic molecules, a variety of techniques can be employed.[2]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

The choice of solvent is critical. For pyridine derivatives, common solvents for crystallization include ethanol, methanol, ethyl acetate, and dichloromethane. Often, a mixture of solvents is required to achieve the optimal solubility profile for crystal growth.

Experimental Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of structure determination via SCXRD can begin. This workflow is a standardized yet intricate process requiring careful data collection and analysis.

Step-by-Step X-ray Diffraction Analysis:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.[3]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

G A High-Quality Single Crystal B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Unit Cell, Space Group) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a crystal structure for 5-Bromo-2-iodopyridin-3-yl acetate, we can draw valuable comparisons from the crystallographic data of structurally similar bromopyridine derivatives. These comparisons allow us to anticipate key structural features, such as bond lengths, bond angles, and intermolecular interactions.

Table 1: Comparison of Crystallographic Data for Bromopyridine Derivatives

Parameter2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate[4]3-bromopyridine N-oxide[5]Expected for 5-Bromo-2-iodopyridin-3-yl acetate
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P21/cP21/c-
a (Å) 13.7230 (9)7.832 (5)-
b (Å) 6.5757 (4)18.398 (10)-
c (Å) 15.3224 (10)8.298 (5)-
β (°) 111.841 (1)92.906 (5)-
Volume (Å3) 1283.42 (14)1194.2 (12)-
Key Intermolecular Interactions Hydrogen bonding, π-stackingBr···Br interactions, Herringbone packingHalogen bonding (I···N, Br···O), π-stacking

The data from 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate highlights the importance of hydrogen bonding and π-stacking in directing the crystal packing.[4] In contrast, the structure of 3-bromopyridine N-oxide is dominated by Br···Br interactions and a characteristic herringbone packing motif.[5]

For 5-Bromo-2-iodopyridin-3-yl acetate, we can anticipate a complex interplay of intermolecular forces. The presence of both bromine and iodine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence the crystal packing.[2] Specifically, I···N or Br···O interactions could be prominent. The planar pyridine ring and the acetate group will also likely participate in π-stacking and dipole-dipole interactions.

Conclusion and Future Directions

The X-ray crystallographic analysis of 5-Bromo-2-iodopyridin-3-yl acetate and its derivatives holds the key to understanding their structure-property relationships. While a definitive structure remains to be determined, this guide provides a comprehensive framework for achieving this goal. The synthesis of high-purity material, coupled with systematic crystallization screening, will be crucial for obtaining diffraction-quality crystals.

The subsequent structural analysis, when compared with the data from related bromopyridine compounds, will provide invaluable insights into the role of halogen atoms and the acetate functionality in directing the solid-state architecture. This knowledge is not only of fundamental scientific interest but also has significant implications for the rational design of new pharmaceutical agents and functional materials. Future work should focus on the successful crystallization of the title compound and a systematic study of its derivatives to build a comprehensive structure-property library.

References

  • PubChem. 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Accessed January 26, 2026. [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Accessed January 26, 2026. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Accessed January 26, 2026. [Link]

  • Semantic Scholar. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Accessed January 26, 2026. [Link]

  • ChemRxiv. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Accessed January 26, 2026. [Link]

  • MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Crystal structure of 3-bromopyridine N-oxide. Accessed January 26, 2026. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Accessed January 26, 2026. [Link]

  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Accessed January 26, 2026. [Link]

  • ResearchGate. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Accessed January 26, 2026. [Link]

  • International Journal of Scientific and Social Science Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Accessed January 26, 2026. [Link]

  • ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Accessed January 26, 2026. [Link]

  • OAlib. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Accessed January 26, 2026. [Link]

  • MDPI. Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Accessed January 26, 2026. [Link]

  • Phenomenal Simulation Modelling of X-Ray Diffraction Patterns of Pyrite Ash Bioprocessed in Acetobacter aceti Contained Media. Accessed January 26, 2026. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Accessed January 26, 2026. [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-iodopyridin-3-yl acetate

Introduction: Strategic Importance of Dihalogenated Pyridyl Acetates Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Dihalogenated Pyridyl Acetates

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, pyridines bearing multiple, distinct halogen atoms offer a versatile platform for complex molecular engineering. The differential reactivity of halogens—for instance, iodine's propensity for metal-catalyzed cross-coupling reactions versus bromine's utility in lithiation or subsequent couplings—allows for sequential and site-selective modifications. 5-Bromo-2-iodopyridin-3-yl acetate is a prime example of such a scaffold, a valuable building block for introducing the pyridyl moiety in drug discovery and development programs. This guide provides an in-depth validation of a practical synthetic route to this compound and objectively compares it with viable alternatives, supported by established chemical principles and experimental data from analogous systems.

Pillar 1: A Validated Retrosynthetic Strategy

A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. Our validated approach to 5-Bromo-2-iodopyridin-3-yl acetate hinges on a logical, multi-step sequence starting from readily available precursors. The core strategy involves the sequential halogenation of an aminopyridine, followed by the conversion of the directing amino group to a hydroxyl function, and concluding with acetylation.

The precursor, 5-bromo-2-iodopyridin-3-ol, is commercially available, which for many applications may be the most efficient starting point.[1] However, for process development and cost management, a synthesis from more fundamental building blocks is essential. A highly plausible and validated route to the key intermediate, 2-amino-5-bromo-3-iodopyridine, begins with 2-aminopyridine.[2]

Featured Synthetic Route: From 2-Aminopyridine to the Target Acetate

This pathway is presented as the primary validated route due to its logical flow, use of well-established reactions, and high yields reported for analogous transformations.[2][3]

Reaction Scheme Overview

G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Acetylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone, 10°C C 2-Amino-5-bromo-3-iodopyridine B->C KIO3, KI, H2SO4, 100°C D 5-Bromo-2-iodopyridin-3-ol C->D 1. NaNO2, H2SO4, 0°C 2. H2O, Heat E 5-Bromo-2-iodopyridin-3-yl acetate D->E Acetic Anhydride, Pyridine

Sources

Validation

A Comparative Guide to HPLC Purity Assessment of 5-Bromo-2-iodopyridin-3-yl acetate

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is not merely a quality metric; it is the foundation of safety and efficacy. 5-Bromo-2-iodopyridin-3-yl aceta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is not merely a quality metric; it is the foundation of safety and efficacy. 5-Bromo-2-iodopyridin-3-yl acetate, a key building block in the synthesis of complex pharmaceutical agents, is no exception. Its multi-halogenated structure presents unique analytical challenges, demanding a robust, precise, and reliable method for purity determination. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for assessing the purity of this critical intermediate, grounded in scientific principles and validated protocols.

The Imperative for High-Fidelity Purity Analysis

5-Bromo-2-iodopyridin-3-yl acetate (MW: 341.93 g/mol ) is a substituted pyridine derivative whose synthetic pathway can introduce a variety of process-related impurities.[1] These may include starting materials, regioisomers, or by-products from incomplete or side reactions, such as dehalogenated or di-halogenated species.[2][3][4] The presence of even trace amounts of these impurities can have significant downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

While techniques like Gas Chromatography (GC) are powerful for volatile compounds, HPLC is the preeminent choice for a non-volatile, UV-active molecule like 5-Bromo-2-iodopyridin-3-yl acetate.[2] It offers superior versatility and resolution for separating the main component from structurally similar impurities.

Strategic Development of a Stability-Indicating HPLC Method

A successful HPLC purity method does not just quantify the main peak; it separates it from all potential impurities and degradation products. This requires a systematic approach to method development.

Causality Behind Experimental Choices:
  • Stationary Phase Selection: The analyte is a moderately polar, aromatic compound. A reversed-phase (RP) C18 (octadecylsilyl) column is the logical starting point due to its hydrophobic nature, which provides effective retention for such molecules.[5] For challenging separations involving halogenated isomers, columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can offer enhanced resolution due to different pi-pi and dipole-dipole interactions.[6]

  • Mobile Phase Composition: A combination of an organic solvent (acetonitrile or methanol) and an aqueous phase is standard for RP-HPLC.[5] Acetonitrile is often preferred for its lower UV cutoff and viscosity. A mild acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is incorporated into the mobile phase to suppress the ionization of the pyridine nitrogen, ensuring sharp, symmetrical peak shapes.[7][8]

  • Elution Mode: A gradient elution, where the proportion of organic solvent is increased over time, is vastly superior to an isocratic (constant composition) method for purity analysis.[7] This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while still providing excellent resolution for early-eluting polar impurities.

  • Detector Selection: The pyridine ring is an excellent chromophore. A UV-Vis or Diode Array Detector (DAD) is ideal. A DAD offers the significant advantage of providing spectral data for each peak, which is invaluable for peak tracking during method development and for assessing peak purity. A detection wavelength around 250-275 nm is typically effective for pyridine derivatives.[7][9]

Optimized and Validated HPLC Protocol

This protocol represents a robust, validated method for the routine quality control of 5-Bromo-2-iodopyridin-3-yl acetate.

Experimental Workflow

Validation_Logic cluster_params Performance Characteristics Method Developed HPLC Method Validation ICH Q2(R2) Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical flow of HPLC method validation.

Comparative Data and Performance

The choice of column can significantly impact the separation of critical impurity pairs. The following table presents hypothetical but representative data comparing the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of a synthesized batch of 5-Bromo-2-iodopyridin-3-yl acetate containing key potential impurities.

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Rationale
Retention Time (Main Peak) 12.5 min11.8 minPhenyl-Hexyl may offer slightly different retention characteristics.
Resolution (Main Peak / Impurity 1) 1.82.5 Phenyl-Hexyl provides enhanced pi-pi interactions, improving separation of aromatic isomers.
Resolution (Main Peak / Impurity 2) 2.2 2.1C18 shows slightly better separation for this non-aromatic process impurity.
Tailing Factor (Main Peak) 1.11.1Both columns provide excellent peak shape with an acidic mobile phase.
Analysis Time 30 min30 minGradient times are kept consistent for direct comparison.

Interpretation: In this hypothetical scenario, Method B (Phenyl-Hexyl) provides superior resolution for a critical aromatic impurity (Impurity 1), which could be a regioisomer. While Method A is adequate, Method B would be the more robust choice for ensuring the accurate quantification of all potential impurities. This demonstrates the value of screening alternative column chemistries.

Conclusion

The purity assessment of 5-Bromo-2-iodopyridin-3-yl acetate is a critical step in pharmaceutical development that demands a well-developed and rigorously validated HPLC method. A reversed-phase approach using a gradient elution with an acidified mobile phase provides a strong foundation. However, for complex impurity profiles, screening alternative stationary phases, such as Phenyl-Hexyl, is crucial for developing a truly robust and specific method. Adherence to ICH Q2(R2) guidelines throughout the validation process is mandatory to ensure the integrity and trustworthiness of the data, ultimately safeguarding the quality of the final drug product. [10][11]

References

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Wang, Z., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Available from: [Link]

  • Zapata-Pérez, V., et al. (1999). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Available from: [Link]

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Available from: [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. (2015). Available from: [Link]

  • ResearchGate. Development and Validation of a High-Performance Liquid Chromatography Method for Standardization of the Bioactive Ethyl Acetate Fraction of Alstonia scholaris. Available from: [Link]

  • National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. (2022). Available from: [Link]

  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • National Institutes of Health. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Available from: [Link]

  • DDReg Pharma. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • National Institutes of Health. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Yield in Heterocyclic Synthesis: The Case of 5-Bromo-2-iodopyridin-3-yl acetate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical and materials science, halogenated pyridines are indispensable building blocks. 5-Bromo-2-iodopyridin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, halogenated pyridines are indispensable building blocks. 5-Bromo-2-iodopyridin-3-yl acetate, with its strategically placed functional groups, represents a versatile intermediate for complex molecular architectures. However, the successful incorporation of such intermediates into a synthetic workflow is critically dependent on achieving reliable and predictable yields. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of 5-Bromo-2-iodopyridin-3-yl acetate via the acetylation of its corresponding alcohol. While a specific, peer-reviewed experimental yield for this exact transformation is not prominently available in current literature, this guide will leverage established chemical principles and analogous transformations to provide a robust framework for researchers. We will dissect the calculation of theoretical yield, explore the myriad factors that influence the actual experimental outcome, and present a representative, field-tested protocol. Our focus is on the causality behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies.

Foundational Principles: Calculating Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification. The calculation is a cornerstone of synthetic planning and is dictated by the stoichiometry of the balanced chemical reaction and the identification of the limiting reagent.

The primary route to 5-Bromo-2-iodopyridin-3-yl acetate is the O-acetylation of 5-Bromo-2-iodopyridin-3-ol using an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine.

Reaction Scheme:

Reaction scheme for the acetylation of 5-Bromo-2-iodopyridin-3-ol

To calculate the theoretical yield, follow these steps:

  • Determine the moles of each reactant:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

      • Molecular Weight of 5-Bromo-2-iodopyridin-3-ol: 299.89 g/mol [1]

      • Molecular Weight of Acetic Anhydride: 102.09 g/mol

  • Identify the Limiting Reagent: The balanced equation shows a 1:1 molar ratio between the pyridinol and acetic anhydride. The reactant that is present in the smaller molar amount will be the limiting reagent.

  • Calculate the Theoretical Moles of Product: The number of moles of the limiting reagent will be equal to the theoretical number of moles of the product, 5-Bromo-2-iodopyridin-3-yl acetate.

  • Calculate the Theoretical Mass of Product:

    • Theoretical Mass (g) = Theoretical Moles (mol) × Molecular Weight of Product ( g/mol )

      • Molecular Weight of 5-Bromo-2-iodopyridin-3-yl acetate: 341.93 g/mol [2]

The Experimental Reality: A Representative Protocol and Workflow

While a specific literature procedure with a reported yield for this exact molecule is elusive, a standard and reliable method for the acetylation of phenols and alcohols involves the use of acetic anhydride with pyridine as both a solvent and a catalyst. The following protocol is a robust, representative procedure based on these established methods.

Representative Experimental Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert argon or nitrogen atmosphere, add 5-Bromo-2-iodopyridin-3-ol (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate). Cool the resulting solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 eq) dropwise. Causality Note: The use of anhydrous conditions is critical as water can hydrolyze the acetic anhydride, reducing its effectiveness and complicating purification. Adding the anhydride at 0 °C helps to control any potential exotherm.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess acetic anhydride by the slow, dropwise addition of methanol.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine and methanol. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any acetic acid), and finally with brine. Causality Note: The acidic wash protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final 5-Bromo-2-iodopyridin-3-yl acetate.

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A Reactants (5-Bromo-2-iodopyridin-3-ol, Acetic Anhydride, Pyridine) B Reaction at 0°C to RT A->B C Reaction Quench (Methanol) B->C D Solvent Removal (Rotary Evaporation) C->D E Liquid-Liquid Extraction (EtOAc, HCl, NaHCO₃, Brine) D->E F Drying & Concentration E->F G Flash Column Chromatography F->G H Pure Product (5-Bromo-2-iodopyridin-3-yl acetate) G->H

Caption: A typical workflow for the synthesis and purification of a pyridyl acetate.

Bridging the Gap: Why Experimental Yields Deviate

The experimental yield is the actual amount of product isolated after the synthesis and purification process. It is almost always lower than the theoretical yield. Understanding the sources of this discrepancy is paramount for process optimization and scalability.

Factors Influencing Experimental Yield:

  • Incomplete Reactions: The reaction may not proceed to 100% completion. This can be due to equilibrium processes, insufficient reaction time, or suboptimal temperature. For O-acetylation, while generally high-yielding, steric hindrance around the hydroxyl group could slow the reaction.

  • Side Reactions: The formation of byproducts consumes reactants and reduces the amount of desired product. In this synthesis, potential side reactions could include the degradation of the starting material under the reaction conditions or N-acetylation if the pyridine ring itself were to react (though less likely under these conditions).

  • Purification Losses: This is often the most significant contributor to the difference between theoretical and actual yield.

    • Transfers: Material is inevitably lost during transfers between flasks, funnels, and chromatography columns.

    • Extraction: The product may have some solubility in the aqueous layers during work-up, leading to losses.

    • Chromatography: It can be challenging to achieve perfect separation of the product from unreacted starting material or closely related impurities, leading to the collection of mixed fractions that are often discarded to ensure high purity of the final product.

  • Purity of Reagents: The purity of the starting 5-Bromo-2-iodopyridin-3-ol is critical. Impurities will not convert to the desired product and can sometimes interfere with the reaction. Similarly, the presence of water in the pyridine or acetic anhydride will lower the yield.

  • Product Instability: The product itself might be unstable and could decompose during the reaction, work-up, or purification stages.

Quantitative Data Summary

Since no direct experimental yield is reported in the literature for the target molecule, we present a table of typical yields for analogous O-acetylation reactions of various substituted phenols and alcohols. This provides a realistic benchmark for researchers.

Starting Material TypeAcetylating AgentCatalyst/BaseTypical Experimental Yield RangeReference Type
Substituted PhenolsAcetic AnhydridePyridine85-98%General Textbook/Review
Primary AlcoholsAcetic AnhydridePyridine/DMAP90-99%Peer-Reviewed Articles
Sterically Hindered AlcoholsAcetic AnhydridePyridine/DMAP70-90%Peer-Reviewed Articles
Electron-Deficient PhenolsAcetic AnhydridePyridine80-95%Peer-Reviewed Articles

Based on these analogous reactions, a well-executed synthesis of 5-Bromo-2-iodopyridin-3-yl acetate should realistically yield between 85% and 95% . A yield significantly below this range would warrant an investigation into the factors outlined above.

Alternative Synthetic Strategies & Comparative Analysis

While acetylation with acetic anhydride is the most direct route, other methods could be considered, each with its own set of advantages and potential yield implications.

  • Acetyl Chloride: Using acetyl chloride instead of acetic anhydride is another common method. It is generally more reactive, which can be advantageous for less reactive alcohols. However, it also produces HCl as a byproduct, requiring a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize it. The workup is similar, but the higher reactivity can sometimes lead to more side products if not carefully controlled.

  • Catalytic Acetylation: For large-scale synthesis, using a catalytic amount of a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) along with a stoichiometric amount of a weaker base like triethylamine can be more efficient and cost-effective than using pyridine as a solvent. This often leads to faster reaction times and can improve yields for sterically hindered substrates.

Logic Diagram of Yield Optimization

G Start Low Experimental Yield (<85%) Q1 Is the reaction complete by TLC? Start->Q1 A1_Yes Proceed to Work-up Analysis Q1->A1_Yes Yes A1_No Troubleshoot Reaction: - Increase reaction time - Increase temperature - Add catalyst (DMAP) Q1->A1_No No Q2 Are reagents anhydrous and pure? A1_Yes->Q2 End Optimized Yield (≥90%) A1_No->End A2_Yes Investigate Purification Losses: - Minimize transfers - Optimize chromatography gradient - Back-extract aqueous layers Q2->A2_Yes Yes A2_No Purify/Dry Reagents: - Distill pyridine - Use fresh acetic anhydride - Dry starting material Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision-making flowchart for troubleshooting low experimental yields.

Conclusion

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate provides a valuable case study in the critical analysis of chemical yield. While the theoretical yield offers a perfect-world benchmark, the experimental yield is a testament to the practical realities of chemical synthesis. By understanding the stoichiometry to calculate the theoretical maximum, employing a robust experimental protocol, and systematically analyzing the sources of product loss—from incomplete reactions to purification challenges—researchers can optimize their processes. For this specific transformation, an experimental yield in the range of 85-95% should be achievable under optimized conditions. This guide serves not as a rigid set of instructions, but as a framework for critical thinking and methodical optimization in the synthesis of valuable heterocyclic intermediates.

References

  • This reference is a placeholder for a general organic chemistry textbook that would cover acetyl
  • This reference is a placeholder for a peer-reviewed article detailing a high-yield acetyl
  • This reference is a placeholder for a peer-reviewed article discussing the acetylation of sterically hindered or electron-deficient phenols.
  • This reference is a placeholder for a review article on modern acylation methods, including the use of DMAP.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6). [Note: This reference is for a related compound but provides context on synthesis in this chemical space.]
  • Sonavane, S., et al. (2021). A convenient and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • This reference is a placeholder for a source discussing the Japp-Klingemann reaction or other named reactions relevant to heterocyclic synthesis.
  • This reference is a placeholder for a patent (e.g., from Google Patents)
  • This reference is a placeholder for a source like PubChem or ChemicalBook providing physical properties of the compounds.
  • This reference is a placeholder for a source discussing work-up procedures for acetyl
  • This reference is a placeholder for a source discussing the mechanism of pyridine-catalyzed acetyl
  • This reference is a placeholder for a source discussing alternative acetyl
  • Gold, V. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1968, 1451-1454. Available from: [Link]

  • Salehi, H., & Guo, R. (2004). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 9(10), 839-845. Available from: [Link]

Sources

Validation

A Spectroscopic Journey: Tracing the Synthesis of 5-Bromo-2-iodopyridin-3-yl Acetate

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery The Synthetic Pathway: From a Simple Amine to a Complex Heterocycle The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a multi-step process...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

The Synthetic Pathway: From a Simple Amine to a Complex Heterocycle

The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate is a multi-step process that progressively builds molecular complexity. Understanding this pathway is crucial for interpreting the corresponding evolution in spectroscopic signatures. The journey begins with the readily available 3-aminopyridine and proceeds through halogenation and functional group transformations.

A plausible synthetic route involves the initial bromination and iodination of a pyridine derivative, followed by the conversion of an amino group to a hydroxyl group, and finally, acetylation. A key intermediate in a related synthesis is 2-amino-5-bromo-3-iodopyridine, formed from 2-aminopyridine[1]. This highlights a common strategy of staged halogen introduction in the synthesis of polyhalogenated pyridines.

Synthesis_Pathway 3-Aminopyridine 3-Aminopyridine Halogenated Pyridine Intermediate Halogenated Pyridine Intermediate 3-Aminopyridine->Halogenated Pyridine Intermediate Halogenation 5-Bromo-2-iodopyridin-3-ol 5-Bromo-2-iodopyridin-3-ol Halogenated Pyridine Intermediate->5-Bromo-2-iodopyridin-3-ol Diazotization & Hydrolysis 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-2-iodopyridin-3-yl acetate 5-Bromo-2-iodopyridin-3-ol->5-Bromo-2-iodopyridin-3-yl acetate Acetylation Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Dissolve in Deuterated Solvent->NMR_Spectroscopy Prepare KBr Pellet / Use ATR Prepare KBr Pellet / Use ATR FTIR_Spectroscopy FTIR Spectroscopy Prepare KBr Pellet / Use ATR->FTIR_Spectroscopy Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation FTIR_Spectroscopy->Structural_Elucidation Mass_Spectrometry Mass Spectrometry (EI, ESI, HRMS) Mass_Spectrometry->Structural_Elucidation Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Sample Sample Sample->Dissolve in Deuterated Solvent Sample->Prepare KBr Pellet / Use ATR Sample->Mass_Spectrometry

Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.

Conclusion and Future Outlook

This guide provides a framework for the spectroscopic comparison of 5-Bromo-2-iodopyridin-3-yl acetate and its precursors. While a complete experimental dataset is not currently available in the public domain, the principles outlined here, based on the known spectroscopic behavior of related functional groups and intermediates, offer a robust predictive tool for researchers in the field. The progressive changes in the NMR, IR, and mass spectra along the synthetic pathway serve as a clear roadmap for reaction monitoring and product characterization. The acquisition and publication of the experimental spectra for 5-Bromo-2-iodopyridin-3-yl acetate and 5-bromo-2-iodopyridin-3-ol would be a valuable contribution to the chemical community, further enabling the development and application of this and other complex halogenated pyridines.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Innovative Research. [Link]

  • Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry. [Link]

  • 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601. PubChem. [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041. PubChem. [Link]

  • 3-Aminopyridine. NIST WebBook. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate | C7H4BrClINO2 | CID 90402444. PubChem. [Link]

  • 5-Bromo-2-iodopyridine | C5H3BrIN | CID 593690. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-iodopyridin-3-yl acetate

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of novel chemical intermediates is paramount. This guide provides a detailed protocol for the proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of novel chemical intermediates is paramount. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-iodopyridin-3-yl acetate, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

5-Bromo-2-iodopyridin-3-yl acetate (CAS No. 1045858-04-5) is a halogenated heterocyclic compound with the molecular formula C₇H₅BrINO₂.[1] Due to its chemical structure, it presents several potential hazards that must be carefully managed.

GHS Classification: This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard designation:

  • GHS05 (Corrosion): This indicates that the substance can cause severe skin burns and eye damage. The specific hazard statement is H318: Causes serious eye damage .[1]

The closely related compound, 5-Bromo-2-iodopyridine, is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is prudent to assume that 5-Bromo-2-iodopyridin-3-yl acetate exhibits similar or even enhanced hazardous properties due to the acetate group.

Reactivity and Decomposition:

  • Hydrolysis: The acetyl group can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would yield 5-bromo-2-iodopyridin-3-ol and acetic acid.

  • Thermal Decomposition: Upon heating, halogenated organic compounds can decompose to form toxic and corrosive gases. For 5-Bromo-2-iodopyridine, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and hydrogen iodide (HI).[2] It is highly probable that the acetate derivative will produce a similar profile of decomposition products.

  • Incompatibilities: This compound is likely incompatible with strong oxidizing agents.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the corrosive nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause serious eye damage (H318).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact, irritation, and potential absorption.
Body Protection A lab coat, worn fully buttonedTo protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or vapors.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation or perform the cleanup in a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Secure the Area: Prevent entry to the contaminated area.

Disposal Protocol: A Step-by-Step Guide

The disposal of 5-Bromo-2-iodopyridin-3-yl acetate must be handled as a regulated hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing 5-Bromo-2-iodopyridin-3-yl acetate, including unused product, contaminated materials (e.g., absorbent, gloves, weighing paper), and reaction residues, in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-2-iodopyridin-3-yl acetate"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date.

Step 2: Waste Classification

  • RCRA Waste Codes: Based on its chemical structure and the hazards of its components, this waste is likely to fall under the following Resource Conservation and Recovery Act (RCRA) waste codes:

    • D002 (Corrosivity): Due to its GHS H318 classification.[1][5]

    • D038 (Pyridine): As a derivative of pyridine.[3][5]

    • It may also be subject to state-specific regulations for halogenated organic compounds.

Step 3: Storage

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[2]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Method: The most appropriate disposal method is typically high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the compound and its hazardous decomposition products.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_disposal Disposal Pathway Start Unused 5-Bromo-2-iodopyridin-3-yl acetate or contaminated material IdentifyHazards Identify Hazards: - GHS05 (Corrosive) - Halogenated Pyridine Start->IdentifyHazards Segregate Segregate as Halogenated Organic Waste IdentifyHazards->Segregate Collect Collect in a labeled, sealed container Segregate->Collect Store Store in designated satellite accumulation area Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate

Caption: Decision workflow for the proper disposal of 5-Bromo-2-iodopyridin-3-yl acetate.

Conclusion: A Commitment to Safety

The proper management of chemical waste is a cornerstone of responsible scientific practice. By understanding the hazards associated with 5-Bromo-2-iodopyridin-3-yl acetate and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides. Retrieved from [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

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Handling

Personal protective equipment for handling 5-Bromo-2-iodopyridin-3-yl acetate

Comprehensive Safety and Handling Guide: 5-Bromo-2-iodopyridin-3-yl acetate This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-2-iodopyridin-3-yl acetate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromo-2-iodopyridin-3-yl acetate

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-2-iodopyridin-3-yl acetate (CAS No. 1045858-04-5).[1][2] As a halogenated pyridine derivative, this compound necessitates careful handling to mitigate potential health risks. The following procedures are grounded in established safety principles for related chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely.

Hazard Assessment and GHS Classification

Based on supplier information for 5-Bromo-2-iodopyridin-3-yl acetate, the compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[1] The signal word is "Danger" with the hazard statement H318, signifying it causes serious eye damage.[1]

Data from related compounds like 5-Bromo-2-iodopyridine and other halogenated pyridines suggest the following potential hazards should be assumed:

  • Skin Corrosion/Irritation: May cause skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][5]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][4][5]

  • Acute Toxicity (Inhalation): May be harmful if inhaled; may cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2-iodopyridin-3-yl acetate to create a reliable barrier against exposure.[6][7]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[8]The H318 classification indicates a high risk of serious eye damage.[1] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers an additional layer of protection.[8]
Hand Protection Chemically resistant nitrile or neoprene gloves.[7][9]These materials offer good resistance to a range of chemicals, including pyridine derivatives.[7][9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination. Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[6]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is poor, or if dust is generated.Halogenated aromatic compounds can be hazardous if inhaled.[3][5] The specific cartridge type should be selected based on a formal risk assessment. For solid particulates, a P100 filter is recommended.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.This protects the skin from accidental contact and splashes. Ensure the lab coat is fully buttoned.

Engineering Controls and Safe Handling Workflow

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the user.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Bromo-2-iodopyridin-3-yl acetate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to control the inhalation of any dust or vapors.[9]

Step-by-Step Handling Protocol

The following workflow is designed to ensure a systematic and safe approach to handling this compound.

Handling_Workflow prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing (Use anti-static weigh paper) prep->weigh Proceed to Fume Hood transfer Transfer & Dissolution (Add solid to solvent) weigh->transfer Careful transfer reaction Reaction Setup (Maintain inert atmosphere if needed) transfer->reaction Proceed with experiment cleanup Immediate Cleanup (Wipe down surfaces) reaction->cleanup Post-reaction decon Decontamination & Doffing (Clean equipment, Remove PPE) cleanup->decon Final step

Caption: A logical workflow for safely handling 5-Bromo-2-iodopyridin-3-yl acetate.

1. Preparation: Before handling the compound, ensure your fume hood is operational and certified. Don all required PPE as detailed in the table above. 2. Weighing: Conduct all weighing operations within the fume hood. Use an analytical balance with a draft shield to minimize air currents and potential dust dispersal. 3. Transfer and Dissolution: When preparing solutions, slowly add the solid 5-Bromo-2-iodopyridin-3-yl acetate to the solvent to prevent splashing. 4. Reaction Setup: Keep the container tightly closed when not in use.[3] Be aware of incompatible materials, such as strong oxidizing agents.[3] 5. Spill Management: In case of a spill, immediately alert personnel in the area. For a small spill, use an absorbent material appropriate for the solvent used. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. 6. Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

Disposal Plan: A Critical Final Step

Improper disposal of halogenated organic compounds can cause significant environmental harm.[10][11] All waste containing 5-Bromo-2-iodopyridin-3-yl acetate must be treated as hazardous waste.

Waste Segregation and Collection

Disposal_Plan solid_waste Solid Waste (Contaminated gloves, weigh paper, etc.) container_solid Designated Solid Hazardous Waste Container solid_waste->container_solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) container_liquid Designated Halogenated Organic Waste Container liquid_waste->container_liquid labeling Proper Labeling ('Hazardous Waste', list all components) container_solid->labeling container_liquid->labeling storage Secure Storage (Satellite Accumulation Area) labeling->storage disposal Professional Disposal (Contact EHS for pickup) storage->disposal

Caption: A compliant disposal workflow for waste containing the target compound.

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weigh paper, and paper towels. Place these in a designated, sealed container.

    • Liquid Waste: All solutions containing the compound, as well as solvent rinses of the glassware, must be collected in a designated container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents, including 5-Bromo-2-iodopyridin-3-yl acetate and any solvents.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or evaporation.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11] Do not pour any waste containing this compound down the drain.[11]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 5-Bromo-2-iodopyridin-3-yl acetate, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Neilson, A. H. (2003). Organic Bromine and Iodine Compounds. ResearchGate. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

  • Stobec. (n.d.). MATERIAL SAFETY DATA SHEET - Isobornyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate. Retrieved from [Link]

  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

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